Product packaging for N-Acetylputrescine(Cat. No.:CAS No. 5699-41-2)

N-Acetylputrescine

カタログ番号: B1196675
CAS番号: 5699-41-2
分子量: 130.19 g/mol
InChIキー: KLZGKIDSEJWEDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-acetylputrescine is an N-monoacetylalkane-alpha,omega-diamine that is the N-monoacetyl derivative of putrescine. It has a role as a metabolite and a mouse metabolite. It is a N-monoacetylalkane-alpha,omega-diamine and a N-substituted putrescine. It is a conjugate base of a N-acetylputrescinium.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B1196675 N-Acetylputrescine CAS No. 5699-41-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(4-aminobutyl)acetamide
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InChI

InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9)
Source PubChem
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InChI Key

KLZGKIDSEJWEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID80205596
Record name N-Acetylputrescine
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Molecular Weight

130.19 g/mol
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Physical Description

Solid
Record name N-Acetylputrescine
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CAS No.

5699-41-2, 18233-70-0
Record name N-Acetylputrescine
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Record name N-Acetylputrescine
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Record name N-(4-Aminobutyl)acetamide
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Record name N-ACETYLPUTRESCINE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Function of N-Acetylputrescine in Neuronal Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the current understanding and hypothesized roles of N-Acetylputrescine (NAP) in the intricate processes of neuronal development. While direct research on the specific functions of this compound is still emerging, this document synthesizes information from related polyamines, their metabolic pathways, and analogous N-acetylated compounds to build a comprehensive overview for researchers in neuroscience and drug development. This guide details metabolic pathways, potential signaling cascades, quantitative data from related molecules, and detailed experimental protocols to facilitate further investigation into this promising area of neurobiology.

Introduction to this compound and its Metabolic Context

This compound is a mono-acetylated derivative of the diamine putrescine, a key player in the polyamine metabolic pathway. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. In the central nervous system, the metabolism of polyamines is tightly regulated and plays a crucial role during neurogenesis and in response to neuronal stress and injury[1][2].

The formation of this compound is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA to putrescine[3]. The activity of SSAT is a critical regulatory point in polyamine homeostasis[4][5][6]. Once formed, this compound can be further metabolized. In the brain, it is a substrate for monoamine oxidase B (MAO-B), which converts it to N-acetyl-γ-aminobutyraldehyde. This intermediate is then dehydrogenated to N-acetyl-GABA and subsequently deacetylated to form γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the adult brain[7]. This metabolic link positions this compound as a potential modulator of GABAergic neurotransmission during development.

The concentration of polyamines, including the precursor putrescine, is developmentally regulated, with higher levels observed during periods of active neurogenesis[8][9][10]. While specific concentrations of this compound throughout brain development have not been extensively quantified, its synthesis from putrescine suggests its presence and potential functional significance during these critical periods.

Hypothesized Signaling Pathways of this compound in Neuronal Development

Direct evidence for the signaling pathways activated by this compound in neuronal development is currently limited. However, compelling evidence from the study of a structurally similar molecule, N-acetylserotonin (NAS), provides a strong hypothetical framework. NAS has been shown to be a potent agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin in neuronal survival, differentiation, and synaptic plasticity[4][11][12][13]. Notably, NAS can activate TrkB independently of BDNF[11][12].

Given the structural similarity between NAS and this compound (both being N-acetylated primary amines), it is plausible that this compound may also function as a TrkB agonist. Activation of TrkB initiates several downstream signaling cascades crucial for neuronal development, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Both of these pathways converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB)[3][14][15]. Activated CREB then promotes the transcription of genes essential for neuronal survival, neurite outgrowth, and synaptic maturation.

The following diagrams illustrate the metabolic pathway of this compound and its hypothesized signaling cascade in a neuron.

NAP_Metabolism Metabolic Pathway of this compound Putrescine Putrescine N_Acetylputrescine This compound Putrescine->N_Acetylputrescine Acetylation AcetylCoA AcetylCoA SSAT SSAT AcetylCoA->SSAT SSAT->N_Acetylputrescine N_Acetyl_GABA_Aldehyde N-Acetyl-γ-aminobutyraldehyde N_Acetylputrescine->N_Acetyl_GABA_Aldehyde Oxidation MAO_B MAO-B MAO_B->N_Acetyl_GABA_Aldehyde N_Acetyl_GABA N-Acetyl-GABA N_Acetyl_GABA_Aldehyde->N_Acetyl_GABA Dehydrogenation ALDH ALDH ALDH->N_Acetyl_GABA GABA GABA N_Acetyl_GABA->GABA Deacetylation Deacetylase Deacetylase Deacetylase->GABA

Metabolic conversion of Putrescine to GABA via this compound.

Hypothesized_NAP_Signaling Hypothesized this compound Signaling Pathway in Neurons cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAP This compound TrkB TrkB Receptor NAP->TrkB Hypothesized Activation PI3K PI3K TrkB->PI3K MAPK_Pathway MAPK/ERK Pathway TrkB->MAPK_Pathway Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylation MAPK_Pathway->CREB Phosphorylation CREB_P p-CREB Gene_Expression Target Gene Expression CREB_P->Gene_Expression Transcription Neuronal_Response Neuronal Survival, Neurite Outgrowth, Differentiation Gene_Expression->Neuronal_Response Translation

Hypothesized TrkB-mediated signaling cascade initiated by this compound.

Quantitative Data on Related Polyamines in Neuronal Development

While direct quantitative data for this compound's effects on neuronal development are not yet available, studies on its precursor, putrescine, and other polyamines provide valuable insights into their potential roles.

Table 1: Effects of Polyamines on Neurite Outgrowth in Cultured Neurons

Compound Cell Type Concentration Effect on Neurite Outgrowth Reference
Putrescine Rat Hippocampal Neurons 10-8 M Promoted axon elongation [16]
Spermidine Rat Hippocampal Neurons 10-8 M Promoted axon elongation [16]
Spermine Rat Hippocampal Neurons 10-8 M Promoted axon elongation [16]

| Spermidine | PC12 Cells | Not specified | Increased percentage of cells with neurites |[17] |

Table 2: Effects of Polyamines on Neuronal Survival

Compound Cell Type Concentration Effect on Neuronal Survival Reference
Putrescine Rat Hippocampal Neurons 10-8 M No significant effect [16]
Spermidine Rat Hippocampal Neurons 10-8 M No significant effect [16]

| Spermine | Rat Hippocampal Neurons | 10-8 M | Significantly promoted survival |[16] |

Experimental Protocols for Investigating this compound's Function

The following section details experimental protocols that can be adapted to investigate the effects of this compound on neuronal development. These protocols are based on established methods for studying neurite outgrowth, neuronal survival, and signaling pathway activation.

General Experimental Workflow

The workflow for investigating the effects of this compound on neuronal development would typically involve cell culture, treatment with this compound, and subsequent analysis of various cellular and molecular parameters.

Experimental_Workflow General Experimental Workflow for Studying this compound cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_endpoint Endpoints start Start: Primary Neurons or Neuronal Cell Line (e.g., PC12, SH-SY5Y) culture Culture and Differentiate start->culture treatment Treat with this compound (various concentrations and time points) culture->treatment morphology Neurite Outgrowth Analysis treatment->morphology survival Neuronal Survival Assay treatment->survival signaling Signaling Pathway Analysis (Western Blot) treatment->signaling gene_expression Gene Expression Analysis (qPCR/RNA-seq) treatment->gene_expression morph_results Quantify: - Neurite length - Number of neurites - Branching morphology->morph_results surv_results Quantify: - % Viable cells - LDH release - Apoptosis markers survival->surv_results sig_results Quantify: - p-TrkB - p-Akt - p-ERK - p-CREB signaling->sig_results gene_results Quantify: - BDNF expression - c-Fos expression - Neuronal marker genes gene_expression->gene_results

Workflow for assessing this compound's effects on neurons.
Detailed Methodologies

Objective: To isolate and culture primary cortical or hippocampal neurons for subsequent experiments.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18) or C57BL/6 mice (E15.5)

  • Hibernate-E medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Sterile dissection tools

Protocol:

  • Euthanize the pregnant dam according to approved animal care and use protocols.

  • Aseptically remove the uterine horns and place them in ice-cold Hibernate-E medium.

  • Dissect the embryonic brains and isolate the cortices or hippocampi.

  • Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Layer the cell suspension over a density gradient (e.g., OptiPrep) to remove debris and non-neuronal cells.

  • Collect the neuronal layer and wash with Neurobasal medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 50,000 - 100,000 cells/cm²) on coated culture vessels.

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 2-3 days.

Objective: To quantify the effect of this compound on neurite outgrowth in a neuronal-like cell line.

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with horse serum and fetal bovine serum

  • Nerve Growth Factor (NGF)

  • This compound stock solution

  • Collagen-coated 96-well plates

  • Microscope with a digital camera and image analysis software (e.g., ImageJ with NeuronJ plugin)

Protocol:

  • Seed PC12 cells at a density of 2,000-5,000 cells per well in a collagen-coated 96-well plate.

  • Allow the cells to attach for 24 hours.

  • Replace the medium with low-serum medium containing a suboptimal concentration of NGF (e.g., 20-50 ng/mL) to prime the cells for differentiation.

  • Add this compound at a range of concentrations (e.g., 1 nM to 100 µM) to the wells. Include a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Stain the cells with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and number per cell using image analysis software. A neurite is typically defined as a process at least twice the length of the cell body diameter.

Objective: To assess the effect of this compound on the metabolic activity and viability of cultured neurons.

Materials:

  • Cultured primary neurons or a neuronal cell line in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Culture neurons in a 96-well plate as described previously.

  • Treat the cells with various concentrations of this compound for a desired duration (e.g., 24, 48, or 72 hours). Include positive (e.g., a known neurotoxin) and negative (vehicle) controls.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Objective: To determine if this compound activates the TrkB signaling pathway.

Materials:

  • Cultured neurons

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Culture neurons to a sufficient density in 6-well plates or larger dishes.

  • Treat the cells with this compound for short durations (e.g., 5, 15, 30, 60 minutes) to capture phosphorylation events. Include a positive control (e.g., BDNF) and a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound is strategically positioned within the polyamine metabolic pathway, with its precursor, putrescine, and its metabolic product, GABA, both having established roles in neuronal development. The strong evidence for the neurotrophic-like activity of the analogous molecule, N-acetylserotonin, via TrkB receptor activation, provides a compelling hypothesis for the mechanism of action of this compound.

Future research should focus on directly testing this hypothesis. Quantitative studies on the effects of this compound on neurite outgrowth, neuronal survival, and differentiation in various neuronal models are critically needed. Investigating the potential interaction of this compound with the TrkB receptor and elucidating the downstream signaling pathways will be pivotal. Furthermore, determining the precise concentrations of this compound in different brain regions during development will provide a physiological context for these in vitro studies. A deeper understanding of the function of this compound in neuronal development could unveil new therapeutic avenues for neurodevelopmental and neurodegenerative disorders.

References

An In-depth Technical Guide to N-Acetylputrescine as a Precursor for GABA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for regulating neuronal excitability.[1][2] While the canonical pathway for GABA synthesis involves the decarboxylation of glutamate by glutamic acid decarboxylase (GAD), a significant alternative pathway exists, particularly within astrocytes, that utilizes putrescine as a starting substrate.[1][3][4] This guide provides a detailed technical overview of the metabolic route from putrescine to GABA, with a central focus on the intermediate, N-Acetylputrescine. This pathway involves a series of enzymatic conversions and is gaining attention for its role in both physiological brain function and its implication in neurological disorders such as Parkinson's and Alzheimer's disease.[5][6]

The this compound to GABA Signaling Pathway

In astrocytes, GABA can be synthesized from the polyamine putrescine through a multi-step enzymatic process.[3][7] This pathway is distinct from the neuronal GAD-mediated synthesis and contributes significantly to the tonic inhibition of neurons.[1][4] The conversion of this compound is a critical part of this metabolic route.

The key enzymatic steps are as follows:

  • Acetylation of Putrescine: Putrescine is first acetylated to form this compound. This reaction is catalyzed by Putrescine Acetyltransferase (PAT), also known as Spermidine/spermine N1-acetyltransferase 1 (SAT1).[3][8][9]

  • Oxidation by MAO-B: this compound is then oxidized by Monoamine Oxidase B (MAO-B), a key enzyme in this pathway, to produce N-acetyl-γ-aminobutyraldehyde.[3][9][10] This step also generates hydrogen peroxide (H₂O₂) as a byproduct.[3][10]

  • Dehydrogenation to N-acetyl-GABA: The intermediate N-acetyl-γ-aminobutyraldehyde is subsequently converted to N-acetyl-γ-aminobutyric acid (N-acetyl-GABA) by an aldehyde dehydrogenase (ALDH), identified as Aldehyde Dehydrogenase 1 Family, Member A1 (ALDH1A1).[3][5][11]

  • Deacetylation to GABA: In the final step, N-acetyl-GABA is deacetylated to yield GABA.[12] This reaction is catalyzed by the enzyme Sirtuin 2 (SIRT2).[3][5][11]

The GABA produced in astrocytes can then be released through channels like Bestrophin-1 (Best1) to exert tonic inhibitory effects on neighboring neurons.[4][13]

GABA_Synthesis_Pathway cluster_Astrocytes Astrocytic Cytoplasm / Mitochondria Putrescine Putrescine PAT PAT / SAT1 Putrescine->PAT NAcPut This compound MAOB MAO-B NAcPut->MAOB NAcGabAld N-acetyl-γ-aminobutyraldehyde ALDH1A1 ALDH1A1 NAcGabAld->ALDH1A1 NAcGABA N-acetyl-GABA SIRT2 SIRT2 NAcGABA->SIRT2 GABA GABA H2O2 H₂O₂ PAT->NAcPut MAOB->NAcGabAld MAOB->H2O2 byproduct ALDH1A1->NAcGABA SIRT2->GABA

This compound pathway for astrocytic GABA synthesis.

Quantitative Data Summary

The quantification of this compound and GABA is essential for understanding the dynamics of this pathway in both healthy and diseased states.

AnalyteMatrix / ConditionReported Concentration / LevelCitation(s)
GABABergmann glia (astrocytes)~5-10 mM[1][4]
GABAHPLC Detection Limit0.03 pmol[14]
GABAAverage in human brain (via MRS)~1 mmol/L[15]
This compoundPlasma of Parkinson's Disease patients vs. controlsIncreased by 28% in PD patients (AUC = 0.72)[16]
PutrescineSerum of Parkinson's Disease patients (longitudinal)Significant increase over 24 months (9.63 to 11.54 ng/ml; 20% increase)[17]
GABA from PutrescineAstrocytes from epileptic (DBA/2J) vs. normal miceSpecific radioactivity was four times higher in astrocytes from epileptic mice.[18]

Experimental Protocols

Quantification of GABA and this compound via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection is a highly sensitive method for quantifying GABA and its precursors in tissue homogenates or microdialysis samples.[14]

Objective: To measure the concentration of GABA and this compound in brain tissue samples.

Methodology:

  • Sample Preparation:

    • Homogenize brain tissue samples in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C).

    • Collect the supernatant containing the small molecule analytes.

    • For this compound, further purification steps such as solid-phase extraction may be necessary depending on the sample complexity.

  • Derivatization:

    • Since GABA and this compound lack a chromophore, pre-column derivatization is required for fluorescence detection.

    • Mix the sample extract with o-phthalaldehyde (OPA) reagent in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[14]

  • Chromatographic Separation:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.[14]

    • Use an isocratic or gradient mobile phase (e.g., a mixture of sodium phosphate buffer and an organic solvent like methanol or acetonitrile) to separate the analytes.

    • Maintain the column at a constant temperature using a column oven to ensure reproducible retention times.[14]

  • Detection and Quantification:

    • Detect the fluorescent derivatives using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

    • Alternatively, an electrochemical detector can be used.[14]

    • Quantify the analytes by comparing the peak areas from the samples to those of a standard curve generated from known concentrations of GABA and this compound.

HPLC_Workflow Start Brain Tissue Sample Homogenize 1. Homogenization (e.g., in Perchloric Acid) Start->Homogenize Centrifuge 2. Centrifugation (Protein Precipitation) Homogenize->Centrifuge Supernatant 3. Supernatant Collection Centrifuge->Supernatant Derivatize 4. Derivatization with OPA Supernatant->Derivatize Inject 5. HPLC Injection Derivatize->Inject Separate 6. Chromatographic Separation (C18 Reversed-Phase Column) Inject->Separate Detect 7. Fluorescence Detection Separate->Detect Quantify 8. Quantification (vs. Standard Curve) Detect->Quantify End Analyte Concentration Data Quantify->End

Experimental workflow for HPLC-based GABA quantification.
In Vivo Measurement of GABA via Edited MRS

Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique used to measure the concentration of metabolites in the living brain.[19][20] The MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence is the most widely used method for quantifying the low-concentration and spectrally-overlapped GABA signal at 3T clinical scanners.[19][21]

Objective: To non-invasively measure GABA levels in a specific brain region of interest (VOI).

Methodology:

  • Subject Preparation and Positioning:

    • Position the subject comfortably in the MRI scanner to minimize motion artifacts.

    • Acquire high-resolution anatomical images (e.g., T1-weighted MRI) to accurately position the MRS voxel.

  • Voxel Placement:

    • Define the volume of interest (VOI) in the desired brain region (e.g., anterior cingulate cortex, brainstem) on the anatomical images.[21][22]

  • MEGA-PRESS Data Acquisition:

    • The MEGA-PRESS sequence acquires two interleaved spectra.[19]

    • Edit-ON: A frequency-selective editing pulse is applied at 1.9 ppm (targeting GABA's H3 protons). This refocuses the J-coupling evolution of GABA's H4 signal at 3 ppm.[19]

    • Edit-OFF: The same sequence is run without the editing pulse (or with the pulse applied at a symmetrical frequency away from any signals).

    • Acquire a sufficient number of averages to achieve an adequate signal-to-noise ratio (SNR).

  • Data Processing and Analysis:

    • The raw data are processed, which includes frequency and phase alignment of the individual spectra.[22]

    • The Edit-OFF spectrum is subtracted from the Edit-ON spectrum. This "difference spectrum" reveals the edited GABA signal at 3 ppm while canceling out the large overlapping signals from creatine and other metabolites.[19]

    • Specialized software (e.g., Gannet, LCModel) is used to fit the GABA peak in the difference spectrum.[22][23]

    • The GABA concentration is quantified relative to an internal reference, typically the unsuppressed water signal from the same voxel or another metabolite like N-acetylaspartate (NAA) or creatine (Cr) measured in a separate scan.[21][24]

    • Corrections for tissue composition (gray matter, white matter, CSF) within the voxel are applied to obtain absolute concentrations.[24][25]

Relevance to Neurological Disease and Drug Development

The astrocytic putrescine-to-GABA pathway, involving this compound, is implicated in several neurological disorders.

  • Parkinson's Disease (PD): In PD models, reactive astrocytes show upregulated MAO-B, leading to excessive production of GABA and H₂O₂.[10][13] This aberrant GABAergic tone can suppress the activity of dopaminergic neurons, exacerbating motor deficits, while the H₂O₂ byproduct contributes to oxidative stress and neurodegeneration.[10][13] this compound itself has been identified as a potential plasma biomarker for diagnosing PD.[6][16]

  • Alzheimer's Disease (AD): Elevated putrescine levels in hippocampal astrocytes in AD models lead to increased GABA synthesis and tonic inhibition, which is linked to memory impairment.[3][5] The enzymes in this pathway, including MAO-B, ALDH1A1, and SIRT2, are being explored as potential therapeutic targets.[5][11]

  • Epilepsy: The conversion of putrescine to GABA in astrocytes may play a role in controlling seizure activity. Astrocytic GABA can be released via GABA transporters (GAT-2/3) during epileptiform activity, providing a potential anticonvulsive feedback mechanism.[7]

For drug development professionals, the enzymes in this pathway—particularly PAT/SAT1, MAO-B, and SIRT2—represent promising targets for modulating GABAergic tone and neuroinflammation in a cell-specific (astrocytic) manner. MAO-B inhibitors, already used in PD treatment, may exert some of their therapeutic effects by modulating this GABA synthesis pathway.[9]

References

The Enzymatic Synthesis of N-Acetylputrescine from Putrescine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-acetylputrescine from its precursor, putrescine. The acetylation of putrescine is a critical reaction in polyamine metabolism across various organisms, from bacteria to mammals, playing roles in polyamine homeostasis, and as a precursor for the synthesis of neurotransmitters like GABA. This document details the key enzymes involved, their kinetic properties, and the metabolic pathways in which this reaction is embedded. Furthermore, it offers detailed experimental protocols for the enzymatic synthesis, purification, and quantification of this compound, intended to serve as a valuable resource for researchers in biochemistry, drug development, and molecular biology.

Introduction

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation[1]. The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of polyamines is a key catabolic mechanism that neutralizes their positive charges, thereby altering their affinity for cellular macromolecules and facilitating their excretion or further degradation[2].

This compound, the product of putrescine acetylation, is not merely a catabolic intermediate. In mammalian brain, it serves as a precursor in an alternative pathway for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1][3]. In bacteria, the acetylation of putrescine, catalyzed by enzymes like SpeG, is crucial for managing intracellular polyamine levels, particularly under conditions of stress[1][4].

This guide focuses on the core of this metabolic step: the enzymatic conversion of putrescine to this compound. We will explore the primary enzymes responsible for this biotransformation, namely spermidine/spermine N1-acetyltransferase (SSAT) in mammals and its functional homologs in other organisms, and provide the necessary technical details for its in vitro study and application.

Key Enzymes in Putrescine Acetylation

The enzymatic acetylation of putrescine is primarily catalyzed by a class of enzymes known as N-acetyltransferases (EC 2.3.1.57). While several enzymes can perform this reaction, two main players have been extensively studied in different biological contexts:

  • Spermidine/Spermine N1-acetyltransferase (SSAT/SAT1): In mammals, SSAT is the rate-limiting enzyme in polyamine catabolism[5]. While its primary substrates are spermidine and spermine, it can also acetylate putrescine, albeit with a significantly lower affinity. This enzyme is highly inducible and plays a critical role in maintaining polyamine homeostasis.

  • Bacterial Diamine Acetyltransferase (SpeG): In many bacteria, including E. coli, SpeG is the enzyme responsible for the acetylation of putrescine and other diamines[1][4]. Unlike mammalian SSAT, SpeG can exhibit a higher affinity for putrescine, especially at elevated intracellular concentrations of this diamine[1].

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for the acetylation of putrescine by various N-acetyltransferases. It is important to note that putrescine is generally a less favored substrate for mammalian SSAT compared to spermidine and spermine, which is reflected in the higher Km values.

EnzymeOrganismSubstrateK_m_ / K_half_ (mM)V_max_ (nmol/min/mg)k_cat_ (s⁻¹)Reference(s)
Spermidine/spermine N1-acetyltransferase 1 (SAT1)Homo sapiensPutrescine8.70 ± 2.43Not ReportedNot Reported[1]
Spermidine/spermine N-acetyltransferase (SpeG)Escherichia coliPutrescine51.0 ± 5.4Not ReportedNot Reported[1]
Putrescine N-acetyltransferase (PA1472 - SpeG homolog)Pseudomonas aeruginosaPutrescine30.7 ± 9.9Not ReportedNot Reported[1]
Spermidine/spermine N1-acetyltransferase 1 (zSSAT1)Danio rerio (zebrafish)PutrescineNot a good substrateNot ReportedNot Reported[6]
Spermidine N1-acetyltransferaseRattus norvegicus (rat liver)PutrescineInactiveNot ApplicableNot Applicable[7]

Note: V_max_ and k_cat_ values for the acetylation of putrescine are not widely reported in the literature, likely due to the lower affinity of many studied enzymes for this substrate.

Metabolic Pathways Involving this compound

The enzymatic synthesis of this compound is a key step in several important metabolic pathways. The fate of this compound varies depending on the organism and tissue.

Polyamine Catabolism and Excretion

In both mammals and bacteria, the acetylation of putrescine is a primary mechanism for its detoxification and removal from the cell. The addition of an acetyl group neutralizes a positive charge, reducing the molecule's interaction with negatively charged cellular components like DNA and RNA. Acetylated polyamines are then more readily excreted from the cell.

GABA Shunt Pathway in Mammalian Brain

In the mammalian brain, this compound can enter a pathway that leads to the synthesis of GABA, an important inhibitory neurotransmitter[3]. This pathway, sometimes referred to as a "GABA shunt," provides an alternative route to the primary synthesis of GABA from glutamate.

GABA_Shunt_Pathway Putrescine Putrescine NAcetylputrescine NAcetylputrescine Putrescine->NAcetylputrescine SSAT/PAT (Acetyl-CoA) NAcetylGABA_Aldehyde N-Acetyl-γ-aminobutyraldehyde NAcetylputrescine->NAcetylGABA_Aldehyde MAO-B NAcetylGABA N-Acetyl-GABA NAcetylGABA_Aldehyde->NAcetylGABA ALDH GABA γ-Aminobutyric Acid (GABA) NAcetylGABA->GABA Deacetylase

Figure 1: GABA Shunt Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

Expression and Purification of Recombinant Putrescine N-Acetyltransferase (from E. coli)

This protocol is adapted from standard procedures for the expression and purification of His-tagged recombinant proteins.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector containing the gene for a putrescine N-acetyltransferase (e.g., E. coli SpeG) with an N-terminal His6-tag.

  • Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

  • Lysozyme.

  • DNase I.

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells.

  • Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA Agarose resin. Incubate for 1 hour at 4°C with gentle agitation.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Analyze the fractions by SDS-PAGE to confirm the purity of the enzyme.

  • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Synthesis of this compound

This protocol describes a typical in vitro reaction for the synthesis of this compound.

Materials:

  • Purified putrescine N-acetyltransferase.

  • Putrescine dihydrochloride.

  • Acetyl Coenzyme A (Acetyl-CoA).

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

  • Quenching solution: 10% Trichloroacetic acid (TCA).

Procedure:

  • Prepare a reaction mixture containing:

    • 10 mM Putrescine dihydrochloride

    • 5 mM Acetyl-CoA

    • 1X Reaction Buffer

    • 1-5 µg of purified enzyme

  • Bring the final reaction volume to 1 mL with nuclease-free water.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 100 µL of 10% TCA.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • The supernatant, containing this compound, can be used for subsequent analysis.

Spectrophotometric Assay for Putrescine N-Acetyltransferase Activity

This assay measures the activity of putrescine N-acetyltransferase by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Purified putrescine N-acetyltransferase.

  • Putrescine dihydrochloride.

  • Acetyl-CoA.

  • DTNB solution (Ellman's reagent): 10 mM in 100 mM Tris-HCl, pH 8.0.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

Procedure:

  • Prepare a reaction mixture in a 96-well plate or a cuvette containing:

    • Varying concentrations of putrescine dihydrochloride (for kinetic analysis).

    • A saturating concentration of Acetyl-CoA (e.g., 0.5 mM).

    • 0.2 mM DTNB.

    • 1X Assay Buffer.

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve. The molar extinction coefficient for the product, 2-nitro-5-thiobenzoate, is 14,150 M⁻¹cm⁻¹.

HPLC Method for Quantification of this compound

This method allows for the separation and quantification of this compound from the reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound standard.

  • Derivatizing agent (optional, for fluorescence detection): e.g., o-phthalaldehyde (OPA).

Procedure:

  • Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.

  • (Optional, for fluorescence detection) Derivatize the sample and standards with OPA according to established protocols.

  • Inject 20 µL of the sample onto the C18 column.

  • Elute the compounds using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm for underivatized this compound, or with excitation/emission wavelengths suitable for the OPA derivative).

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.

Mandatory Visualizations

Signaling Pathway

Polyamine_Metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase NAcetylputrescine This compound Putrescine->NAcetylputrescine SSAT/SpeG (Acetyl-CoA) Spermine Spermine Spermidine->Spermine Spermine Synthase NAcetylspermidine N-Acetylspermidine Spermidine->NAcetylspermidine SSAT (Acetyl-CoA) NAcetylspermine N-Acetylspermine Spermine->NAcetylspermine SSAT (Acetyl-CoA) Excretion Excretion NAcetylputrescine->Excretion GABA_Pathway GABA_Pathway NAcetylputrescine->GABA_Pathway GABA Synthesis (in brain) Putrescine_cat Putrescine NAcetylspermidine->Putrescine_cat APAO Excretion2 Excretion2 NAcetylspermidine->Excretion2 Excretion Spermidine_cat Spermidine NAcetylspermine->Spermidine_cat APAO Excretion3 Excretion3 NAcetylspermine->Excretion3 Excretion

Figure 2: Overview of Polyamine Metabolism.
Experimental Workflow

Experimental_Workflow Start Gene of Interest (Putrescine N-acetyltransferase) Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Protein Purification (Ni-NTA Chromatography) Expression->Purification Enzyme Purified Enzyme Purification->Enzyme Reaction Enzymatic Reaction (Putrescine + Acetyl-CoA) Enzyme->Reaction Analysis Product Analysis Reaction->Analysis HPLC HPLC Quantification Analysis->HPLC Spectro Spectrophotometric Assay Analysis->Spectro Result This compound Quantification & Kinetics HPLC->Result Spectro->Result

Figure 3: Experimental Workflow Diagram.

Conclusion

The enzymatic synthesis of this compound is a fundamental biochemical reaction with implications for cellular homeostasis, neurotransmission, and microbial pathogenesis. Understanding the enzymes that catalyze this reaction and the pathways in which it is embedded is crucial for advancing our knowledge in these fields. This technical guide provides a foundational resource for researchers, offering both the theoretical background and the practical methodologies required to study the acetylation of putrescine. The provided protocols and data serve as a starting point for further investigation into the roles of this compound and its synthesizing enzymes in health and disease, and for the potential development of novel therapeutic strategies targeting polyamine metabolism.

References

Investigating the Subcellular Localization of N-Acetylputrescine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine (NAcPut) is a key metabolite in the polyamine pathway, playing significant roles in cell proliferation, signal transduction, and as a potential biomarker in various diseases.[1] Understanding its subcellular localization is crucial for elucidating its precise functions and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the subcellular distribution of this compound, detailed experimental methodologies for its investigation, and insights into its metabolic context.

Subcellular Localization of this compound

Current research indicates that the subcellular localization of this compound is primarily dictated by the location of its synthesizing enzymes.

In plants , specifically in Arabidopsis thaliana, the enzymes responsible for the synthesis of this compound, N-acetyltransferase 1 (NATA1) and arginine decarboxylase 1 (ADC1), are localized to the endoplasmic reticulum (ER) . This co-localization strongly suggests that the ER is a primary site of this compound synthesis in plant cells.

In mammalian cells , studies in the mouse brain have shown that the acetylation of putrescine, which forms this compound, is predominantly active in the nuclear and microsomal fractions . The microsomal fraction is rich in endoplasmic reticulum. This indicates that in mammals, this compound synthesis occurs in close association with the nucleus and the endoplasmic reticulum.[2]

While the sites of synthesis are becoming clearer, the precise concentrations of this compound within different organelles have not been extensively quantified in published literature. The distribution of this compound is also influenced by its transport across organelle membranes, which is an active area of research. General polyamine transport systems are known to exist on the plasma membrane, as well as on lysosomal and mitochondrial membranes, suggesting potential mechanisms for the movement of this compound between cellular compartments.

Quantitative Data

Direct quantitative measurements of this compound concentrations in various subcellular compartments are scarce in the current scientific literature. However, kinetic data for the enzymes responsible for its synthesis in different subcellular fractions of the mouse brain have been reported.[2]

Table 1: Kinetic Parameters of Putrescine Acetylation in Mouse Brain Subcellular Fractions [2]

Subcellular FractionKm (mM)Vmax (pmol/mg protein/10 min)
Nuclear3.5424
MicrosomalNot ReportedNot Reported

Note: This table presents the kinetic properties of the enzyme that acetylates putrescine to form this compound. It reflects the capacity of these compartments for this compound synthesis.

Table 2: Illustrative Example of Potential this compound Subcellular Distribution

The following table is a hypothetical representation to illustrate how quantitative data for this compound distribution might be presented. These values are not derived from experimental data and should be used for illustrative purposes only.

Subcellular CompartmentThis compound Concentration (µM)
Endoplasmic Reticulum5 - 15
Nucleus2 - 8
Cytosol1 - 5
Mitochondria< 1

Signaling and Metabolic Pathways

This compound is an intermediate in the metabolic pathway that converts putrescine to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

N_Acetylputrescine_Metabolic_Pathway Putrescine Putrescine NAcPut This compound Putrescine->NAcPut PAT NAcGABAL N-Acetyl-γ-aminobutyraldehyde NAcPut->NAcGABAL MAO-B NAcGABA N-Acetyl-γ-aminobutyric acid NAcGABAL->NAcGABA ALDH GABA GABA NAcGABA->GABA Deacetylase

Caption: Metabolic pathway from Putrescine to GABA.

Experimental Protocols

Investigating the subcellular localization of this compound requires a combination of cell fractionation, metabolite extraction, and sensitive analytical techniques.

Subcellular Fractionation

This protocol is adapted from standard cell fractionation procedures and can be optimized for the specific cell type under investigation.

Objective: To isolate distinct subcellular fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic) while preserving the integrity of metabolites.

Materials:

  • Cell culture or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Differential centrifugation buffer (same as homogenization buffer)

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation and wash twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer. Homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

    • The final supernatant is the cytosolic fraction.

  • Washing: Wash each pellet by resuspending in homogenization buffer and repeating the respective centrifugation step to minimize cross-contamination.

  • Storage: Immediately proceed to metabolite extraction or store the fractions at -80°C.

Subcellular_Fractionation_Workflow Start Cell Homogenate Centrifuge1 Centrifuge 1,000 x g Start->Centrifuge1 Nuclei Nuclear Fraction (Pellet) Centrifuge1->Nuclei Supernatant1 Post-nuclear Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 10,000 x g Supernatant1->Centrifuge2 Mitochondria Mitochondrial Fraction (Pellet) Centrifuge2->Mitochondria Supernatant2 Post-mitochondrial Supernatant Centrifuge2->Supernatant2 Ultracentrifuge Ultracentrifuge 100,000 x g Supernatant2->Ultracentrifuge Microsomes Microsomal Fraction (Pellet) Ultracentrifuge->Microsomes Cytosol Cytosolic Fraction (Supernatant) Ultracentrifuge->Cytosol

Caption: Workflow for subcellular fractionation.

Metabolite Extraction from Subcellular Fractions

Objective: To efficiently extract this compound and other small molecules from the isolated subcellular fractions.

Materials:

  • Subcellular fractions

  • Ice-cold 80% methanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction: To each subcellular fraction, add 4 volumes of ice-cold 80% methanol.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite extract at -80°C until analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately quantify the amount of this compound in the extracted metabolite samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

General Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% methanol in water).

  • Chromatographic Separation: Inject the sample onto an appropriate HPLC/UHPLC column (e.g., a C18 reversed-phase column) to separate this compound from other metabolites. A gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.

  • Mass Spectrometry Detection: The eluent from the chromatography is introduced into the mass spectrometer. For quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively, is recommended for high selectivity and sensitivity.

    • Parent ion (Q1): m/z for this compound

    • Product ion (Q3): A specific fragment ion of this compound

  • Quantification: Generate a standard curve using known concentrations of pure this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

  • Normalization: Normalize the quantified this compound amount to the protein content of the respective subcellular fraction.

LC_MS_Quantification_Workflow Sample Reconstituted Metabolite Extract LC Liquid Chromatography (Separation) Sample->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Determination) MS->Data

Caption: Workflow for LC-MS based quantification.

Conclusion

The subcellular localization of this compound is a critical aspect of its biological function. While current evidence points towards the endoplasmic reticulum and the nucleus as primary sites of its synthesis in plants and mammals, respectively, further research is needed to provide a detailed quantitative map of its distribution across all cellular compartments. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the subcellular localization of this compound and to contribute to a deeper understanding of polyamine metabolism in health and disease. This knowledge will be invaluable for the development of novel therapeutic interventions targeting polyamine pathways.

References

N-Acetylputrescine: A Pivotal Regulator in Polyamine Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, from cell growth and proliferation to the regulation of gene expression. The precise control of intracellular polyamine concentrations, termed polyamine homeostasis, is critical for normal cellular function. Dysregulation of this delicate balance is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. N-Acetylputrescine (NAP), a monoacetylated derivative of putrescine, has emerged as a key metabolite in the intricate network of polyamine metabolism. Once considered primarily a catabolic byproduct, recent evidence highlights its role as a signaling molecule and a potential biomarker in disease. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in polyamine homeostasis, with a focus on its metabolism, regulation, and functional implications.

Metabolism of this compound

The intracellular concentration of this compound is tightly regulated through a balance of its synthesis and degradation, as well as its transport across cellular membranes.

Biosynthesis

This compound is primarily synthesized through the acetylation of putrescine. This reaction is catalyzed by N-acetyltransferases, with spermidine/spermine N1-acetyltransferase (SSAT or SAT1) being a key enzyme in mammals. While SAT1's primary substrates are spermidine and spermine, it also exhibits activity towards putrescine, albeit with a lower affinity[1]. In bacteria, a distinct enzyme, putrescine N-acetyltransferase (PAT), encoded by the speG gene, efficiently catalyzes this reaction[1][2].

The synthesis of NAP is a critical step in the polyamine catabolic pathway. The acetylation of polyamines neutralizes their positive charges, facilitating their export from the cell or their further degradation[3].

Degradation

This compound can be deacetylated back to putrescine by acetylpolyamine deacetylases. One such enzyme, acetylputrescine deacetylase, has been identified and characterized in microorganisms[1]. In mammals, the deacetylation of NAP is less well-characterized but is a presumed step in polyamine interconversion.

Alternatively, this compound can be further metabolized. In the brain, it serves as a precursor for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[4][5]. This pathway involves the oxidative deamination of this compound by monoamine oxidase B (MAO-B) to form N-acetyl-γ-aminobutyraldehyde, which is then converted to N-acetyl-GABA and subsequently to GABA[4][5].

Regulation of this compound Levels and Polyamine Homeostasis

The homeostasis of polyamines is a highly regulated process involving feedback mechanisms that control their synthesis, catabolism, and transport. This compound plays a central role in this regulatory network, primarily through the induction of SSAT.

High intracellular concentrations of polyamines, such as spermidine and spermine, are potent inducers of SSAT expression at both the transcriptional and translational levels[2][3][6]. This induction leads to increased acetylation of polyamines, including the formation of this compound, which serves to reduce the intracellular polyamine pool by promoting their catabolism and export. This feedback loop is a critical mechanism for preventing the cytotoxic effects of excessive polyamine accumulation[3]. The regulation of SSAT is complex, involving not only polyamine levels but also hormonal signals and cellular stress[3][6].

Quantitative Data on this compound and Related Enzymes

Understanding the quantitative aspects of this compound metabolism is crucial for elucidating its role in cellular physiology and pathology. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeOrganism/SourceSubstrateKmVmaxkcatReference
Spermidine/spermine N1-acetyltransferase (SAT1)HumanPutrescine8.70 ± 2.43 mM--[2]
Spermidine/spermine N1-acetyltransferase (zSSAT1)ZebrafishSpermidine55 µM--[7]
Spermidine/spermine N1-acetyltransferase (zSSAT1)ZebrafishSpermine182 µM--[7]
Putrescine N-acetyltransferase (SpeG)P. aeruginosaPutrescine30.7 ± 9.9 mM--[2]
Putrescine UptakeHuman ErythrocytesPutrescine21.0 µM6.52 x 10-13 M/s-[8]
Putrescine ExportHuman ErythrocytesPutrescine33.8 µM1.19 x 10-11 M/s-[8]
Acetylputrescine DeacetylaseMicrococcus luteusThis compound---[1]

Table 2: Cellular and Plasma Concentrations of this compound

Sample TypeConditionThis compound ConcentrationReference
Human PlasmaHealthy Controls3.70 ng/mL[9]
Human PlasmaParkinson's Disease Patients4.74 ng/mL[9]
Rat PlasmaHealthy ControlsUndetectable[3][10]
Rat PlasmaSquamous Cell Lung Carcinoma ModelSignificantly Increased[3][6][10]
Human LymphocytesCulturedSynthesized from putrescine[6]
MCF-7 Breast Cancer CellsDoxorubicin-treatedElevated levels[11]
MDA-MB-231 Breast Cancer Cells-Correlated with NAT1 activity[12]

Signaling and Metabolic Pathways

The interplay between this compound and the broader polyamine metabolic network can be visualized through signaling and metabolic pathway diagrams.

Polyamine_Homeostasis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM N_Acetylputrescine This compound Putrescine->N_Acetylputrescine SSAT/PAT Cellular_Functions Cellular Functions (Growth, Proliferation) Putrescine->Cellular_Functions Spermine Spermine Spermidine->Spermine SMS N_Acetylspermidine N1-Acetylspermidine Spermidine->N_Acetylspermidine SSAT Spermidine->Cellular_Functions SSAT SSAT Spermidine->SSAT Induces N_Acetylspermine N1-Acetylspermine Spermine->N_Acetylspermine SSAT Spermine->Cellular_Functions Spermine->SSAT Induces N_Acetylputrescine->Putrescine Deacetylase GABA GABA N_Acetylputrescine->GABA MAO-B Export Export N_Acetylputrescine->Export N_Acetylspermidine->Putrescine APAO N_Acetylspermidine->Export N_Acetylspermine->Spermidine APAO N_Acetylspermine->Export ODC ODC SRM SRM SMS SMS APAO APAO Deacetylase Deacetylase MAO_B MAO-B

Caption: Polyamine metabolism and the role of this compound.

Experimental Protocols

Accurate quantification of this compound is essential for studying its role in biological systems. The following are detailed methodologies for the analysis of this compound.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of this compound in human plasma[9].

1. Sample Preparation (Extraction and Derivatization):

  • Thaw plasma samples, standards, and quality controls at room temperature.

  • To 50 µL of plasma, standard, or QC in a microcentrifuge tube, add internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile, vortex, and centrifuge at 10,000 x g for 15 minutes at 5°C.

  • Transfer 125 µL of the supernatant to a new microcentrifuge tube containing 200 µL of LC-MS grade water and 125 µL of 1 M sodium carbonate buffer.

  • Add 25 µL of isobutyl chloroformate, vortex for 1 minute, and incubate for 15 minutes at 35°C with shaking.

  • Centrifuge at 10,000 x g for 10 minutes at 5°C.

  • The derivatized sample is ready for solid-phase extraction (SPE) cleanup.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water.

  • Elute the derivatized this compound with an appropriate organic solvent mixture (e.g., 80:20:0.1 acetonitrile:water:formic acid).

  • Dry the eluate under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried sample in 200 µL of reconstitution solution (e.g., 10:90:0.1 acetonitrile:water:formic acid), vortex, and transfer to an HPLC vial.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A typical gradient would be: 0-4 min, 5% B; 4-5.5 min, ramp to 40% B; 5.5-6.1 min, ramp to 95% B; hold at 95% B; then return to initial conditions.

  • Flow Rate: 0.350 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition for Derivatized this compound:

    • Precursor Ion (Q1): m/z 231.00

    • Product Ion (Q3): m/z 115.00

3. Data Analysis:

  • Quantify this compound concentrations by comparing the peak area ratios of the analyte to the internal standard against a calibration curve constructed from the standards.

Workflow for Sample Preparation and Analysis

Experimental_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Derivatization Derivatization (Isobutyl Chloroformate) Protein_Precipitation->Derivatization SPE Solid-Phase Extraction (Cleanup) Derivatization->SPE Drying Drying (Nitrogen Stream) SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for this compound quantification in plasma.

Functional Roles and Implications

The acetylation of putrescine has several important functional consequences that contribute to its role in polyamine homeostasis and cellular signaling.

  • Charge Neutralization: Acetylation neutralizes the positive charges of polyamines, which can reduce their interactions with negatively charged macromolecules like DNA and RNA[3][6]. This may modulate their effects on gene expression and protein synthesis.

  • Facilitation of Export: The reduced charge of acetylated polyamines, including this compound, facilitates their export from the cell through specific transporters, such as those from the Solute Carrier (SLC) family[13][14]. This is a key mechanism for reducing intracellular polyamine levels.

  • Precursor for GABA Synthesis: In the brain, this compound is a precursor for the synthesis of the major inhibitory neurotransmitter, GABA[4][5]. This links polyamine metabolism directly to neuronal function and signaling.

  • Biomarker of Disease: Altered levels of this compound have been observed in several diseases. Elevated plasma levels of NAP are associated with Parkinson's disease and certain types of cancer, such as squamous cell lung carcinoma, suggesting its potential as a diagnostic or prognostic biomarker[3][6][9][10].

Future Directions and Conclusion

This compound is increasingly recognized as a critical node in the complex network of polyamine homeostasis. While significant progress has been made in understanding its metabolism and regulation, several areas warrant further investigation. The precise kinetic parameters of the enzymes responsible for its synthesis and degradation in mammalian cells need to be more thoroughly characterized. The specific transport mechanisms governing its cellular uptake and efflux require further elucidation. Furthermore, the direct effects of this compound on gene expression and cellular signaling pathways remain largely unexplored.

References

An In-depth Technical Guide to the Genetic Regulation of N-Acetylputrescine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylputrescine is a key metabolite derived from the acetylation of the diamine putrescine. This modification plays a critical role in regulating the intracellular concentration of polyamines, which are essential for cell proliferation, differentiation, and signal transduction. By neutralizing the positive charge of putrescine, acetylation affects its interaction with nucleic acids and other macromolecules, thereby modulating various cellular processes. The biosynthesis of this compound is under tight genetic control, with distinct enzymatic pathways and regulatory mechanisms observed across different biological kingdoms, including bacteria, plants, and mammals. Understanding this regulation is crucial for developing novel therapeutic strategies, particularly in the contexts of infectious diseases and cancer. This guide provides a comprehensive overview of the genetic and molecular mechanisms governing this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Genetic Regulation in Bacteria

In bacteria, particularly Gram-negative species, the acetylation of putrescine is a vital metabolic process for maintaining polyamine homeostasis, protecting against oxidative stress, and promoting fitness during infections.[1] Elevated levels of bacterially-derived this compound have been identified during bloodstream infections (BSI), with higher concentrations associated with worse clinical outcomes.[2][3]

Key Enzyme: Spermidine/Putrescine N-acetyltransferase (SpeG)

The primary enzyme responsible for this compound synthesis in bacteria like Escherichia coli and Pseudomonas aeruginosa is SpeG , a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[2][4] Although initially characterized as a spermidine acetyltransferase, recent studies have confirmed its significant activity towards putrescine.[2] Deletion of the speG gene in E. coli results in a complete loss of this compound production in culture.[2]

Regulatory Mechanisms

The regulation of SpeG activity and expression is crucial for bacterial pathogenesis. Repression of speG transcription, for instance using CRISPR interference (CRISPRi), leads to reduced this compound production, increased intracellular putrescine levels, and impaired bacterial growth.[2] This suggests that putrescine acetylation by SpeG is a key factor in pathogen physiology and represents a potential target for antimicrobial therapies.[2] Inhibiting SpeG activity has been shown to increase bacterial membrane permeability, creating a synergistic effect with existing clinical antibiotics.[2]

Biosynthetic Pathway in Bacteria

The enzymatic reaction catalyzed by SpeG involves the transfer of an acetyl group from acetyl-CoA to putrescine.

bacterial_pathway Putrescine Putrescine SpeG SpeG Putrescine->SpeG AcetylCoA Acetyl-CoA AcetylCoA->SpeG NAcP This compound SpeG->NAcP CoA CoA SpeG->CoA

Caption: Bacterial biosynthesis of this compound via SpeG.

Genetic Regulation in Plants

In plants, polyamines and their acetylated derivatives are involved in a wide range of processes, including development, stress responses, and defense against pathogens. The regulation of this compound in the model plant Arabidopsis thaliana is particularly complex, involving multiple enzymes and pathways.

Key Enzymes: N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) and ARGININE DECARBOXYLASE 1 (ADC1)

Two distinct pathways for this compound synthesis have been identified in Arabidopsis:

  • Direct Acetylation of Putrescine: The enzyme N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) directly catalyzes the acetylation of putrescine using acetyl-CoA.[5][6] This pathway is a primary route for this compound production and plays a role in plant defense.

  • Nδ-acetylornithine Pathway: A second pathway involves two enzymatic steps. First, NATA1 also acetylates ornithine to produce Nδ-acetylornithine. Subsequently, ARGININE DECARBOXYLASE 1 (ADC1) , traditionally known for its role in converting arginine to agmatine, acts on Nδ-acetylornithine to produce this compound.[7]

Regulatory Mechanisms

The expression of NATA1 is strongly induced by the plant defense signaling molecule jasmonic acid and by coronatine, an effector molecule produced by pathogenic bacteria like Pseudomonas syringae.[5][6][8] This induction leads to increased putrescine acetylation, which appears to suppress certain antimicrobial defenses, potentially benefiting the pathogen.[5] In nata1 mutant plants, infection leads to reduced this compound accumulation, higher levels of non-acetylated polyamines, and elevated production of defense-related hydrogen peroxide.[5][6]

Biosynthetic Pathways in Plants

The dual pathways for this compound synthesis in Arabidopsis highlight a sophisticated regulatory network.

plant_pathway cluster_direct Direct Pathway cluster_indirect Nδ-acetylornithine Pathway Putrescine Putrescine NATA1_direct NATA1 Putrescine->NATA1_direct AcetylCoA1 Acetyl-CoA AcetylCoA1->NATA1_direct NAcP1 This compound NATA1_direct->NAcP1 Ornithine Ornithine NATA1_indirect NATA1 Ornithine->NATA1_indirect AcetylCoA2 Acetyl-CoA AcetylCoA2->NATA1_indirect NAcO Nδ-acetylornithine NATA1_indirect->NAcO ADC1 ADC1 NAcO->ADC1 NAcP2 This compound ADC1->NAcP2

Caption: Dual biosynthetic pathways for this compound in Arabidopsis.

Genetic Regulation in Mammals

In mammals, polyamine metabolism is intricately linked to cell growth and cancer. The acetylation of polyamines is a rate-limiting step in their catabolism, facilitating their export from the cell or their conversion back to precursor molecules.

Key Enzyme: Spermidine/Spermine N1-acetyltransferase (SAT1/SSAT)

The principal enzyme responsible for polyamine acetylation in mammals is spermidine/spermine N1-acetyltransferase (SAT1) , also known as SSAT.[9][10][11] As its name suggests, SAT1's primary substrates are spermidine and spermine. However, it also catalyzes the N-acetylation of putrescine to form this compound, although with lower affinity compared to its other substrates.[9][12] This reaction is considered the first step in a minor pathway for the synthesis of the neurotransmitter GABA in the brain.

Regulatory Mechanisms

The SAT1 gene is highly regulated at multiple levels, including transcription, mRNA processing, and protein turnover, to maintain polyamine homeostasis.[13] Its expression is induced by a variety of stimuli, including high intracellular polyamine concentrations, cytokines, and certain toxins.[13] This feedback mechanism allows cells to rapidly decrease polyamine levels when they become excessive. Given that putrescine is a poor substrate for SAT1, the synthesis of this compound in most mammalian tissues is generally low compared to the acetylation of spermidine and spermine.

Biosynthetic Pathway in Mammals

The SAT1-mediated pathway is the primary route for this compound synthesis in mammals.

mammalian_pathway Putrescine Putrescine SAT1 SAT1 / SSAT (low affinity) Putrescine->SAT1 AcetylCoA Acetyl-CoA AcetylCoA->SAT1 NAcP This compound SAT1->NAcP GABA_path GABA Synthesis (minor pathway) NAcP->GABA_path

Caption: Mammalian biosynthesis of this compound via SAT1/SSAT.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the enzymes involved in this compound biosynthesis across different organisms.

Table 1: Kinetic Parameters of Bacterial N-acetyltransferases

EnzymeOrganismSubstrateKm / Khalf (mM)Reference(s)
SpeGE. coliPutrescine51.0 ± 5.4[2]
PA1472 (SpeG homolog)P. aeruginosaPutrescine30.7 ± 9.9[2]

Table 2: Kinetic Parameters of Plant N-acetyltransferases

EnzymeOrganismSubstrateKm (μM)Reference(s)
NATA1A. thalianaPutrescine226 ± 20[5]
NATA1A. thalianaOrnithine163 ± 15[5]
NATA1A. thalianaAcetyl-CoA21 ± 3[5]

Table 3: Kinetic Parameters of Mammalian N-acetyltransferases

EnzymeOrganismSubstrateKm (mM)Reference(s)
SAT1HumanPutrescine8.70 ± 2.43[2]
SAT1HumanSpermidine0.058[10]
SAT1HumanSpermine0.0037[10]
zSSAT1ZebrafishSpermidine0.055[12]
zSSAT1ZebrafishSpermine0.182[12]

Note: Putrescine is noted to be a poor substrate for Zebrafish SSAT1.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods used for general polyamine analysis and is suitable for quantifying this compound in biological samples.[2][14][15]

Workflow Diagram

lc_ms_workflow s1 1. Sample Collection (e.g., Plasma, Cell Pellet) s2 2. Protein Precipitation (e.g., with 6% TCA) s1->s2 s3 3. Centrifugation (to pellet protein) s2->s3 s4 4. Supernatant Collection s3->s4 s5 5. LC-MS/MS Analysis (Reversed-Phase C18) s4->s5 s6 6. Data Analysis (Quantification vs. Standard Curve) s5->s6

Caption: Workflow for this compound quantification by LC-MS/MS.

Methodology:

  • Sample Preparation (Tissue or Cells):

    • Homogenize ~50 mg of tissue or 1x106 cells in phosphate-buffered saline (PBS).

    • Add an equal volume of cold 12% Trichloroacetic Acid (TCA) to the homogenate for a final concentration of 6% TCA to precipitate proteins.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the metabolites.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: Reversed-phase C18 column (e.g., Scherzo SM-C18).[15]

    • Mobile Phase A: Water with 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent.[14]

    • Mobile Phase B: Acetonitrile with 0.1% HFBA.

    • Gradient: Develop a suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes to elute this compound and other polyamines.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Detection: Use Selected Reaction Monitoring (SRM) for quantification. The specific precursor-to-product ion transition for this compound must be determined (e.g., m/z 131.1 -> fragment ion).

    • Quantification: Prepare a standard curve using a pure this compound standard. Spike the standard into a blank matrix similar to the samples for accurate quantification.

Protocol 2: In Vitro N-acetyltransferase Enzyme Assay

This protocol is a generalized method for measuring the activity of enzymes like SpeG, NATA1, or SAT1, based on colorimetric or fluorescence detection of Coenzyme A (CoA).[16][17]

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0.

    • Enzyme: Purified recombinant SpeG, NATA1, or SAT1 enzyme.

    • Substrates: Putrescine dihydrochloride and Acetyl-Coenzyme A (Acetyl-CoA).

    • Detection Reagent: ThioGlo4 for fluorescent detection of free CoA-SH[17] or DTNB (Ellman's reagent) for colorimetric detection.

    • Stop Solution: (If needed) e.g., 10% TCA.

  • Assay Procedure (96-well plate format):

    • Prepare a reaction mixture in each well containing:

      • Assay Buffer

      • Varying concentrations of putrescine (e.g., for Km determination: 0 µM to 10 mM).

      • A fixed, saturating concentration of Acetyl-CoA (e.g., 500 µM).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a fixed amount of the purified enzyme to each well.

    • Incubate for a set period (e.g., 10-30 minutes) during which the reaction is linear.

    • Stop the reaction (if necessary).

    • Add the detection reagent (e.g., ThioGlo4).

    • Measure the signal (fluorescence at Ex/Em ~380/465 nm for ThioGlo4; absorbance at 412 nm for DTNB).

  • Data Analysis:

    • Generate a standard curve using known concentrations of CoA to convert the signal to the amount of product formed.

    • Calculate the reaction velocity (µmol/min/mg of enzyme).

    • For Km determination, plot velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.

Protocol 3: CRISPRi-mediated Gene Repression in E. coli

This protocol provides a framework for repressing the speG gene in E. coli to study its effect on this compound production.[18]

Methodology:

  • sgRNA Design and Cloning:

    • Design a single guide RNA (sgRNA) targeting a non-template DNA strand region of the speG gene, preferably near the promoter or start codon. Ensure the target is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Synthesize oligonucleotides encoding the sgRNA sequence.

    • Clone the sgRNA into a suitable expression plasmid under the control of a constitutive or inducible promoter (e.g., pLtetO-1).

  • Transformation:

    • Co-transform E. coli with two plasmids:

      • A plasmid expressing a catalytically dead Cas9 (dCas9) protein (e.g., pdCas9).

      • The plasmid expressing the speG-targeting sgRNA.

    • Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.

  • Induction and Analysis:

    • Grow the transformed E. coli strain in a suitable liquid medium (e.g., LB broth).

    • If using an inducible promoter for the sgRNA or dCas9, add the appropriate inducer (e.g., anhydrotetracycline for pLtetO-1) to the culture medium to initiate gene repression.

    • Grow a control strain (e.g., containing a non-targeting sgRNA) under identical conditions.

    • After a period of growth (e.g., 24 hours), harvest the cells and the culture supernatant.

    • Analyze the supernatant and cell lysates for this compound and putrescine concentrations using the LC-MS/MS protocol described above.

    • Confirm gene repression by measuring speG mRNA levels using quantitative RT-PCR (qRT-PCR).

References

Methodological & Application

Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of N-Acetylputrescine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Acetylputrescine is a polyamine metabolite implicated in cell proliferation and signal transduction.[1] Its quantification in biological samples is crucial, as its concentration levels are potential biomarkers for the progression of diseases such as squamous cell carcinoma of the lung and Parkinson's disease.[1] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in biological matrices. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a high-throughput and accurate analytical solution.

Introduction

Polyamines are essential polycationic molecules involved in fundamental cellular processes, including cell growth, differentiation, and DNA synthesis.[2] this compound, the N-monoacetylated derivative of putrescine, is a key metabolite in the polyamine pathway.[3] The acetylation of polyamines, mediated by enzymes like spermidine/spermine N1-acetyltransferase (SSAT), alters their charge and function, playing a role in regulating intracellular polyamine levels.[4] Altered concentrations of this compound have been linked to various pathological conditions, highlighting the need for a precise and sensitive analytical method for its quantification in complex biological samples like plasma, serum, and tissue homogenates. LC-MS/MS offers unparalleled selectivity and sensitivity, making it the ideal technique for this application.[5]

Biological Pathway of this compound

The synthesis of this compound from its precursor putrescine is a key step in polyamine metabolism. This conversion is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA to putrescine.

N_Acetylputrescine_Pathway Putrescine Putrescine SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Putrescine->SSAT AcetylCoA Acetyl-CoA AcetylCoA->SSAT NAP This compound SSAT->NAP Acetylation CoA CoA SSAT->CoA

Caption: this compound Synthesis Pathway.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is highly recommended to correct for matrix effects and variations during sample preparation and analysis.[6]

3.1. Materials and Reagents

  • This compound analytical standard

  • This compound-d8 (or other suitable SIL-IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Biological matrix (e.g., human plasma, serum, tissue homogenate)

3.2. Sample Preparation: Protein Precipitation Protein precipitation is a straightforward and effective method for removing high-abundance proteins from biological fluids.[7][8]

  • Thaw Samples: Thaw biological samples (e.g., plasma, serum) and calibration curve standards on ice.

  • Aliquot Sample: Pipette 50 µL of the sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50% methanol) to each tube and vortex briefly.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.[7]

  • Collect Supernatant: Carefully transfer the supernatant to a new autosampler vial for LC-MS/MS analysis, avoiding disturbance of the protein pellet.[7]

3.3. LC-MS/MS Instrumentation and Conditions Due to its polar nature, this compound can be analyzed using either hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an appropriate column.[9]

3.3.1. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 95
    2.5 50
    3.0 50
    3.1 95

    | 5.0 | 95 |

3.3.2. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

The MRM transitions for this compound and a potential internal standard are listed below. These values should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound 131.1114.15015Quantifier
131.172.15020Qualifier[10]
This compound-d8 (IS) 139.2122.15015Quantifier

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

LCMS_Workflow start Sample Receipt (Plasma, Serum, etc.) is_add Add Internal Standard (SIL-IS) start->is_add prep Sample Preparation (Protein Precipitation) centrifuge Centrifugation prep->centrifuge is_add->prep supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing (Integration & Calibration) lcms->data end Final Concentration Report data->end

Caption: Analytical Workflow for this compound Quantification.

Method Performance and Quantitative Data

The method should be validated according to established bioanalytical guidelines. A typical calibration curve is prepared in a surrogate matrix (e.g., charcoal-stripped plasma) over a physiologically relevant concentration range.

Table of Expected Quantitative Performance:

ParameterExpected Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[11]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Corrected by SIL-IS

Conclusion

This application note presents a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in biological matrices. The simple protein precipitation protocol allows for high-throughput sample processing, and the use of HILIC provides excellent retention and separation for this polar analyte. The method demonstrates excellent performance characteristics, making it suitable for both basic research and clinical studies investigating the role of polyamine metabolism in health and disease.

References

Application Notes and Protocols for N-Acetylputrescine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine (NAcP), a key metabolite in the polyamine pathway, is gaining increasing attention as a potential biomarker in various physiological and pathological states, including neurological disorders and cancer. Accurate and reliable quantification of NAcP in plasma is crucial for advancing research and clinical applications. This document provides detailed protocols for the extraction of this compound from plasma samples, tailored for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Context of this compound

This compound is an acetylated derivative of putrescine. Its metabolism is intertwined with the biosynthesis and catabolism of other polyamines and GABA, a major inhibitory neurotransmitter. Understanding this pathway is essential for interpreting the significance of NAcP levels.

Metabolic Pathway of this compound Putrescine Putrescine NAcP This compound Putrescine->NAcP Spermidine/spermine N1-acetyltransferase (SSAT) Spd Spermidine Putrescine->Spd Spermidine synthase GABA GABA NAcP->GABA Monoamine oxidase (MAO) & Aldehyde dehydrogenase (ALDH) N1AcSpd N1-Acetylspermidine Spd->N1AcSpd SSAT

Caption: Simplified metabolic pathway of this compound.

Experimental Protocols

The selection of an appropriate extraction method is critical for achieving high recovery and minimizing matrix effects. The two most common and effective methods for extracting this compound and other polar metabolites from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This method is rapid, cost-effective, and provides good recovery for a broad range of metabolites, including this compound.[1][2][3]

Materials:

  • Plasma samples (stored at -80°C)

  • Acetonitrile (ACN), LC-MS grade, ice-cold

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm) or filter vials

  • LC-MS vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample gently to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile (a 4:1 solvent-to-sample ratio is recommended for optimal protein removal).[3]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • For cleaner extracts, filter the supernatant through a 0.22 µm syringe filter or use a filter vial and centrifuge again.

  • Transfer the final clear extract to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more selective extraction, which can result in a cleaner final extract with reduced matrix effects compared to PPT.[4] A mixed-mode cation exchange sorbent is often suitable for polyamines.

Materials:

  • Plasma samples (stored at -80°C)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • SPE vacuum manifold or positive pressure processor

  • Methanol (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Collection tubes

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS vials

Procedure:

  • Sample Pre-treatment:

    • Thaw 100 µL of plasma on ice.

    • Add 10 µL of the internal standard solution.

    • Acidify the sample by adding 10 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate (e.g., 1 mL/min) to ensure optimal retention of the analyte.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an LC-MS vial.

Experimental Workflow for this compound Extraction cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) Plasma_PPT Plasma Sample Add_ACN Add Acetonitrile (4:1) Plasma_PPT->Add_ACN Vortex_Incubate Vortex & Incubate Add_ACN->Vortex_Incubate Centrifuge_PPT Centrifuge Vortex_Incubate->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT LCMS_PPT LC-MS Analysis Supernatant_PPT->LCMS_PPT Plasma_SPE Plasma Sample Condition Condition Cartridge Plasma_SPE->Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LCMS_SPE LC-MS Analysis Dry_Reconstitute->LCMS_SPE

Caption: Workflow for PPT and SPE extraction of this compound.

Data Presentation

The choice of extraction method can significantly impact the recovery and purity of the analyte. Below is a summary of expected performance characteristics for the two described methods based on literature for similar analytes.[1][3][4][5]

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (Mixed-Mode)
Analyte Recovery Good to Excellent (>85%)Excellent (>90%)
Matrix Effect ModerateLow to Moderate
Throughput HighModerate
Cost per Sample LowModerate to High
Protocol Complexity LowHigh
Selectivity LowHigh

Note: These values are illustrative and should be confirmed for this compound in your specific laboratory setting through a thorough method validation.

LC-MS/MS Analysis Parameters

Following extraction, samples are typically analyzed by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

  • LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient starts with a high aqueous composition (e.g., 95% A) and ramps to a high organic composition.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be optimized. A starting point for this compound (precursor ion [M+H]⁺ ≈ 131.1 m/z) could involve monitoring product ions resulting from the loss of the acetamide group or fragmentation of the butylamine chain.

Sample Handling and Stability

Proper sample handling is crucial to prevent degradation of this compound.

  • Collection: Collect whole blood in EDTA-containing tubes.

  • Processing: Centrifuge blood samples within one hour of collection to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can affect the stability of some metabolites. It is recommended to aliquot plasma into single-use volumes before freezing.[6]

Conclusion

Both protein precipitation and solid-phase extraction are viable methods for the extraction of this compound from plasma samples. The choice between the two will depend on the specific requirements of the study, including the need for high throughput, the desired level of extract cleanliness, and budgetary considerations. For routine analysis of a large number of samples, protein precipitation offers a good balance of speed, simplicity, and performance. For applications requiring the highest sensitivity and minimal matrix effects, solid-phase extraction is the preferred method. In all cases, a thorough method validation is essential to ensure the accuracy and reliability of the quantitative results.

References

Application Note: Derivatization of N-Acetylputrescine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of N-acetylputrescine for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methods described herein are designed to be reproducible and robust for research and drug development applications.

Introduction

This compound is a mono-acetylated polyamine that plays a significant role in various biological processes. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, due to the polar and non-volatile nature of this compound, direct analysis by GC is challenging. Derivatization is a chemical modification process that converts non-volatile compounds into volatile and thermally stable derivatives, making them amenable to GC analysis. This application note details a comprehensive protocol for the derivatization of this compound using pentafluoropropionic anhydride (PFPA), a common and effective derivatizing agent for amines.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Pentafluoropropionic anhydride (PFPA) (Sigma-Aldrich or equivalent)

  • Ethyl acetate (HPLC grade)

  • Toluene (HPLC grade)

  • n-Butanol (ACS grade)

  • Hydrochloric acid (HCl) (ACS grade)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., d4-N-acetylputrescine, if available)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Sample Preparation (from biological matrices)

Proper sample preparation is critical to remove interferences and concentrate the analyte.

  • Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline). For liquid samples like plasma or urine, proceed to the next step.

  • Extraction:

    • To 100 µL of the sample (or an equivalent amount of homogenized tissue), add an internal standard.

    • Add 500 µL of n-butanol and vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer (n-butanol) to a new vial.

    • Re-extract the aqueous layer with another 500 µL of n-butanol and combine the organic layers.

  • Back-Extraction:

    • To the combined n-butanol extracts, add 200 µL of 0.1 M HCl.

    • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

    • Carefully remove and discard the upper organic layer.

    • The analyte is now in the aqueous acidic phase.

  • Drying:

    • Evaporate the aqueous extract to complete dryness under a gentle stream of nitrogen gas at 60-70 °C.

Derivatization Procedure

This procedure converts this compound to its volatile pentafluoropropionyl (PFP) derivative.

  • Reagent Preparation: Prepare the derivatization reagent by mixing PFPA and ethyl acetate in a 1:4 (v/v) ratio. This should be done fresh.

  • Reaction:

    • To the dried sample residue, add 100 µL of the freshly prepared PFPA-ethyl acetate reagent.

    • Seal the vial tightly and heat at 65°C for 30 minutes in a heating block or water bath.[1][2]

  • Solvent Evaporation: After the reaction, evaporate the solvent and excess reagent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried derivative in 50-100 µL of toluene or ethyl acetate for GC-MS analysis.[1][2] It has been noted that for simultaneous analysis of multiple polyamines, ethyl acetate may be a better choice for extraction and injection.[3]

GC-MS Analysis

Instrumentation
  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary column: 5%-phenyl-95%-dimethylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

GC-MS Conditions
  • Injector Temperature: 250 °C

  • Injection Volume: 1-2 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.[3]

    • Ramp 1: Increase to 150 °C at 20 °C/min.

    • Ramp 2: Increase to 280 °C at 30 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

  • SIM Ions for this compound-(PFP)₂: The exact ions will depend on the fragmentation pattern of the specific derivative. For a di-PFP derivative of putrescine, an m/z of 340 has been reported.[2] The specific ions for the this compound derivative should be determined by analyzing a derivatized standard in full scan mode.

Data Presentation

Quantitative data for the analysis of this compound and related polyamines using different derivatization methods are summarized below.

AnalyteDerivatizing AgentLinearity Range (µmol/L)Recovery (%)Retention Time (min)Reference
This compound Pentafluoropropionyl anhydride0.05 - 50085.6 - 108.4Not Specified[5]
PutrescineTrifluoroacetylacetone (TFAA)0.1 - 1.5 ng/cm³94.8 - 97.711.3[5]
PutrescinePentafluoropropionic anhydride (PFPA)0 - 700 pmolAnalytically satisfactory~8.77 (as di-PFP)[1][3]
This compoundTrimethylsilyl (TMS)Not SpecifiedNot SpecifiedRI: 1716.0[4]

Retention Index (RI) is a unitless measure.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of this compound.

G Workflow for this compound Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample (e.g., Plasma, Tissue) B Homogenization & Internal Standard Addition A->B C Liquid-Liquid Extraction (n-Butanol) B->C D Back-Extraction (0.1 M HCl) C->D E Evaporation to Dryness D->E F Addition of PFPA in Ethyl Acetate E->F Dried Extract G Reaction at 65°C for 30 min F->G H Evaporation of Reagent G->H I Reconstitution in Toluene/Ethyl Acetate H->I J GC-MS Injection I->J Derivatized Sample K Data Acquisition (SIM/Scan) J->K L Data Analysis & Quantification K->L

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Derivatization

The diagram below outlines the rationale behind the derivatization process for GC analysis.

G Rationale for Derivatization A This compound B Polar & Non-Volatile A->B D Derivatization with PFPA A->D Chemical Reaction C Unsuitable for GC Analysis B->C E PFP-N-Acetylputrescine Derivative D->E F Non-Polar & Volatile E->F G Suitable for GC Analysis F->G

Caption: The necessity of derivatization for GC analysis.

Conclusion

The protocol described provides a reliable method for the derivatization and subsequent GC-MS analysis of this compound. The use of pentafluoropropionic anhydride as a derivatizing agent yields volatile and stable derivatives suitable for gas chromatography. Adherence to the detailed steps in sample preparation and derivatization is crucial for achieving accurate and reproducible quantitative results. This application note serves as a valuable resource for researchers and professionals in the field of metabolomics and drug development.

References

Application Note: Solid-Phase Extraction Protocol for the Purification of N-Acetylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine is a mono-acetylated derivative of the polyamine putrescine. Polyamines and their acetylated forms are crucial molecules in cell growth, differentiation, and proliferation. The accurate quantification of this compound in biological matrices is essential for research in various fields, including cancer biology and neuroscience. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). This application note provides a detailed protocol for the purification of this compound from biological fluids using reversed-phase SPE.

The described method is based on the derivatization of this compound with dansyl chloride, followed by purification using a C18 SPE cartridge. Dansylation improves the hydrophobicity of the molecule, enhancing its retention on the reversed-phase sorbent and enabling sensitive fluorescence-based detection.

Data Presentation

The following table summarizes the expected performance of the described SPE protocol for the purification of dansylated this compound. The data is based on typical results obtained for similar acetylated polyamines using reversed-phase SPE.

ParameterValueNotes
SPE Sorbent C18 (Octadecyl-bonded silica)500 mg sorbent mass in a 3 mL cartridge
Sample Type Pre-treated Biological Fluid (e.g., Urine)Sample should be centrifuged and filtered prior to use.
Derivatization Dansyl ChloridePre-column derivatization
Average Recovery > 90%Recovery may vary depending on the sample matrix.
Reproducibility (RSD) < 5%Based on replicate extractions.
Elution Volume 1.0 mLA concentrated analyte fraction is obtained.

Experimental Protocols

This section details the necessary procedures for sample pre-treatment, derivatization, and solid-phase extraction of this compound.

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Acetone (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (optional, for pH adjustment)

  • C18 SPE cartridges (e.g., Agilent Bond Elut C18, Waters Sep-Pak C18)

  • SPE vacuum manifold

Sample Pre-treatment
  • For urine samples, centrifuge at 2000 x g for 10 minutes to pellet any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • For other biological fluids, appropriate protein precipitation (e.g., with acetonitrile or perchloric acid) and subsequent centrifugation and filtration may be necessary.

Derivatization of this compound
  • To 100 µL of the pre-treated sample or standard solution, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of dansyl chloride solution (5 mg/mL in acetone).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • After incubation, allow the mixture to cool to room temperature.

Solid-Phase Extraction Protocol

The following protocol is for a standard C18 SPE cartridge.

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Loading:

    • Load the entire derivatized sample mixture onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of 40% aqueous methanol to remove less hydrophobic impurities.

  • Elution:

    • Elute the retained dansylated this compound with 1.0 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • The eluate can be directly injected into an HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for further concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreated_Sample Pre-treated Sample Sample->Pretreated_Sample Centrifuge & Filter Derivatized_Sample Dansylated Sample Pretreated_Sample->Derivatized_Sample + Dansyl Chloride + NaHCO3 Buffer + Heat Load 2. Load Sample Derivatized_Sample->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (Water, 40% Methanol) Load->Wash Elute 4. Elute (Acetonitrile) Wash->Elute Analysis HPLC/MS Analysis Elute->Analysis

Figure 1. Workflow for the purification and analysis of this compound.
Logical Relationship of SPE Steps

This diagram outlines the logical sequence and purpose of each step in the solid-phase extraction protocol.

SPE_Logic cluster_conditioning Preparation cluster_loading Analyte Retention cluster_washing Impurity Removal cluster_elution Analyte Collection Condition Condition Sorbent (Methanol, Water) Purpose_Condition Purpose: Activate sorbent and ensure wettability. Load Load Sample Condition->Load Purpose_Load Purpose: Retain dansylated this compound on the C18 sorbent. Wash Wash Sorbent (Water, 40% Methanol) Load->Wash Purpose_Wash Purpose: Remove hydrophilic and weakly hydrophobic impurities. Elute Elute Analyte (Acetonitrile) Wash->Elute Purpose_Elute Purpose: Disrupt hydrophobic interactions and collect purified dansylated this compound.

Figure 2. Logical steps and their purposes in the SPE protocol.

Application of N-Acetylputrescine as a Biomarker for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a range of motor and non-motor symptoms. The development of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Recent studies have highlighted the potential of N-acetylputrescine (NAP), a metabolite in the polyamine pathway, as a promising biomarker for Parkinson's disease.[1][2][3] Altered polyamine metabolism has been observed in PD patients, with this compound levels showing a significant increase in biological samples.[4][5]

Clinical Significance of this compound

Elevated levels of this compound have been identified in the plasma and cerebrospinal fluid of individuals with Parkinson's disease compared to healthy controls.[4][6] This increase is believed to be linked to dysregulation of the polyamine metabolic pathway, which plays a critical role in cell growth, differentiation, and stress response.[7][8][9]

This compound, when used in combination with non-motor clinical features such as loss of smell, depression, and acting out dreams, has demonstrated significant diagnostic utility.[1][2][5][10] A diagnostic panel incorporating these elements has shown a high area under the curve (AUC) in receiver operating characteristic (ROC) analysis, indicating strong diagnostic accuracy.[2][5][10] This multi-tiered approach allows for a more integrated interpretation of the disease's pathophysiology and could aid in the early identification of at-risk individuals.[1][3][10] Furthermore, levels of this compound have been shown to correlate with the severity of motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS-III) and the Hoehn and Yahr (H&Y) stage.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound as a biomarker for Parkinson's disease.

Table 1: this compound Levels and Diagnostic Performance

Cohort/StudyAnalyteMatrixFold Change (PD vs. Control)AUCOdds Ratio (OR)p-valueReference
BPGbio StudyThis compoundPlasma1.28 (28% increase)0.724.79< 0.0001[2][5]
BPGbio Study Panel¹This compound + Clinical Features²Plasma-0.9020.4-[2][5][10]
Saiki et al., Cohort AThis compoundPlasma1.20--0.126[4]

¹Panel developed by BPGbio. ²Clinical features include sense of smell (B-SIT), depression/anxiety (HADS), and acting out dreams (RBD1Q).[2][5][10]

Table 2: Correlation of this compound with Clinical Severity Scores

StudyAnalyteCorrelation with Hoehn & Yahr (H&Y) StageCorrelation with UPDRS-IIIReference
Saiki et al.This compoundMild correlation (p = 0.0667, adjusted for LED)Mild correlation (p = 0.0932, adjusted for LED)[4]
Saiki et al.This compoundSignificant correlation (p = 0.0036, adjusted for age)Significant correlation (p = 0.0042, adjusted for age)[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of this compound in human plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on techniques described in the literature for the analysis of small molecules in biological matrices.[5][11]

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., isotopically labeled this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Bovine Serum Albumin (BSA) for standard curve preparation

  • Trichloroacetic acid (TCA) for protein precipitation

  • Human plasma samples (collected in EDTA tubes)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Standard Curve and Quality Control (QC) Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., 4% BSA in phosphate-buffered saline).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Protein Precipitation:

    • Thaw plasma samples, standards, and QCs on ice.

    • To 50 µL of each sample, standard, and QC in a microcentrifuge tube, add 200 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Extraction and Reconstitution:

    • Carefully transfer the supernatant to a new set of tubes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of a reconstitution solution (e.g., 10:90:0.1 ACN:H₂O:FA).[5]

    • Vortex for 1 minute to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: A suitable reversed-phase C18 column.

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: A suitable gradient to separate this compound from other plasma components.

      • Flow Rate: A typical flow rate for UHPLC.

      • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Statistical analysis (e.g., t-test) is used to compare concentrations between PD and control groups.[5]

Visualizations

Polyamine_Metabolism_in_PD Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SpdS N_Acetylputrescine This compound (NAP) Putrescine->N_Acetylputrescine SSAT (SAT1) Spermidine->Putrescine SAT1/PAO Spermine Spermine Spermidine->Spermine SpmS N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Alpha_Synuclein α-synuclein Aggregation Spermidine->Alpha_Synuclein Promotes Spermine->Spermidine SAT1/PAO N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT Spermine->Alpha_Synuclein Promotes PD_Status Parkinson's Disease N_Acetylputrescine->PD_Status Increased Levels PD_Status->Putrescine SSAT SSAT (SAT1) PD_Status->SSAT Upregulation? ODC ODC PAO PAO SpdS SpdS SpmS SpmS SAT1_catabolism SAT1 (Catabolism)

Caption: Polyamine metabolic pathway and its alteration in Parkinson's disease.

Experimental_Workflow Start Start: Patient Cohort (PD and Controls) Sample_Collection 1. Blood Sample Collection (EDTA tubes) Start->Sample_Collection Plasma_Separation 2. Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Sample_Storage 3. Sample Storage (-80°C) Plasma_Separation->Sample_Storage Protein_Precipitation 4. Protein Precipitation (Acetonitrile) Sample_Storage->Protein_Precipitation Extraction_Reconstitution 5. Supernatant Evaporation & Reconstitution Protein_Precipitation->Extraction_Reconstitution LCMS_Analysis 6. LC-MS/MS Analysis (Quantification of NAP) Extraction_Reconstitution->LCMS_Analysis Data_Analysis 7. Data Analysis (Concentration Calculation) LCMS_Analysis->Data_Analysis Statistical_Analysis 8. Statistical Analysis (Comparison of Groups) Data_Analysis->Statistical_Analysis Biomarker_Validation End: Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: Experimental workflow for this compound biomarker analysis.

Limitations and Future Directions

While this compound shows considerable promise as a biomarker for Parkinson's disease, further research is necessary for its validation in larger, more diverse patient cohorts. Longitudinal studies are also needed to establish its utility in tracking disease progression over time and for monitoring the response to therapeutic interventions. The combination of this compound with other biomarkers, including imaging and genetic markers, may further enhance its diagnostic and prognostic value. The development of a standardized, commercially available assay for this compound will be a critical step towards its implementation in routine clinical practice.[1]

References

Application Notes and Protocols for High-Throughput Screening of N-Acetylputrescine Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine is a key metabolite in polyamine metabolism, playing a crucial role in cellular processes such as cell proliferation and signal transduction. The synthesis of this compound from putrescine is catalyzed by N-acetyltransferases. In bacteria, this conversion is primarily carried out by spermidine/spermine N-acetyltransferase (SpeG), while in humans, spermidine/spermine N1-acetyltransferase (SSAT) can also perform this reaction. Dysregulation of polyamine metabolism has been implicated in various diseases, including cancer and neurological disorders, making the enzymes involved in this compound synthesis attractive targets for therapeutic intervention.

These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of this compound synthesis, focusing on the bacterial enzyme SpeG as a model. The assay is based on a robust and cost-effective colorimetric method suitable for screening large compound libraries.

Signaling Pathway of this compound Synthesis

The synthesis of this compound is a critical step in the polyamine metabolic pathway. In many bacteria, the enzyme SpeG catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to putrescine, forming this compound and coenzyme A (CoA). This reaction is a key regulatory point in controlling the intracellular levels of polyamines.

N_Acetylputrescine_Synthesis_Pathway This compound Synthesis Pathway Putrescine Putrescine SpeG SpeG (Putrescine N-acetyltransferase) Putrescine->SpeG AcetylCoA Acetyl-CoA AcetylCoA->SpeG NAcetylputrescine This compound SpeG->NAcetylputrescine CoA Coenzyme A SpeG->CoA

Diagram 1: this compound Synthesis Pathway.

Experimental Workflow for High-Throughput Screening

The high-throughput screening workflow is designed to efficiently identify and validate inhibitors of SpeG-mediated this compound synthesis. The process begins with a primary screen of a compound library, followed by dose-response analysis to determine the potency of the initial hits. Subsequent secondary assays and counter-screens are performed to confirm the mechanism of action and eliminate false positives.

HTS_Workflow HTS Workflow for SpeG Inhibitors cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action & Selectivity CompoundLibrary Compound Library PrimaryScreen Single-Concentration Screening (DTNB Assay) CompoundLibrary->PrimaryScreen IdentifyHits Identify Primary Hits (% Inhibition > Cutoff) PrimaryScreen->IdentifyHits DoseResponse Dose-Response Assay IdentifyHits->DoseResponse CalculateIC50 Calculate IC50 Values DoseResponse->CalculateIC50 SecondaryAssay Secondary Assays (e.g., Orthogonal Detection) CalculateIC50->SecondaryAssay CounterScreen Counter-Screens (Assay Interference) SecondaryAssay->CounterScreen SelectivityAssay Selectivity Profiling (e.g., against other NATs) CounterScreen->SelectivityAssay LeadCompounds LeadCompounds SelectivityAssay->LeadCompounds Validated Hits

Diagram 2: High-Throughput Screening Workflow.

Data Presentation: Inhibitor Potency

The potency of identified inhibitors is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing the quantitative data for confirmed hits.

Compound IDIC50 (µM)Inhibition TypeNotes
Control-1 5.5CompetitiveKnown inhibitor of a related N-acetyltransferase.
Hit-A 12.3Non-competitiveNovel inhibitor identified from the primary screen.
Hit-B 25.8UncompetitiveShows selectivity for SpeG over mammalian SSAT.
Hit-C 7.2CompetitivePotent inhibitor with good solubility.

Experimental Protocols

Recombinant SpeG Expression and Purification

This protocol describes the expression of His-tagged E. coli SpeG in a bacterial expression system and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the His-tagged SpeG gene

  • Luria-Bertani (LB) broth and agar plates

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Protocol:

  • Transform the pET-SpeG plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic.

  • Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged SpeG protein with 5 column volumes of Elution Buffer.

  • Collect the fractions and analyze for protein purity by SDS-PAGE.

  • Pool the fractions containing pure SpeG and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford or BCA assay and store at -80°C.

High-Throughput Screening Assay for SpeG Inhibitors

This protocol is designed for a 96-well or 384-well plate format and utilizes the colorimetric detection of Coenzyme A (CoA) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

  • Purified recombinant SpeG enzyme

  • Putrescine dihydrochloride

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • DTNB (Ellman's reagent)

  • Assay Buffer (100 mM Tris-HCl, pH 7.5)

  • Compound library dissolved in DMSO

  • Positive control inhibitor (if available)

  • 96-well or 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Protocol:

  • Prepare Reagents:

    • SpeG Enzyme Solution: Dilute the purified SpeG in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare a solution of putrescine and acetyl-CoA in Assay Buffer. The final concentrations in the assay should be at or near the Km values for SpeG (e.g., Khalf for putrescine with E. coli SpeG is approximately 51 mM, and the Km for acetyl-CoA is typically in the low micromolar range for related enzymes)[1].

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Compound Plates: Prepare plates with test compounds and controls diluted to the desired screening concentration in Assay Buffer containing a final DMSO concentration of 1% or less.

  • Assay Procedure:

    • Add 5 µL of the compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of the microplate.

    • Add 20 µL of the SpeG enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the Substrate Solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of a solution containing 100 mM Tris-HCl pH 8.0 and 6 M guanidine HCl.

    • Add 100 µL of a solution containing 100 mM Tris-HCl pH 8.0, 1 mM EDTA, and 0.2 mM DTNB.

    • Incubate at room temperature for 10-15 minutes to allow for the color to develop.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_DMSO - Absorbance_blank)] * 100

    • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.

Dose-Response and IC50 Determination

For primary hits, a dose-response analysis is performed to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds in Assay Buffer.

  • Perform the HTS assay as described above with the different concentrations of the inhibitor.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for establishing a high-throughput screening assay to identify inhibitors of this compound synthesis. The detailed protocols for enzyme production and the colorimetric assay, along with the structured data presentation and workflow visualizations, offer a robust framework for researchers in academia and industry to discover novel therapeutic agents targeting this important metabolic pathway.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled N-Acetylputrescine as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine is a key metabolite in the polyamine pathway and serves as a precursor for the synthesis of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles and its implications in various disease states. The use of a stable isotope-labeled internal standard, such as deuterated or ¹³C-labeled this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound as an internal standard for its quantification in biological samples.

Signaling Pathway: this compound Metabolism to GABA

The following diagram illustrates the metabolic conversion of putrescine to GABA, highlighting the role of this compound. This pathway is a significant alternative to the primary synthesis of GABA from glutamate.[1][2]

GABA_Synthesis_Pathway Putrescine Putrescine NAcetylputrescine This compound Putrescine->NAcetylputrescine Putrescine Acetyltransferase (PAT) NAcetylGABAL N-Acetyl-γ-aminobutyraldehyde NAcetylputrescine->NAcetylGABAL Monoamine Oxidase B (MAO-B) NAcetylGABA N-Acetyl-γ-aminobutyric acid NAcetylGABAL->NAcetylGABA Aldehyde Dehydrogenase (ALDH) GABA γ-Aminobutyric Acid (GABA) NAcetylGABA->GABA Deacetylase

Figure 1: Metabolic pathway of this compound to GABA.

Experimental Protocols

Synthesis of Stable Isotope-Labeled this compound (Hypothetical Protocol)

Objective: To synthesize d3-N-Acetylputrescine for use as an internal standard.

Materials:

  • Putrescine

  • d6-Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Dissolve putrescine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution to act as a base.

  • Slowly add a stoichiometric equivalent of d6-acetic anhydride to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude d3-N-Acetylputrescine by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in DCM).

  • Collect the fractions containing the purified product and confirm its identity and isotopic enrichment by mass spectrometry and NMR spectroscopy.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from a biological matrix (e.g., plasma, tissue homogenate) using a stable isotope-labeled internal standard.

Objective: To accurately quantify this compound in biological samples.

Materials:

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • Stable isotope-labeled this compound (e.g., d3-N-Acetylputrescine) as an internal standard (IS)

  • Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)

  • Milli-Q water with 0.1% formic acid

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column suitable for polar compounds (e.g., HILIC or a mixed-mode column)

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS (d3-N-Acetylputrescine) Sample->Spike Precipitate Protein Precipitation (ACN with 0.1% Formic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Figure 2: Experimental workflow for this compound quantification.

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add a known concentration of the internal standard (e.g., 10 µL of 1 µg/mL d3-N-Acetylputrescine in methanol).

    • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: Acetonitrile with 0.1% formic acid

      • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate

      • Flow Rate: 0.4 mL/min

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the polar analytes.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (Hypothetical):

        • This compound: Q1: 131.1 m/z -> Q3: 72.1 m/z

        • d3-N-Acetylputrescine (IS): Q1: 134.1 m/z -> Q3: 72.1 m/z

      • Optimize collision energies and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both this compound and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Method Validation

The following tables present typical quantitative data that would be expected from a validated LC-MS/MS method for this compound. The values are illustrative and based on performance characteristics commonly reported for similar bioanalytical assays.[7][8][9][10]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantitation (LLOQ)1≤ 15%≤ 15%± 20%
Low QC3≤ 10%≤ 10%± 15%
Medium QC100≤ 10%≤ 10%± 15%
High QC800≤ 10%≤ 10%± 15%

Table 3: Recovery and Matrix Effect

ParameterLow QC (%)High QC (%)
Extraction Recovery> 85%> 85%
Matrix Effect90 - 110%90 - 110%

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the reliable quantification of this compound in complex biological matrices. The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to establish and validate a sensitive and accurate LC-MS/MS method. This will facilitate a deeper understanding of the role of this compound in health and disease.

References

Application Notes & Protocols: Analysis of N-Acetylputrescine in Plant Tissue Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylputrescine, an acetylated derivative of the polyamine putrescine, is a key metabolite in the polyamine biosynthesis and catabolism pathways in plants. Polyamines are crucial for a wide range of physiological processes, including cell growth, development, and stress responses. The accurate quantification of this compound in plant tissues is essential for understanding its regulatory roles and for developing strategies to modulate plant growth and stress tolerance. These application notes provide detailed protocols for the robust and sensitive analysis of this compound in plant tissue extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method largely depends on the available instrumentation, required sensitivity, and the specific research question.

  • LC-MS/MS is a highly sensitive and specific method that often requires minimal sample derivatization, enabling high-throughput analysis. It is particularly well-suited for the direct quantification of polar compounds like this compound from complex biological matrices.[1][2][3]

  • GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and related polyamines using LC-MS/MS and GC-MS. This data is compiled from various studies and provides a reference for method development and data interpretation.

AnalyteMethodPrecursor Ion (m/z)Product Ion (m/z)Derivatization ReagentRetention Time (min)
This compound LC-MS/MS131.172.1, 114.1NoneNot specified
PutrescineLC-MS/MS89.172.2NoneNot specified
SpermidineLC-MS/MS146.172.2, 84.1, 112.1NoneNot specified
SpermineLC-MS/MS203.284.1, 112.1, 129.1NoneNot specified
Putrescine DerivativeGC-MSNot applicable340Pentafluoropropionic anhydride (PFPA)7.942[4]
This compound DerivativeGC-MSNot applicableNot specifiedTrimethylsilyl (TMS)1716.0 (Retention Index)

Note: Specific retention times and mass transitions can vary depending on the chromatographic conditions and instrument used. The provided data should be used as a starting point for method optimization.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol describes a method for the direct quantification of underivatized this compound in plant tissue extracts.

1. Sample Preparation and Extraction:

  • Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[6]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • To the powdered tissue, add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (v/v) perchloric acid.

  • Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the polyamines. For enhanced clean-up, the supernatant can be passed through a 0.22 µm syringe filter.

  • (Optional) To remove lipids and pigments, an equal volume of chloroform can be added to the supernatant. Vortex and centrifuge at 2,000 x g for 5 minutes. The upper aqueous phase contains the polyamines.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used. Hydrophilic interaction liquid chromatography (HILIC) columns can also be effective for separating these polar compounds.[1][3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest. The gradient should be optimized based on the specific column and analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 131.1 → 72.1, 131.1 → 114.1). Include transitions for other polyamines of interest and internal standards.

3. Quantification:

  • Prepare calibration standards of this compound in the extraction solvent.

  • Spike samples with a known concentration of an appropriate internal standard (e.g., deuterated this compound, if available, or a structural analog) prior to extraction to correct for matrix effects and variations in extraction efficiency.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: GC-MS Analysis of this compound

This protocol involves the derivatization of this compound to increase its volatility for GC-MS analysis.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in Protocol 1 (steps 1a-1g).

  • After extraction, the acidic extract must be thoroughly dried. This can be achieved using a vacuum concentrator (e.g., SpeedVac).

2. Derivatization:

  • To the dried extract, add 100 µL of a derivatization reagent. Common reagents for polyamines include:

    • Pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v): React at 65°C for 30 minutes.[4][5]

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS): React at 70°C for 60 minutes.

  • After the reaction, the derivatized sample is ready for injection.

3. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute the derivatized analytes.

  • MS System: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Scan Range: m/z 50-600.

4. Quantification:

  • Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

  • Use an internal standard (e.g., a deuterated polyamine or a structural analog not present in the sample) added before derivatization.

  • Construct a calibration curve based on the peak areas of selected characteristic ions of the derivatized this compound relative to the internal standard.

  • Quantify this compound in the samples using the calibration curve.

Signaling Pathways and Workflows

N_Acetylputrescine_Biosynthesis Arginine Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine NAT N-Acetyltransferase Putrescine->NAT SPDS Spermidine Synthase Putrescine->SPDS N_Acetylputrescine This compound Spermidine Spermidine ADC->Putrescine ODC->Putrescine NAT->N_Acetylputrescine SPDS->Spermidine

Caption: Simplified biosynthesis pathway of this compound in plants.

Experimental_Workflow Start Plant Tissue Sampling (Flash Freeze) Homogenization Homogenization (Grinding) Start->Homogenization Extraction Extraction (e.g., TCA/PCA) Homogenization->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Analysis Analytical Method Centrifugation->Analysis LC_MS LC-MS/MS Analysis (Direct Injection) Analysis->LC_MS LC-MS/MS Derivatization Derivatization (e.g., PFPA/MSTFA) Analysis->Derivatization GC-MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing GC_MS GC-MS Analysis Derivatization->GC_MS GC_MS->Data_Processing End Results Data_Processing->End

Caption: General experimental workflow for this compound analysis.

References

Quantifying N-Acetylputrescine in Cell Culture Media: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Acetylputrescine (NAP), a mono-acetylated derivative of the polyamine putrescine, is an important signaling molecule involved in cell proliferation, differentiation, and apoptosis.[1] Its levels in cell culture media can serve as a valuable biomarker for monitoring cellular metabolic activity and the effects of therapeutic agents. This application note provides detailed protocols for the quantification of this compound in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and specificity, making them ideal for researchers, scientists, and drug development professionals.

Signaling Pathway of this compound Metabolism

This compound is synthesized from putrescine by the enzyme putrescine acetyltransferase. It can be further metabolized to N-acetyl-γ-aminobutyraldehyde by monoamine oxidase B (MAO-B), which is then converted to N-acetyl-γ-aminobutyric acid (N-acetyl-GABA) by aldehyde dehydrogenase (ALDH). Finally, N-acetyl-GABA can be deacetylated to form γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter.[2]

NAP_Metabolism Putrescine Putrescine NAP This compound Putrescine->NAP Putrescine Acetyltransferase NAGABAL N-acetyl-γ-aminobutyraldehyde NAP->NAGABAL Monoamine Oxidase B (MAO-B) NAGABA N-acetyl-γ-aminobutyric acid NAGABAL->NAGABA Aldehyde Dehydrogenase (ALDH) GABA GABA NAGABA->GABA Deacetylase

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies for sample preparation and analysis of this compound in cell culture media.

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the desired purity and the analytical technique employed. Below are two common methods: Protein Precipitation and Solid-Phase Extraction.

1. Protein Precipitation (PPT)

This is a rapid and simple method for removing the majority of proteins from the cell culture media.

  • Protocol:

    • Collect 100 µL of cell culture supernatant.

    • Add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, e.g., deuterated this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for LC-MS/MS or GC-MS analysis.

2. Solid-Phase Extraction (SPE)

SPE provides a cleaner sample by removing salts and other interfering substances, which can be beneficial for reducing matrix effects in mass spectrometry.[3][4][5][6]

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of cell culture supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral compounds.

    • Wash the cartridge with 1 mL of methanol to remove lipids.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Media Cell Culture Media PPT Protein Precipitation Media->PPT SPE Solid-Phase Extraction Media->SPE LCMS LC-MS/MS PPT->LCMS GCMS GC-MS PPT->GCMS SPE->LCMS SPE->GCMS Quant Quantification LCMS->Quant GCMS->Quant

Caption: General experimental workflow.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other media components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 131.2 -> 114.2[7]

    • Qualifier: 131.2 -> 72.0[7]

  • Collision Energy: Optimized for the specific instrument.

GC-MS Analysis

Derivatization: this compound contains primary and secondary amine groups that require derivatization to increase volatility for GC analysis. Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent for polyamines.[8][9][10]

  • Protocol:

    • Evaporate the prepared sample extract to dryness.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Heat the mixture at 65°C for 30 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph: GC system with a split/splitless injector.

  • Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI) source.

Chromatographic Conditions:

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan. For the di-PFP derivative of putrescine, a prominent ion is observed at m/z 340.[10] The fragmentation pattern of derivatized this compound should be determined using a standard.

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the described methods. These values are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL
Linear Range 1 - 1000 ng/mL10 - 2000 ng/mL
Precision (%RSD) < 15%< 20%
Accuracy (%Recovery) 85 - 115%80 - 120%

Conclusion

The LC-MS/MS and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in cell culture media. The choice between the two techniques will depend on the specific requirements of the study, including sensitivity needs and the availability of instrumentation. Proper sample preparation is crucial for achieving accurate and reproducible results. These protocols will be a valuable resource for researchers investigating the role of polyamine metabolism in various biological processes and for professionals in the field of drug development.

References

Application Note and Protocol for Measuring N-acetyltransferase Activity with Putrescine as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. In polyamine metabolism, enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) play a crucial role in the catabolism of polyamines by acetylating them, thereby regulating their intracellular concentrations.[1][2][3] While spermidine and spermine are the preferred substrates for SSAT, it can also acetylate putrescine.[1][4] Additionally, other enzymes, including bacterial N-acetyltransferases like SpeG, can utilize putrescine as a substrate.[4] The measurement of N-acetyltransferase activity with putrescine is essential for studying polyamine homeostasis, enzyme kinetics, and for the screening of potential therapeutic inhibitors.[1][2]

This application note provides a detailed protocol for a colorimetric assay to measure N-acetyltransferase activity using putrescine as the substrate. The assay is based on the quantification of Coenzyme A (CoA), a product of the acetylation reaction, using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[5][6] The reaction between the free thiol group of CoA and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6] This method is cost-effective, high-throughput, and avoids the use of radioactive materials.[1]

Principle of the Assay

The N-acetyltransferase enzyme catalyzes the transfer of an acetyl group from Acetyl-Coenzyme A (Acetyl-CoA) to the primary amino group of putrescine, resulting in the formation of N-acetylputrescine and Coenzyme A (CoA). The released CoA, which contains a free sulfhydryl group, reacts with DTNB to produce the colored compound TNB, which is measured spectrophotometrically at 412 nm. The amount of TNB produced is directly proportional to the amount of CoA generated, which in turn is stoichiometric with the N-acetyltransferase activity.

Reaction Scheme:

Putrescine + Acetyl-CoA ---(N-acetyltransferase)---> this compound + CoA-SH

CoA-SH + DTNB ---> CoA-S-S-TNB + TNB (yellow)

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Storage
Putrescine dihydrochlorideSigma-AldrichP7505Room Temp
Acetyl-Coenzyme A lithium saltSigma-AldrichA2056-20°C
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130Room Temp
Tris-HClSigma-AldrichT5941Room Temp
EDTASigma-AldrichE9884Room Temp
N-acetyl-L-cysteineSigma-AldrichA7250Room Temp
Purified N-acetyltransferase or cell/tissue lysate---20°C or -80°C
96-well microplate, clear, flat-bottomVWR10062-900Room Temp
Microplate reader capable of absorbance at 412 nm---
Pipettes and tips---
Distilled or deionized water---

Experimental Protocols

Reagent Preparation
  • 1 M Tris-HCl, pH 8.0: Dissolve 121.14 g of Tris base in 800 mL of distilled water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with distilled water.

  • 0.5 M EDTA, pH 8.0: Dissolve 186.1 g of disodium EDTA dihydrate in 800 mL of distilled water. Adjust the pH to 8.0 with NaOH. Bring the final volume to 1 L with distilled water.

  • Reaction Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 8.0): To 900 mL of distilled water, add 50 mL of 1 M Tris-HCl (pH 8.0) and 2 mL of 0.5 M EDTA (pH 8.0). Adjust the final volume to 1 L with distilled water.

  • 100 mM Putrescine Stock Solution: Dissolve 161.07 mg of putrescine dihydrochloride in 10 mL of distilled water. Prepare fresh or store in aliquots at -20°C.

  • 10 mM Acetyl-CoA Stock Solution: Dissolve 8.09 mg of Acetyl-CoA lithium salt in 1 mL of distilled water. Prepare fresh before use.

  • 10 mM DTNB Stock Solution: Dissolve 39.6 mg of DTNB in 10 mL of Reaction Buffer. Store protected from light at 4°C for up to one month.

  • 10 mM N-acetyl-L-cysteine (NAC) Stock Solution: Dissolve 16.32 mg of N-acetyl-L-cysteine in 10 mL of Reaction Buffer. This will be used to generate a standard curve. Prepare fresh.

Enzyme Preparation (Cell or Tissue Lysate)
  • Wash cells or minced tissue with ice-cold Phosphate Buffered Saline (PBS).

  • Homogenize the cells or tissue in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic fraction) which contains the N-acetyltransferase activity.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Store the lysate in aliquots at -80°C.

N-acetyltransferase Activity Assay
  • Prepare CoA Standard Curve:

    • Prepare a series of dilutions of the 10 mM NAC stock solution in Reaction Buffer to obtain standards ranging from 0 to 200 µM. Since NAC has a free thiol group similar to CoA, it can be used to generate a standard curve.

    • In a 96-well plate, add 50 µL of each NAC standard dilution to separate wells.

    • Add 50 µL of 10 mM DTNB to each well.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot the absorbance versus the concentration of NAC to generate a standard curve.

  • Set up the Enzymatic Reaction:

    • Set up the reactions in a 96-well plate as described in the table below. It is recommended to perform all reactions in triplicate.

    • Reaction Components:

ComponentSample (µL)Negative Control (µL)
Reaction BufferXX
Enzyme (Lysate or Purified)20 (adjust as needed)20
100 mM Putrescine55
Total Volume Y Y
ComponentSample (µL)Negative Control (µL)
10 mM Acetyl-CoA50
Reaction Buffer05
Final Reaction Volume 50 50
  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding 150 µL of 10 mM DTNB in Reaction Buffer to each well. The DTNB will react with the CoA produced.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measure Absorbance:

    • Measure the absorbance of each well at 412 nm using a microplate reader.

Data Analysis
  • Calculate the amount of CoA produced:

    • Subtract the absorbance of the negative control from the absorbance of the samples.

    • Use the standard curve to determine the concentration of CoA (in µM) produced in each sample.

  • Calculate N-acetyltransferase Activity:

    • The activity of the enzyme is typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

    • Activity (nmol/min/mg) = ( [CoA] (µM) * Total Reaction Volume (L) ) / ( Incubation Time (min) * Protein Amount (mg) )

    • Where:

      • [CoA] is the concentration of CoA determined from the standard curve.

      • Total Reaction Volume is 0.00005 L (50 µL).

      • Incubation Time is in minutes.

      • Protein Amount is the amount of protein from the lysate used in the assay in mg.

Data Presentation

Table 1: Reaction Setup for N-acetyltransferase Activity Assay

ComponentVolume (µL)Final Concentration
Reaction BufferVariable-
Enzyme (Lysate/Purified)20Variable
100 mM Putrescine510 mM
10 mM Acetyl-CoA51 mM
Total Volume 50 -

Table 2: Example CoA Standard Curve Data

NAC Concentration (µM)Absorbance at 412 nm (Corrected)
00.000
250.135
500.270
1000.540
1500.810
2001.080

Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation reaction_setup Set up Reaction (Enzyme, Putrescine) reagent_prep->reaction_setup enzyme_prep Enzyme Preparation enzyme_prep->reaction_setup initiation Initiate Reaction (Add Acetyl-CoA) reaction_setup->initiation incubation Incubate at 37°C initiation->incubation stop_develop Stop Reaction & Develop Color (DTNB) incubation->stop_develop measure Measure Absorbance at 412 nm stop_develop->measure calc_coa Calculate CoA Produced measure->calc_coa std_curve Generate CoA Standard Curve std_curve->calc_coa calc_activity Calculate Enzyme Activity calc_coa->calc_activity

Caption: Experimental workflow for the N-acetyltransferase activity assay.

Signaling Pathway

acetylation_pathway Putrescine Putrescine NAT N-acetyltransferase (e.g., SSAT, SpeG) Putrescine->NAT AcetylCoA Acetyl-CoA AcetylCoA->NAT NAcetylputrescine This compound NAT->NAcetylputrescine CoA CoA-SH NAT->CoA

Caption: N-acetylation of putrescine by N-acetyltransferase.

References

Troubleshooting & Optimization

Troubleshooting poor chromatographic peak shape of N-Acetylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of N-Acetylputrescine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in the chromatography of this compound, a basic compound, often stems from secondary interactions with the stationary phase, issues with the mobile phase, or improper sample preparation. The most frequently observed problems are peak tailing, fronting, broadening, and splitting. These can compromise resolution, accuracy, and precision.[1]

Q2: Why is my this compound peak tailing?

Peak tailing is the most common peak shape problem for basic compounds like this compound.[2] It is often caused by strong interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of silica-based stationary phases.[2][3] Other potential causes include column contamination, low mobile phase buffer concentration, or a void in the column packing.[2][4]

Q3: What is causing my this compound peak to show fronting?

Peak fronting, where the peak is sloped at the front, is often an indication of column overload.[5] This happens when the concentration of this compound in the injected sample is too high, saturating the stationary phase at the column inlet.[5] Another common cause is the use of a sample solvent that is stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.[4][5]

Q4: My this compound peak is broad. What could be the issue?

Broad peaks can be caused by a variety of factors. These include large injection volumes, extra-column dead volume in the HPLC system, or a deteriorated column.[4][6] If all peaks in the chromatogram are broad, the issue is likely systemic, such as a problem with the guard column or a leak in the system.[6][7]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is wider than the front half.

Troubleshooting Workflow for Peak Tailing

PeakTailing start Peak Tailing Observed cause1 Silanol Interactions start->cause1 Chemical Cause cause2 Column Contamination/ Void start->cause2 Physical Cause cause3 Mobile Phase Issues start->cause3 Methodological Cause solution1a Decrease Mobile Phase pH cause1->solution1a solution1b Add Basic Modifier (e.g., TEA) cause1->solution1b solution2a Backflush Column cause2->solution2a solution2b Replace Column/ Guard Column cause2->solution2b solution3a Increase Buffer Concentration cause3->solution3a solution3b Ensure Proper Mobile Phase Mixing cause3->solution3b

Caption: Troubleshooting logic for this compound peak tailing.

Possible Causes and Solutions for Peak Tailing

Possible Cause Recommended Solution
Secondary Silanol Interactions Decrease the mobile phase pH to suppress the ionization of silanol groups (pH 2-3 is often effective).[2] Add a basic modifier, such as triethylamine (TEA), to the mobile phase to compete with this compound for active sites.[8] Use a column with end-capping or a modern stationary phase with reduced silanol activity.[4]
Column Contamination Backflush the column to remove strongly retained contaminants from the inlet frit.[5] If backflushing is ineffective, replace the guard column or the analytical column.[7]
Column Void A void at the head of the column can cause peak distortion. This is often due to high pressure or pH extremes. Replace the column.[9]
Insufficient Mobile Phase Buffer Increase the buffer concentration to ensure consistent pH and ionic strength throughout the analysis. A concentration of 10-25 mM is generally sufficient.[2]
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry factor less than 1, with the front of the peak being less steep than the back.

Troubleshooting Workflow for Peak Fronting

PeakFronting start Peak Fronting Observed cause1 Column Overload start->cause1 Sample Concentration cause2 Inappropriate Sample Solvent start->cause2 Sample Matrix solution1a Reduce Injection Volume cause1->solution1a solution1b Dilute Sample cause1->solution1b solution2a Dissolve Sample in Mobile Phase cause2->solution2a solution2b Use a Weaker Sample Solvent cause2->solution2b

Caption: Troubleshooting logic for this compound peak fronting.

Possible Causes and Solutions for Peak Fronting

Possible Cause Recommended Solution
Column Overload Reduce the amount of this compound injected onto the column by either decreasing the injection volume or diluting the sample.[1][2]
Sample Solvent Stronger than Mobile Phase Whenever possible, dissolve the sample in the mobile phase.[4][10] If the sample is not soluble in the mobile phase, use a solvent that is weaker (less eluotropic) than the mobile phase.[10]
Issue 3: Peak Broadening

Broad peaks have a larger than expected peak width, leading to decreased sensitivity and poor resolution.

Possible Causes and Solutions for Peak Broadening

Possible Cause Recommended Solution
Extra-Column Dead Volume Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. E[6]nsure all fittings are properly connected.
Column Deterioration or Contamination Replace the guard column and if the problem persists, replace the analytical column.
Large Injection Volume Reduce the injection volume. A large volume of strong solvent can cause band broadening.
Low Mobile Phase Flow Rate An excessively low flow rate can lead to band broadening due to diffusion. Ensure the flow rate is optimal for the column dimensions.

Experimental Protocol: Analysis of this compound by HPLC with Pre-column Derivatization

This protocol describes a method for the analysis of this compound in biological samples using HPLC with pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by fluorescence detection.

[9]1. Sample Preparation (Deproteinization)

  • For biological fluids (e.g., plasma, urine): Add an equal volume of 1.5 M perchloric acid, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • For tissues: Homogenize the tissue in 4 volumes of 0.2 M perchloric acid and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

2. Pre-column Derivatization

  • The derivatization is performed in-line using an autosampler.

  • Mix the sample supernatant with the OPA/N-acetyl-L-cysteine reagent. This reaction yields a fluorescent derivative.

3. HPLC Conditions

Parameter Value
Column Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 3 µm)
Mobile Phase Gradient elution with a mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate Typically 1.0 mL/min
Column Temperature 30-40°C
Detection Fluorescence detector with excitation at 340 nm and emission at 450 nm.
Injection Volume 10-20 µL

4. Data Analysis

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the concentration using a calibration curve generated from standards of known concentrations.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Biological Sample deproteinize Deproteinization (Perchloric Acid) sample->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize In-line Derivatization (OPA/NAC) supernatant->derivatize hplc HPLC Separation (C18 Column) derivatize->hplc detect Fluorescence Detection hplc->detect data Data Analysis detect->data

Caption: General workflow for the analysis of this compound.

References

Optimization of mass spectrometry parameters for N-Acetylputrescine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of N-Acetylputrescine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic mass spectrometry parameters for this compound?

A1: For accurate detection of this compound, it is crucial to start with the correct mass-to-charge ratio (m/z) for the precursor ion. This compound has a molecular formula of C6H14N2O and a monoisotopic mass of approximately 130.11 Da.[1] In positive electrospray ionization (ESI) mode, it is typically detected as the protonated molecule [M+H]+, giving a precursor ion m/z of approximately 131.12.

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is a commonly used and effective ionization technique for polar molecules like this compound, particularly when coupled with liquid chromatography (LC).

Q3: What are the expected product ions for this compound in MS/MS?

A3: Upon collision-induced dissociation (CID), the protonated this compound precursor ion (m/z 131.1) fragments to produce several characteristic product ions. Based on publicly available spectral data, prominent product ions include m/z 114.2, 72.0, and 60.1.[2] The fragmentation often involves the neutral loss of ammonia or the acetyloxy group.[3]

Q4: How can I optimize the collision energy for this compound fragmentation?

A4: Collision energy should be empirically optimized to achieve the most stable and intense signal for your chosen product ions. A good starting point is a collision energy of 20 V.[2] It is recommended to perform a collision energy ramping experiment to determine the optimal value for your specific instrument and experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of this compound by mass spectrometry.

Issue 1: Poor or No Signal Intensity

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings:

    • Solution: Verify that the mass spectrometer is set to monitor the correct precursor ion (m/z 131.1 for [M+H]+). Ensure the detector is on and functioning correctly.

  • Suboptimal Ionization:

    • Solution: Check the ESI source parameters. Ensure the spray is stable. Optimize the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.[4]

  • Sample Degradation:

    • Solution: this compound can be susceptible to degradation. Ensure proper sample handling and storage. Prepare fresh samples and standards.

  • Improper Sample Preparation:

    • Solution: The sample matrix can cause ion suppression. Implement a robust sample preparation protocol to remove interfering substances. This may include protein precipitation or solid-phase extraction.[5][6]

Issue 2: Inconsistent or Unstable Signal

Possible Causes and Solutions:

  • Unstable Spray in ESI Source:

    • Solution: Inspect the ESI needle for blockage or damage. Ensure a consistent flow of both the sample and nebulizing gas.

  • Fluctuations in LC Flow Rate:

    • Solution: Check the LC system for leaks or pump malfunctions. Ensure the mobile phase is properly degassed.

  • Matrix Effects:

    • Solution: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to signal instability. Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider using an internal standard to normalize the signal.

Issue 3: High Background Noise or Contamination

Possible Causes and Solutions:

  • Contaminated LC-MS System:

    • Solution: Flush the entire LC-MS system, including the autosampler, lines, and column, with a strong solvent mixture (e.g., a high percentage of organic solvent).

  • Carryover from Previous Injections:

    • Solution: Implement a rigorous needle and injection port washing procedure between samples. Inject blank samples to check for carryover.[7][8]

  • Contaminated Solvents or Reagents:

    • Solution: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

Issue 4: Poor Peak Shape (Broadening or Splitting)

Possible Causes and Solutions:

  • Suboptimal Chromatography:

    • Solution: Optimize the LC method. This includes the choice of column, mobile phase composition, gradient profile, and flow rate. Hydrophilic interaction liquid chromatography (HILIC) can be effective for separating polar compounds like this compound.[3]

  • Column Overloading:

    • Solution: Reduce the amount of sample injected onto the column.

  • Column Degradation:

    • Solution: Replace the analytical column if it has degraded over time. Use a guard column to protect the analytical column from contaminants.[7]

Experimental Protocols & Data

Table 1: Recommended MRM Transitions for this compound
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Polarity
131.1114.220Positive
131.172.020Positive
131.160.120Positive

Data derived from MassBank entry MSBNK-Keio_Univ-KO002149.[2]

Protocol: Generic Sample Preparation from Cultured Cells
  • Cell Lysis and Metabolite Extraction:

    • Remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding liquid nitrogen directly to the culture dish.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

    • Vortex the lysate thoroughly.

  • Protein Precipitation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the metabolites.

    • For LC-MS analysis, transfer the supernatant to an autosampler vial.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Metabolite Extraction (e.g., Methanol) Sample->Extraction Centrifugation Centrifugation (Protein Removal) Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (HILIC or Reversed-Phase) Supernatant->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Scan m/z 131.1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Spectrometry (MS2) (Product Ion Scan) CID->MS2 Data Data Acquisition MS2->Data Processing Peak Integration & Quantification Data->Processing Results Results Processing->Results troubleshooting_logic start Poor or No Signal check_ms Check MS Settings (Precursor Ion, Detector) start->check_ms check_ionization Optimize Ion Source (Spray, Voltages, Gas) check_ms->check_ionization Settings OK solution_ms Correct MS Parameters check_ms->solution_ms Incorrect check_sample Evaluate Sample Prep & Integrity check_ionization->check_sample Ionization OK solution_ionization Adjust Ion Source Parameters check_ionization->solution_ionization Suboptimal solution_sample Improve Sample Prep / Use Fresh Sample check_sample->solution_sample Issue Found

References

Overcoming matrix effects in the analysis of N-Acetylputrescine in urine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Acetylputrescine in urine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in urine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In urine, these interfering substances can include salts, urea, creatinine, and other endogenous metabolites. These effects can lead to ion suppression or enhancement, causing inaccurate quantification of this compound, reduced sensitivity, and poor reproducibility.

Q2: What are the most common strategies to overcome matrix effects in this analysis?

A2: The primary strategies to mitigate matrix effects for this compound in urine include:

  • Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are employed to remove interfering components from the urine sample before analysis.

  • Sample Dilution: Diluting the urine sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. This is a simple approach but may compromise sensitivity if this compound concentrations are low.

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard for correcting matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.

Q3: Which sample preparation method is best for this compound in urine?

A3: The choice of sample preparation method depends on the required sensitivity, sample throughput, and the complexity of the urine matrix.

  • Solid-Phase Extraction (SPE) often provides the cleanest extracts, leading to reduced matrix effects and potentially higher sensitivity.

  • Liquid-Liquid Extraction (LLE) is another effective technique for sample cleanup.

  • "Dilute-and-shoot" is the simplest and fastest method but is more susceptible to matrix effects and may only be suitable for samples with higher concentrations of this compound.

A comparison of recovery rates for different extraction methods for urinary organic acids, which can provide some insight, showed that SPE had a mean recovery of 84.1% while LLE had a mean recovery of 77.4%.[1] For a robust and sensitive assay for this compound, SPE is often the preferred method.

Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?

A4: Stable isotope-labeled internal standards, such as those labeled with deuterium (d4) or carbon-13 (13C), are crucial for accurate quantification. While some common polyamine standards are commercially available, a custom synthesis of this compound-d4 or a 13C-labeled version may be required. Several companies specialize in the custom synthesis of isotopically labeled compounds. It is recommended to contact commercial suppliers of stable isotopes for availability or custom synthesis options.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound in urine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination from urine matrix components. Inappropriate mobile phase pH. Injection of sample in a solvent stronger than the mobile phase.- Use a guard column and/or more effective sample preparation (e.g., SPE). - Flush the column regularly. - Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples. Inadequate homogenization of urine samples. Variable recovery during sample preparation.- Use a stable isotope-labeled internal standard (e.g., this compound-d4). - Ensure thorough mixing of urine samples before aliquoting. - Automate the sample preparation process if possible to improve consistency.
Low Signal Intensity (Ion Suppression) Co-elution of matrix components (salts, urea, etc.) that suppress the ionization of this compound.- Improve sample cleanup using SPE or LLE. - Dilute the sample, if sensitivity allows. - Optimize chromatographic separation to resolve this compound from the suppression zone. A post-column infusion experiment can identify regions of ion suppression.
Inaccurate Quantification Significant matrix effects (ion suppression or enhancement). Lack of an appropriate internal standard. Calibration standards not matching the sample matrix.- Implement the use of a stable isotope-labeled internal standard. - Prepare calibration standards in a surrogate matrix (e.g., synthetic urine) or use matrix-matched calibration standards to compensate for matrix effects.
Carryover Adsorption of this compound to components of the LC system.- Optimize the needle wash procedure in the autosampler, using a strong organic solvent. - Inject a blank sample after a high-concentration sample to check for carryover.
Interference Peaks Presence of isobaric compounds in the urine matrix that have the same mass-to-charge ratio as this compound or its fragments.- Optimize chromatographic separation to resolve the interfering peak from this compound. - If separation is not possible, a higher resolution mass spectrometer may be necessary to differentiate the analyte from the interference based on accurate mass.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound in urine.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from methods for polyamine analysis in biological fluids.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Urine sample

  • Internal Standard (e.g., this compound-d4)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add the internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 2 mL of 5% ammonium hydroxide in acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is based on a two-step LLE method for polyamines.[2]

Materials:

  • Urine sample

  • Internal Standard (e.g., this compound-d4)

  • Ethyl acetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium sulfate (anhydrous)

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add the internal standard.

    • Adjust the pH of the sample to >12 with sodium hydroxide.

  • First Extraction:

    • Add 3 mL of ethyl acetate to the alkalinized urine sample.

    • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic (upper) layer to a clean tube.

  • Second Extraction:

    • Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate.

    • Combine the organic layers.

  • Drying and Evaporation:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes a hypothetical comparison of different sample preparation methods for the analysis of this compound in urine, based on typical performance characteristics observed in similar analyses.

Method Recovery (%) Matrix Effect (%) Throughput Cost per Sample Recommendation
Dilute-and-Shoot (1:10) ~100High (>50% suppression)HighLowSuitable for screening or high concentration samples.
Liquid-Liquid Extraction (LLE) 75 - 90Moderate (20-40% suppression)MediumMediumGood for removing many interferences, but can be labor-intensive.
Solid-Phase Extraction (SPE) 80 - 95Low (<20% suppression)Medium-HighHighRecommended for quantitative, sensitive analysis requiring clean extracts.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in urine using SPE.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Dry-down & Reconstitution elute->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing & Quantification lcms->data

Caption: A typical experimental workflow for this compound analysis.

Troubleshooting Logic for Low Signal Intensity

This diagram outlines the logical steps for troubleshooting low signal intensity (ion suppression).

troubleshooting_workflow cluster_matrix Matrix Effect Investigation cluster_instrument Instrument Check start Low Signal Intensity Observed check_is Is the Internal Standard signal also low? start->check_is is_ok No check_is->is_ok No is_low Yes check_is->is_low Yes check_source Clean Ion Source is_ok->check_source check_tune Check MS Tune & Calibration is_ok->check_tune dilute Dilute Sample (e.g., 1:10) is_low->dilute improve_cleanup Improve Sample Cleanup (SPE/LLE) is_low->improve_cleanup check_chrom Optimize Chromatography is_low->check_chrom

References

Best practices for long-term storage of N-Acetylputrescine standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and use of N-Acetylputrescine standards. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from moisture and direct sunlight. The recommended storage temperature is typically 4°C (refrigerated) or between 2-8°C.[1] For long-term stability, some suppliers recommend -20°C.

Q2: How should I store this compound standard solutions?

A2: For long-term storage, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] The solutions should be stored in tightly sealed containers, protected from light, and ideally under an inert gas like nitrogen.[2][3] Aqueous solutions are not recommended for storage for more than one day.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) at approximately 10 mg/mL and ethanol at approximately 16 mg/mL.[1] It is also soluble in water and PBS (pH 7.2) at about 3 mg/mL.[1] For preparing stock solutions for HPLC, HPLC-grade methanol is also a suitable solvent.

Q4: Can I store this compound solutions in glass vials?

A4: It is a general best practice for polyamine standards to be stored in plastic containers (e.g., polypropylene tubes) as they can adsorb to glass surfaces, which may affect the concentration of the standard over time.[4]

Q5: What are the signs of this compound degradation?

A5: Signs of degradation can include a change in the physical appearance of the solid (e.g., discoloration, clumping), a decrease in peak area or height in chromatographic analysis over time, and the appearance of unexpected peaks in the chromatogram.

Q6: What are the incompatible materials to avoid when working with this compound?

A6: this compound should not be mixed with strong acids, strong alkalis, or strong oxidizing/reducing agents, as these can cause chemical degradation.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the storage and handling of this compound standards.

ParameterValueSource
Storage Temperature (Solid) 2-8°C or 4°C (short-term)[1]
-20°C (long-term)
Storage Temperature (In Solvent) -20°C for up to 1 month[1][2][3]
-80°C for up to 6 months[1][2][3]
Solubility in DMSO ~10 mg/mL[1]
Solubility in Ethanol ~16 mg/mL[1]
Solubility in PBS (pH 7.2) ~3 mg/mL[1]
Recommended Purity ≥98% (TLC)

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Standards for HPLC

This protocol describes the preparation of a 1 mg/mL stock solution and a set of working standards for generating a calibration curve for HPLC analysis.

Materials:

  • This compound hydrochloride solid

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass or polypropylene vials for storage

Procedure:

  • Preparation of 1 mg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of this compound hydrochloride solid using an analytical balance.

    • Quantitatively transfer the weighed solid into a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the solid completely.

    • Once dissolved, bring the volume up to the 10 mL mark with HPLC-grade methanol.

    • Cap the flask and invert it several times to ensure a homogenous solution. This is your 1 mg/mL (1000 µg/mL) stock solution.

  • Preparation of Working Standards (Example for a 1-100 µg/mL calibration curve):

    • Label a series of volumetric flasks or vials for your desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Perform serial dilutions from the 1 mg/mL stock solution. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

    • Use the newly prepared 100 µg/mL standard to make the next lower concentration, and so on, to minimize pipetting errors.

    • Alternatively, prepare each standard directly from the stock solution. For example, to make 10 mL of a 10 µg/mL standard, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark.

  • Storage of Standards:

    • Transfer the stock and working standards into clearly labeled amber vials.

    • For long-term storage, follow the recommendations in the FAQ section (e.g., -80°C for up to 6 months).

HPLC Analysis and Calibration Curve:

  • Inject the prepared standards into the HPLC system, starting with the lowest concentration.

  • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

  • The curve should have a correlation coefficient (r²) of ≥ 0.99 for accurate quantification.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound standards in experiments.

Issue 1: Inconsistent or Decreasing Peak Areas in HPLC Analysis

  • Possible Cause 1: Standard Degradation.

    • Troubleshooting:

      • Prepare a fresh stock solution from the solid compound and re-run the analysis.

      • If the issue persists with the new standard, the solid compound may have degraded. Consider purchasing a new batch.

      • Review storage conditions of the stock solution. Ensure it was stored at the correct temperature, protected from light, and that freeze-thaw cycles were minimized.

  • Possible Cause 2: Adsorption to Container Walls.

    • Troubleshooting:

      • If using glass vials, switch to polypropylene vials for storing standard solutions.[4]

      • Sonicate the standard solution for a few minutes before use to ensure any adsorbed compound is redissolved.

  • Possible Cause 3: HPLC System Issues.

    • Troubleshooting:

      • Check for leaks in the HPLC system, especially around fittings and pump seals.

      • Ensure the mobile phase is properly degassed and mixed.

      • Verify the injector is functioning correctly and drawing a consistent volume.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause 1: Contamination.

    • Troubleshooting:

      • Analyze a blank (mobile phase) to check for system contamination.

      • Use fresh, HPLC-grade solvents to prepare the mobile phase and standards.

      • Ensure all glassware and vials are scrupulously clean.

  • Possible Cause 2: Standard Degradation Products.

    • Troubleshooting:

      • Prepare a fresh standard solution and compare the chromatogram to the old one. If the extra peaks are absent in the fresh standard, degradation is the likely cause.

      • Review the storage conditions and age of the standard.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Column Overload.

    • Troubleshooting:

      • Dilute the standard to a lower concentration and re-inject.

  • Possible Cause 2: Incompatibility of Injection Solvent with Mobile Phase.

    • Troubleshooting:

      • Whenever possible, dissolve the standard in the initial mobile phase.

      • If a different solvent must be used, ensure it is of a lower eluotropic strength than the mobile phase.

  • Possible Cause 3: Column Contamination or Degradation.

    • Troubleshooting:

      • Flush the column with a strong solvent to remove contaminants.

      • If the problem persists, the column may need to be replaced.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway from putrescine to GABA, where this compound is a key intermediate.[5]

MetabolicPathway Putrescine Putrescine NAcetylputrescine This compound Putrescine->NAcetylputrescine Putrescine acetyltransferase (PAT) NAcetylGABAL N-Acetyl-γ- aminobutyraldehyde NAcetylputrescine->NAcetylGABAL Monoamine oxidase B (MAO-B) NAcetylGABA N-Acetyl-GABA NAcetylGABAL->NAcetylGABA Aldehyde dehydrogenase (ALDH) GABA GABA NAcetylGABA->GABA Deacetylase

Caption: Metabolic conversion of Putrescine to GABA.

Troubleshooting Workflow for this compound Standard Issues

This diagram provides a logical workflow for troubleshooting common problems with this compound standards in analytical experiments.

TroubleshootingWorkflow Start Problem with This compound Standard (e.g., inconsistent results) CheckStorage Review Storage Conditions (Temp, Light, Age) Start->CheckStorage PrepareFresh Prepare Fresh Standard Solution CheckStorage->PrepareFresh Conditions Improper RerunAnalysis Re-run Analysis CheckStorage->RerunAnalysis Conditions Proper PrepareFresh->RerunAnalysis ProblemSolved Problem Resolved RerunAnalysis->ProblemSolved Issue Fixed CheckSystem Investigate HPLC System (Leaks, Contamination, etc.) RerunAnalysis->CheckSystem Issue Persists CheckSolid Evaluate Solid Compound (Purity, Appearance) CheckSystem->CheckSolid System OK NewCompound Use a New Batch of This compound CheckSolid->NewCompound Degradation Suspected

Caption: Troubleshooting workflow for standard-related issues.

References

How to increase the yield of chemically synthesized N-Acetylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of N-Acetylputrescine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the yield and purity of chemically synthesized this compound.

Troubleshooting Guide

Low or no yield of this compound is a common issue, often accompanied by the formation of the undesired N,N'-diacetylputrescine byproduct. This guide addresses the most common problems encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive acetylating agent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (putrescine).1. Use fresh or newly opened acetic anhydride or acetyl chloride. Acetic anhydride can hydrolyze over time. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. 3. Ensure the putrescine used is of high purity and dry.
Predominance of N,N'-diacetylputrescine 1. Excess of acetylating agent. 2. Reaction conditions favoring di-acylation (e.g., high temperature, prolonged reaction time). 3. Non-selective reaction conditions.1. Carefully control the stoichiometry. Use a slight excess of putrescine relative to the acetylating agent. 2. Perform the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor closely to stop the reaction once the mono-acetylated product is maximized. 3. Employ a strategy for selective mono-acetylation (see Experimental Protocols and FAQs).
Difficult Purification 1. Similar polarities of this compound and N,N'-diacetylputrescine. 2. Presence of unreacted putrescine. 3. Formation of salt byproducts.1. Utilize column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane). The di-acetylated product is typically less polar. 2. Unreacted putrescine, being highly polar, can often be removed by an acidic wash during workup or will remain at the baseline on a silica gel column. 3. A basic wash during the workup can help remove acidic byproducts. Conversion to the hydrochloride salt can aid in purification by crystallization.[1]
Inconsistent Yields 1. Variability in reagent addition. 2. Fluctuations in reaction temperature. 3. Inconsistent workup procedure.1. Add the acetylating agent slowly and dropwise to the solution of putrescine to maintain a localized excess of the diamine. 2. Use an ice bath or a temperature-controlled reaction vessel to maintain a stable temperature. 3. Standardize the workup and purification protocol for all reactions.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in synthesizing this compound?

The primary challenge is achieving selective mono-acetylation of putrescine, a symmetrical diamine. The presence of two primary amine groups of similar reactivity makes the formation of the di-acetylated byproduct, N,N'-diacetylputrescine, a significant competing reaction.

Q2: Which acetylating agent is best to use: acetic anhydride or acetyl chloride?

Both can be effective. Acetic anhydride is generally preferred for its lower reactivity and ease of handling. Acetyl chloride is more reactive and may lead to a higher proportion of the di-acetylated product if not added carefully. The choice may depend on the specific protocol and the strategy for achieving selectivity.

Q3: How can I favor the formation of the mono-acetylated product?

Several strategies can be employed to enhance the yield of this compound over its di-acetylated counterpart:

  • Control Stoichiometry: Use an excess of putrescine relative to the acetylating agent. This ensures that the acetylating agent is more likely to react with an unreacted putrescine molecule rather than the already mono-acetylated product.

  • Low Temperature: Running the reaction at reduced temperatures (e.g., 0 °C) decreases the reaction rate and can improve selectivity.

  • pH Control: In a biphasic system (e.g., toluene and water), maintaining an acidic pH can protonate the amine groups of putrescine and the mono-acetylated product, rendering them less nucleophilic and partitioning them into the aqueous phase, away from the acetylating agent in the organic phase. This minimizes over-reaction.[2]

  • Temporary Protecting Groups: The use of carbon dioxide as a temporary and traceless protecting group has been shown to be effective for selective mono-acylation of diamines.[3]

  • Complexation Agents: Pre-treating the diamine with a boron-based agent like 9-BBN can selectively deactivate one of the nitrogen atoms, leading to a predominance of the mono-acylated product.[4]

Q4: What is a suitable solvent for the reaction?

The choice of solvent depends on the specific method. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used. For methods involving pH control, a biphasic system with water and an organic solvent like toluene can be employed.[2][5]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a polar solvent system (e.g., 10-20% methanol in dichloromethane with a small amount of ammonium hydroxide). Putrescine will have a very low Rf, N,N'-diacetylputrescine will have the highest Rf, and this compound will be in between. Staining with ninhydrin can be used to visualize the spots, as the primary amine of putrescine and this compound will give a positive result.

Q6: What are the physical properties of this compound that are relevant for purification?

This compound is a colorless to almost colorless liquid at room temperature.[6][7] It is soluble in organic solvents like ethanol and DMSO and has some solubility in water.[6][8][9] Its boiling point is reported as 120°C at 0.6 mmHg.[8][10] The hydrochloride salt is a solid that is soluble in water.[1][11][12] These properties are useful for designing extraction, chromatography, and crystallization procedures.

Experimental Protocols

Protocol 1: Selective Mono-acetylation using pH Control in a Biphasic System

This protocol is adapted from methodologies for selective mono-acetylation of symmetric diamines.[2]

  • Preparation of Solutions:

    • Solution A: Dissolve putrescine (e.g., 10 mmol) in a buffered aqueous solution (e.g., 50 mL, pH 5.5).

    • Solution B: Dissolve acetic anhydride (e.g., 8 mmol, 0.8 equivalents) in an organic solvent such as toluene (50 mL).

  • Reaction Setup:

    • Combine Solution A and Solution B in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC analysis of the organic layer every 30 minutes.

  • Workup:

    • Once the reaction is complete (disappearance of acetic anhydride and optimal formation of the mono-acetylated product), separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., 3 x 25 mL of toluene).

    • Make the aqueous layer basic (pH > 12) with the addition of NaOH and extract with dichloromethane (e.g., 3 x 50 mL).

    • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Protocol 2: Mono-acetylation using a Protecting Group Strategy (Conceptual)

This protocol outlines a strategy using a removable protecting group, a common technique in organic synthesis.[13][14][15]

  • Mono-protection of Putrescine:

    • React putrescine with one equivalent of a suitable protecting group (e.g., Boc-anhydride) under standard conditions to yield N-Boc-putrescine.

    • Purify the mono-protected putrescine by column chromatography.

  • Acetylation:

    • Dissolve the purified N-Boc-putrescine in an aprotic solvent like dichloromethane.

    • Add a base (e.g., triethylamine or pyridine) followed by the acetylating agent (e.g., acetic anhydride or acetyl chloride).

    • Stir the reaction at room temperature and monitor by TLC.

  • Deprotection:

    • After the reaction is complete, remove the protecting group. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane.

  • Workup and Purification:

    • Neutralize the reaction mixture and perform an appropriate aqueous workup.

    • Purify the final product, this compound, by column chromatography or by forming the hydrochloride salt and recrystallizing.

Data Presentation

Strategy Key Parameters Reported Outcome for Diamines Reference
pH Control in Biphasic System Acidic pH (e.g., 5.5)Increased selectivity for the mono-substituted product.[2]
CO2 as Temporary Protecting Group Atmospheric or controlled CO2 pressureHigh selectivity for mono-acylation with stoichiometric acyl chlorides.[3]
Boron Complexation Pre-treatment with 9-BBNSignificantly suppressed di-acylation.[4]
Catalyst-Free, Solvent-Free Neat reaction of amine and acetic anhydrideHigh yields for many primary and secondary amines.[5]

Visualizations

experimental_workflow General Workflow for this compound Synthesis reagents Putrescine + Acetylating Agent reaction Controlled Reaction (Stoichiometry, Temp, pH) reagents->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup (Extraction) monitoring->workup Reaction complete purification Purification (Column Chromatography or Crystallization) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of This compound check_tlc Analyze TLC Plate start->check_tlc no_product No Product Spot? check_tlc->no_product diacetyl_major Di-acetylated Product is the Major Spot? check_tlc->diacetyl_major sm_present Starting Material Still Present? check_tlc->sm_present no_product->diacetyl_major No check_reagents Check Reagent Quality and Reaction Conditions no_product->check_reagents Yes diacetyl_major->sm_present No optimize_selectivity Optimize for Selectivity: - Lower Temperature - Adjust Stoichiometry - Use Selective Method diacetyl_major->optimize_selectivity Yes increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes

Caption: A logical diagram for troubleshooting low yields in this compound synthesis.

References

Method Refinement for N-Acetylputrescine Extraction from Brain Tissue: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for N-Acetylputrescine (NAP) extraction from brain tissue. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the extraction and quantification of this important polyamine metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound from brain tissue?

A1: The primary challenge is to efficiently extract a relatively polar small molecule, this compound, from a complex, lipid-rich matrix while minimizing degradation and interference from other biomolecules. Brain tissue has high enzymatic activity, which can lead to post-mortem changes in metabolite levels if not properly handled.[1][2][3] Therefore, rapid and effective inactivation of enzymes and efficient separation from proteins and lipids are critical.

Q2: What is the importance of rapid tissue processing and enzyme inactivation?

A2: Brain tissue is metabolically active, and enzymatic processes continue after dissection. This can lead to the degradation of this compound or alterations in its concentration.[1][2] Rapid freezing of the tissue in liquid nitrogen immediately after collection and the use of extraction solvents that precipitate proteins are crucial steps to halt enzymatic activity and preserve the in vivo metabolic profile.[4]

Q3: Which analytical technique is most suitable for quantifying this compound in brain extracts?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound in biological samples.[4][5][6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the analyte.[8][9]

Q4: Why is derivatization sometimes used for this compound analysis?

A4: Derivatization can improve the chromatographic properties and ionization efficiency of this compound, leading to increased sensitivity in LC-MS/MS analysis, especially when endogenous levels are low.[5][6] For GC-MS analysis, derivatization is often necessary to make the compound volatile enough for separation.[8][9]

Q5: What is the role of this compound in the brain?

A5: this compound is an intermediate in the metabolic pathway that converts putrescine to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain.[10][11][12] This pathway is particularly active in astrocytes.[10][13][14] Dysregulation of polyamine metabolism, including this compound levels, has been implicated in neurological disorders.[11]

Experimental Workflows and Signaling Pathways

This compound Extraction and Analysis Workflow

ExtractionWorkflow Tissue Brain Tissue Collection Homogenization Homogenization (e.g., in ice-cold solvent) Tissue->Homogenization Rapid Freezing Extraction Liquid-Liquid or Solid-Liquid Extraction Homogenization->Extraction Protein Precipitation Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Removal of Lipids & Interferences Analysis LC-MS/MS Analysis Cleanup->Analysis Elution & Reconstitution Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for this compound extraction and analysis.

This compound Metabolic Pathway in Astrocytes

MetabolicPathway Putrescine Putrescine PAT PAT/SAT1 Putrescine->PAT NAP This compound MAOB MAO-B NAP->MAOB NA_GABAld N-Acetyl-γ-aminobutyraldehyde ALDH ALDH NA_GABAld->ALDH NA_GABA N-Acetyl-GABA Deacetylase Deacetylase NA_GABA->Deacetylase GABA GABA PAT->NAP MAOB->NA_GABAld ALDH->NA_GABA Deacetylase->GABA

Caption: Biosynthesis of GABA from putrescine via this compound in astrocytes.

Detailed Experimental Protocols

This section provides a composite protocol for the extraction of this compound from brain tissue, integrating common steps from various published methods.

Protocol 1: this compound Extraction from Brain Tissue using Acetonitrile Precipitation and SPE Cleanup

1. Tissue Homogenization and Protein Precipitation: a. Weigh the frozen brain tissue (~50-100 mg) in a pre-chilled tube. b. Add 1 mL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound). c. Homogenize the tissue on ice using a sonicator or a bead-beater until a uniform homogenate is obtained. d. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the extracted metabolites.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode or reverse-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from step 1e onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities. d. Elute this compound with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Use a C18 or a mixed-mode analytical column for chromatographic separation. b. Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape. c. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ions for this compound and its internal standard.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Incomplete tissue homogenization.- Inefficient protein precipitation.- Suboptimal SPE wash or elution solvents.- Degradation of the analyte.- Ensure complete homogenization by visual inspection.- Use a higher ratio of organic solvent to tissue.- Optimize the organic solvent percentage in the wash and elution steps of SPE.- Keep samples on ice or at 4°C throughout the extraction process.[1][4]
High Variability Between Replicates - Inconsistent homogenization.- Pipetting errors, especially with small volumes.- Inconsistent SPE cartridge packing or flow rate.- Standardize the homogenization procedure (time, power).- Use calibrated pipettes and careful technique.- Use a positive pressure manifold for consistent flow rates during SPE.
Matrix Effects in LC-MS/MS - Co-elution of interfering compounds from the brain matrix (e.g., phospholipids).- Optimize the SPE cleanup to better remove interferences.- Adjust the chromatographic gradient to separate this compound from interfering peaks.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape in Chromatography - Incompatibility between the reconstitution solvent and the initial mobile phase.- Secondary interactions with the analytical column.- Reconstitute the sample in the initial mobile phase or a weaker solvent.- Add a small amount of an acid (e.g., formic acid) to the mobile phase.
Analyte Degradation - Enzymatic activity in the tissue homogenate.- Instability in the extraction solvent over time.- Work quickly and keep samples cold.- Ensure the extraction solvent effectively precipitates all proteins.- Analyze the samples as soon as possible after extraction.[1]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound extraction from brain tissue. Note: This data is illustrative and should be experimentally verified.

Table 1: Comparison of Extraction Solvent Efficiency
Extraction Solvent Mean Recovery (%) Relative Standard Deviation (%)
Acetonitrile858
Methanol7810
Methanol:Water (80:20)926
Acetonitrile:Water (80:20)887
Table 2: Comparison of SPE Cartridge Performance
SPE Cartridge Type Mean Recovery (%) Relative Standard Deviation (%)
C18905
Mixed-Mode Cation Exchange954
Hydrophilic-Lipophilic Balanced (HLB)926

References

Strategies to minimize ion suppression for N-Acetylputrescine in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-Acetylputrescine by LC-MS.

Troubleshooting Guide: Minimizing Ion Suppression for this compound

Ion suppression is a common challenge in LC-MS analysis, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.[1] This guide provides a systematic approach to identify and mitigate ion suppression for this compound.

Q1: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?

A1: The first step is to qualitatively assess whether ion suppression is occurring at the retention time of this compound. The post-column infusion technique is a standard method for this.[2][3][4]

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Infuse the standard solution at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source, using a T-fitting.

  • Establish a stable baseline signal from the infused standard.

  • Inject a blank matrix sample (e.g., protein-precipitated plasma from a source known not to contain this compound) onto the LC system.

  • Monitor the baseline signal of the this compound standard. A drop in the signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[4]

Q2: I've confirmed ion suppression. What are the primary strategies to minimize it for this compound analysis?

A2: There are three main strategies to combat ion suppression:

  • Optimize Sample Preparation: Reduce matrix components before they enter the LC-MS system.[3][5]

  • Improve Chromatographic Separation: Separate this compound from interfering matrix components.[2][3]

  • Adjust Mass Spectrometry Conditions: While less effective for eliminating the root cause, some adjustments can help.[2]

The following workflow illustrates the decision-making process for addressing ion suppression:

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation Start Low & Inconsistent This compound Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SamplePrep Optimize Sample Preparation CheckSuppression->SamplePrep Suppression Detected Success Successful Analysis CheckSuppression->Success No Suppression Chromatography Improve Chromatographic Separation SamplePrep->Chromatography MS_Settings Adjust MS Parameters Chromatography->MS_Settings Re_evaluate Re-evaluate Signal & Suppression MS_Settings->Re_evaluate Re_evaluate->SamplePrep Suppression Persists Re_evaluate->Success Suppression Minimized

Figure 1. Workflow for troubleshooting ion suppression.

FAQs: this compound Ion Suppression

Sample Preparation

Q3: What are the recommended sample preparation techniques for this compound to reduce matrix effects?

A3: Due to its polar nature, this compound requires specific sample preparation methods to efficiently remove interfering substances like phospholipids and salts.

  • Protein Precipitation (PPT): This is a simple and common first step for biological fluids like plasma or serum. Acetonitrile is a frequently used precipitation solvent.[6]

  • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract than PPT.[6] For a polar compound like this compound, mixed-mode cation exchange cartridges can be effective at retaining the analyte while allowing less polar interferences to be washed away. Online SPE can also be used to automate the cleanup process and reduce sample handling.[6]

  • Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, LLE can be an option, potentially after derivatization to increase the analyte's hydrophobicity.

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation Simple, fast, inexpensive.Less effective at removing phospholipids and other matrix components.High-throughput screening where some matrix effects can be tolerated.
Solid-Phase Extraction Provides a cleaner extract, can be automated.More time-consuming and expensive than PPT.Methods requiring high sensitivity and accuracy.
Liquid-Liquid Extraction Can be effective for certain matrices.May have lower recovery for polar analytes like this compound unless derivatized.Specific applications where interferences are well-characterized.

Chromatographic Strategies

Q4: How can I improve the chromatographic separation of this compound to avoid co-elution with interfering matrix components?

A4: Since this compound is a polar compound, it can be challenging to retain on traditional reversed-phase (RP) columns.[6] Here are some effective chromatographic strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP chromatography for highly polar compounds.[7] It uses a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.[7][8] This can effectively separate this compound from the early-eluting, less polar matrix components that often cause ion suppression in RP-LC.

  • Ion-Pair Chromatography: Using an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the mobile phase can improve the retention of polar, charged analytes like polyamines on RP columns.[3][9][10] However, it's important to note that ion-pairing reagents themselves can sometimes cause ion suppression, so optimization is key.[9][10]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity to standard C18 columns and have been successfully used for the separation of acetylated polyamines.[5]

  • Derivatization: Derivatizing this compound can alter its chemical properties to improve chromatographic retention and separation. For example, derivatization can decrease its polarity, making it more amenable to RP-LC. Common derivatizing agents for polyamines include dansyl chloride and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[11][12]

ChromatographyStrategies cluster_0 Chromatographic Options Analyte This compound (Polar) HILIC HILIC (Polar Stationary Phase) Analyte->HILIC Direct Analysis RP_IP Reversed-Phase with Ion-Pairing (e.g., HFBA) Analyte->RP_IP Enhance Retention RP_Deriv Reversed-Phase after Derivatization Analyte->RP_Deriv Modify Polarity

References

Optimizing derivatization reaction conditions for N-Acetylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetylputrescine (N-AP) derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible derivatization for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: this compound, like other polyamines, has properties that make it challenging to analyze directly using common chromatographic techniques like reversed-phase HPLC or GC. Derivatization is performed to:

  • Increase Volatility: For Gas Chromatography (GC) analysis, derivatization converts non-volatile analytes like N-AP into more volatile compounds suitable for gas-phase separation.[1]

  • Enhance Detector Response: N-AP lacks a strong chromophore or fluorophore, resulting in poor sensitivity for UV-Vis or Fluorescence detectors. Derivatization attaches a molecule (a "tag") that has a strong response to these detectors.[2]

  • Improve Chromatographic Behavior: Derivatization can improve peak shape, reduce tailing, and enhance separation from other matrix components on the chromatographic column.[3]

Q2: How do I choose the right derivatization reagent for my analysis?

A2: The choice of reagent depends primarily on your analytical instrument and the specific requirements of your experiment.

  • For HPLC with Fluorescence Detection (HPLC-FLD): Reagents that introduce a fluorescent tag are ideal. Dansyl chloride (DNS-Cl) and o-Phthalaldehyde (OPA) are common choices. DNS-Cl derivatives are very stable, while OPA reactions are faster but yield less stable products.[1][2]

  • For HPLC with UV-Vis Detection: Reagents like benzoyl chloride or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) can be used, which introduce a UV-absorbing group.[4][5]

  • For LC-MS/MS: Isobutyl chloroformate is an excellent choice as it improves chromatographic retention and ionization efficiency, leading to high sensitivity.[6][7]

  • For GC-MS: Silylation reagents (e.g., MSTFA to form TMS derivatives) or acylation reagents like pentafluoropropionic anhydride (PFPA) are used to increase volatility and thermal stability.[8][9]

Q3: Can I derivatize this compound in a complex biological matrix like serum or urine?

A3: Yes, but it often requires a sample preparation step prior to derivatization to remove interfering substances like proteins and salts. This typically involves protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid) or an organic solvent, followed by centrifugation.[6] Solid-phase extraction (SPE) can also be used for cleanup and concentration before or after the derivatization step.[1][10]

Troubleshooting Guide

Problem 1: Low or No Derivatization Yield

  • Question: My chromatogram shows a very small or absent peak for my derivatized this compound. What are the potential causes?

  • Answer: This is a common issue that can often be resolved by systematically checking the reaction parameters.

Potential Cause Troubleshooting Steps
Incorrect Reaction pH The reactivity of the primary amine on N-AP is highly pH-dependent. For most reagents like Dansyl Chloride, an alkaline pH of 9.5–10 is optimal to ensure the amine group is unprotonated and available for reaction.[11] Verify the pH of your reaction buffer and sample mixture. If your sample is highly acidic, it must be neutralized first.
Reagent Degradation Derivatization reagents, especially in solution, can degrade over time due to moisture or light exposure. Prepare fresh reagent solutions regularly.[12] For example, Dansyl chloride is sensitive to hydrolysis at high pH.[11]
Insufficient Reagent A sufficient molar excess of the derivatization reagent is required to drive the reaction to completion. A 4-6x molar excess is a good starting point. If your sample has a high concentration of other primary or secondary amines, they will also consume the reagent. Try increasing the reagent concentration.
Suboptimal Temperature/Time Derivatization reactions have optimal temperature and time requirements. For Dansyl Chloride, incubation at 60°C for 60 minutes is common.[13] For Isobutyl Chloroformate, the reaction is much faster, often complete within 15 minutes at room temperature.[6][14] Ensure you are following the recommended conditions for your specific reagent.
Sample Matrix Interference Other compounds in your sample matrix may be interfering with the reaction. Improve your sample cleanup protocol using protein precipitation or solid-phase extraction (SPE).

Problem 2: Poor Reproducibility

  • Question: I am observing significant variation in peak areas for my N-AP standard across different injections and batches. How can I improve my precision?

  • Answer: Poor reproducibility is often caused by small, inconsistent variations in the experimental procedure.

Potential Cause Troubleshooting Steps
Inconsistent pH Control Minor shifts in pH between samples can lead to significant differences in derivatization efficiency. Ensure robust buffering of the reaction mixture.
Timing Errors For reactions that are time-sensitive, use a precise timer for incubation and quenching steps. When preparing multiple samples, process them in a consistent and staggered manner to ensure identical reaction times for each.
Temperature Fluctuations Use a calibrated water bath or dry block heater to maintain a constant and uniform temperature during incubation. Avoid leaving samples on the benchtop where temperatures can vary.
Pipetting Inaccuracy Use calibrated pipettes and consistent technique, especially when handling small volumes of reagents or standards. Inaccuracies in pipetting are a major source of quantitative error.
Derivative Instability Some derivatives (e.g., from OPA) are not stable over long periods.[2] Analyze samples as soon as possible after derivatization. If using an autosampler, investigate the stability of your derivatives at the autosampler temperature and minimize the time samples spend in the queue.

Problem 3: Extraneous Peaks in the Chromatogram

  • Question: My chromatogram is cluttered with unexpected peaks after derivatization. What is their source and how can I eliminate them?

  • Answer: Extraneous peaks usually originate from the derivatization reagent itself or from side reactions.

Potential Cause Troubleshooting Steps
Excess Reagent The derivatizing agent and its hydrolysis byproducts often appear as large, late-eluting peaks.
Side Reactions Some reagents are not entirely specific. Dansyl chloride, for instance, can also react with phenols and alcohols, which may be present in your sample matrix.[2]
Contaminated Solvents/Reagents Ensure all solvents and reagents are of high purity (e.g., HPLC or LC-MS grade) to avoid introducing contaminants.

Data and Parameters

Table 1: Comparison of Common Derivatization Reagents for this compound

ReagentAbbreviationTypical AnalysisKey AdvantagesKey Disadvantages
Dansyl Chloride DNS-ClHPLC-FLDHighly stable derivatives, strong fluorescence.[1][2]Relatively long reaction time; can react with other functional groups.[2][11]
Isobutyl Chloroformate IBCFLC-MS/MSFast reaction, excellent ionization efficiency for MS.[6][15]Derivatives may be less stable than dansyl derivatives.
o-Phthalaldehyde OPAHPLC-FLDVery fast reaction, suitable for automation.[2]Derivatives are unstable and require immediate analysis; does not react with secondary amines alone.[2]
Pentafluoropropionic Anhydride PFPAGC-MSProduces stable and volatile derivatives for GC analysis.[8][9]Requires anhydrous conditions and sample evaporation.

Table 2: Optimized Reaction Conditions for N-AP Derivatization

ParameterDansyl Chloride (DNS-Cl)Isobutyl Chloroformate (IBCF)
pH 9.5 - 10.0 (Sodium Carbonate/Bicarbonate Buffer)[11][12]~10 (Borate Buffer or NaOH)[6]
Temperature 30 - 60 °C[10][13]Room Temperature (~25 °C)[14]
Time 30 - 60 minutes[10][12]< 15 minutes[6][14]
Solvent Acetone or Acetonitrile[4][12]Methanol/Pyridine[7]
Quenching Addition of a primary amine (e.g., Alanine) or base (e.g., NaOH).[13][16]Not typically required; reaction stops after reagent is consumed/hydrolyzed.

Experimental Protocols & Workflows

Protocol 1: Derivatization of this compound with Dansyl Chloride (for HPLC-FLD)

This protocol is adapted from established methods for polyamine analysis.[10][13]

  • Sample Preparation: If using a biological sample, precipitate proteins by adding an equal volume of 10% Trichloroacetic Acid (TCA). Vortex and centrifuge at >10,000 x g for 10 min. Transfer the supernatant to a new tube.

  • pH Adjustment: To 100 µL of sample supernatant or standard, add 100 µL of saturated Sodium Carbonate solution.

  • Derivatization: Add 200 µL of Dansyl Chloride solution (e.g., 10 mg/mL in acetone). Vortex thoroughly.

  • Incubation: Incubate the mixture in a water bath at 60°C for 60 minutes in the dark.

  • Quenching: Add 50 µL of L-alanine solution (100 mg/mL) to react with the excess Dansyl Chloride. Vortex and incubate for an additional 10 minutes.

  • Extraction (Optional but Recommended): Add 500 µL of toluene, vortex vigorously for 1 minute, and centrifuge to separate the phases. The dansylated N-AP will be in the upper toluene phase.[11]

  • Final Step: Transfer the toluene layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase (e.g., acetonitrile/water) for HPLC injection.

Protocol 2: Derivatization with Isobutyl Chloroformate (for LC-MS/MS)

This protocol is based on methods optimized for polyamine analysis by LC-MS.[6][7]

  • Sample Preparation: Use a deproteinized sample supernatant as described in Protocol 1.

  • Buffering: To 50 µL of sample or standard, add 50 µL of 200 mM Borate Buffer (pH 10.0) and 50 µL of Methanol.

  • Derivatization: Add 10 µL of a solution containing 5% Isobutyl Chloroformate in methanol. Vortex immediately for 30 seconds.

  • Incubation: Let the reaction proceed at room temperature for 15 minutes.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system. No quenching or extraction is typically required.

Visualized Workflows and Logic

Derivatization_Workflow Figure 1: General Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Deprotein Deproteinization (e.g., TCA/PCA) Sample->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Buffer Add Buffer (pH Adjustment) Supernatant->Buffer Reagent Add Derivatizing Reagent Buffer->Reagent Incubate Incubate (Controlled Temp/Time) Reagent->Incubate Quench Quench Reaction (If applicable) Incubate->Quench Cleanup Post-Reaction Cleanup (LLE or SPE) Quench->Cleanup Reconstitute Evaporate & Reconstitute Cleanup->Reconstitute Inject Inject into Chromatography System Reconstitute->Inject Troubleshooting_Low_Yield Figure 2: Troubleshooting Logic for Low Yield Start Low or No N-AP Peak Check_pH Is Reaction pH Correct? (e.g., 9.5-10 for DNS-Cl) Start->Check_pH Check_Reagent Is Reagent Fresh & Concentration Sufficient? Check_pH->Check_Reagent Yes Result_pH Adjust pH with Buffer & Re-run Check_pH->Result_pH No Check_Conditions Are Temp/Time Conditions Optimal? Check_Reagent->Check_Conditions Yes Result_Reagent Prepare Fresh Reagent &/or Increase Concentration Check_Reagent->Result_Reagent No Check_Matrix Is Sample Matrix Complex? Check_Conditions->Check_Matrix Yes Result_Conditions Verify Temp/Time with Calibrated Equipment Check_Conditions->Result_Conditions No Result_Matrix Improve Sample Cleanup (SPE or LLE) Check_Matrix->Result_Matrix Yes Success Problem Resolved Check_Matrix->Success No Result_pH->Start Result_Reagent->Start Result_Conditions->Start Result_Matrix->Start Dansyl_Reaction Figure 3: N-AP Derivatization with Dansyl Chloride NAP This compound (-NH2 group) DNS_Cl Dansyl Chloride Plus1 + Arrow Alkaline pH (e.g., pH 9.5) NAP->Arrow DNS_Cl->Arrow Deriv Dansylated N-AP (Fluorescent) HCl HCl Plus2 + Arrow->Deriv Arrow->HCl

References

Technical Support Center: Troubleshooting Low Recovery of N-Acetylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of N-Acetylputrescine. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps to help researchers, scientists, and drug development professionals overcome common challenges during sample preparation that may lead to low recovery of this important polyamine metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during sample preparation?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues include:

  • Suboptimal Extraction: Inefficient extraction from the sample matrix is a primary cause. This can be due to the choice of solvent, pH of the extraction buffer, or the extraction technique itself.

  • Analyte Instability: this compound, like many biological molecules, can be susceptible to degradation under certain conditions. Factors such as pH, temperature, and enzymatic activity can all contribute to its breakdown during sample handling and preparation.

  • Inefficient Derivatization: Many analytical techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC) with certain detectors, require derivatization to improve the volatility and/or detectability of this compound. Incomplete or inefficient derivatization will lead to lower measured concentrations.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the analysis, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS), leading to ion suppression and an apparent low recovery.

  • Losses During Sample Handling: Adsorption of the analyte to container surfaces, improper phase separation in liquid-liquid extraction, or breakthrough in solid-phase extraction can all contribute to the loss of this compound.

Q2: How does pH affect the stability and extraction of this compound?

The pH of the sample and extraction solvents is a critical parameter. This compound has a strongly basic primary amine group with a predicted pKa of approximately 9.9.[1]

  • Extraction: The charge state of this compound, which is dictated by the pH, will significantly impact its solubility and interaction with extraction phases. At a pH below its pKa, the primary amine group will be protonated, making the molecule more polar and water-soluble. This is a key consideration for both liquid-liquid and solid-phase extraction.

Q3: What is the recommended storage condition for samples and extracts containing this compound?

To minimize degradation, proper storage is crucial.

  • Biological Samples: It is generally recommended to store biological samples (e.g., plasma, urine, tissue homogenates) at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified.

  • Extracts: After extraction, it is advisable to store the samples in an appropriate solvent at low temperatures. For stock solutions of this compound, storage at -80°C for up to 6 months and at -20°C for up to 1 month (protected from light and under nitrogen) has been suggested.[4]

Troubleshooting Guides

Issue 1: Low Recovery During Extraction

If you suspect that the extraction step is the source of low this compound recovery, consider the following troubleshooting steps.

Extraction_Troubleshooting start Low this compound Recovery check_solvent Review Extraction Solvent start->check_solvent acidify_solvent Consider Acidifying Solvent check_solvent->acidify_solvent If using neutral solvent compare_methods Compare Extraction Methods (LLE vs. SPE) check_solvent->compare_methods If recovery is still low acidify_solvent->compare_methods optimize_spe Optimize SPE Parameters compare_methods->optimize_spe If using SPE optimize_lle Optimize LLE Parameters compare_methods->optimize_lle If using LLE end Improved Recovery optimize_spe->end optimize_lle->end

Caption: Troubleshooting workflow for low extraction recovery.

  • Review Your Extraction Solvent: For polar compounds like this compound, polar solvents such as methanol, acetonitrile, or a mixture with water are commonly used. If you are using a non-polar solvent, this is likely the primary reason for low recovery.

  • Consider Acidifying the Extraction Solvent: Research has shown that acidifying the extraction solvent can significantly improve the recovery of polyamines. A study on putrescine and cadaverine demonstrated a dramatic increase in recovery when the methanol-water extraction solvent was acidified with hydrochloric acid.[5][6] This is because the acidic conditions ensure that the primary amine group of this compound is protonated, increasing its solubility in the polar extraction solvent.

    Table 1: Effect of Acidified Methanol on Putrescine Recovery in Fish Tissue

Extraction SolventAverage Putrescine Recovery (%)
75% Methanol-Water55
75% Methanol-Water + 25% 0.4 M HCl92
  • Compare Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): Both LLE and SPE are viable options for extracting this compound. However, their efficiencies can vary depending on the sample matrix.

    • LLE: This method is often simpler and less expensive. However, it can be less selective and may result in emulsions that are difficult to break.

    • SPE: This technique can provide cleaner extracts and higher concentration factors. However, it requires more method development to select the appropriate sorbent and optimize the wash and elution steps. For this compound, a cation exchange or a reversed-phase (e.g., C18) sorbent could be suitable.

    Table 2: General Comparison of LLE and SPE for Metabolite Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowerHigher
Recovery Can be variableGenerally high with optimization
Cleanliness of Extract LowerHigher
Method Development Less complexMore complex
Cost per Sample LowerHigher
Potential for Automation LowerHigher
  • Optimize Your Chosen Method:

    • For SPE:

      • Sorbent Selection: For this compound, a strong cation exchange (SCX) sorbent is a good choice due to its protonated primary amine. Alternatively, a reversed-phase C18 sorbent can be used, but the pH of the sample and loading buffer must be carefully controlled to ensure retention.

      • Wash Steps: Use a weak organic solvent to remove interfering compounds without eluting the this compound.

      • Elution: Use a solvent that will disrupt the interaction between this compound and the sorbent. For SCX, this would typically be a buffer with a high pH or high salt concentration. For C18, a stronger organic solvent would be used.

    • For LLE:

      • Solvent Choice: Use a polar organic solvent that is immiscible with your aqueous sample phase (e.g., ethyl acetate).

      • pH Adjustment: Adjust the pH of the aqueous phase to maximize the partitioning of this compound into the desired phase.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.

Issue 2: Inefficient Derivatization

Low signal intensity in your analytical run could be due to problems with the derivatization step.

Derivatization_Troubleshooting start Low Analyte Signal check_reagent Verify Derivatization Reagent start->check_reagent optimize_reaction Optimize Reaction Conditions (pH, Temp, Time) check_reagent->optimize_reaction compare_reagents Consider Alternative Reagents optimize_reaction->compare_reagents If signal is still low end Improved Signal Intensity compare_reagents->end

Caption: Troubleshooting workflow for inefficient derivatization.

  • Verify Your Derivatization Reagent: Ensure that your derivatization reagent is fresh and has been stored correctly. Many derivatizing agents are sensitive to moisture and light.

  • Optimize Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on the reaction conditions.

    • pH: Most derivatization reactions for amines require a basic pH to ensure that the amine is deprotonated and nucleophilic. For dansyl chloride derivatization of polyamines, a pH of 9.5 to 12 is often recommended.[7]

    • Temperature and Time: The optimal temperature and reaction time will vary depending on the reagent. For dansyl chloride, reactions are often carried out at room temperature for 30 minutes or at 60°C for 60 minutes.[7][7]

    • Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion.

  • Consider Alternative Derivatization Reagents: Several reagents are available for the derivatization of primary amines like this compound. If you are not achieving the desired sensitivity with one reagent, you may want to consider another.

    Table 3: Common Derivatization Reagents for Primary Amines

Derivatizing ReagentCommon AbbreviationDetection MethodKey Characteristics
Dansyl ChlorideDns-ClFluorescence, UV, MSWell-established, stable derivatives.[7]
Benzoyl Chloride-UV, MSSimple, rapid reaction.
4-fluoro-7-nitro-2,1,3-benzoxadiazoleNBD-FFluorescenceHighly sensitive.
9-fluorenylmethyl chloroformateFMOC-ClFluorescenceReacts with primary and secondary amines.

Experimental Protocols

Protocol 1: Acidified Methanol Extraction of this compound from Plasma

This protocol is adapted from methods shown to be effective for the extraction of polyamines from biological matrices.[5]

Materials:

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl), concentrated

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Plasma sample

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare the extraction solvent: 75% methanol in water containing 0.1 M HCl.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of the cold (-20°C) acidified methanol extraction solvent.

  • Vortex the tube vigorously for 1 minute to precipitate proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be dried down under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS analysis or used for derivatization.

Protocol 2: Dansyl Chloride Derivatization of this compound

This protocol is based on established methods for the dansylation of polyamines.[7]

Materials:

  • Dried sample extract or standard solution

  • Sodium carbonate buffer (100 mM, pH 9.8)

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Ammonium hydroxide solution (e.g., 10% v/v in water) to quench the reaction

  • Solvent for final dilution (e.g., acetonitrile or methanol)

Procedure:

  • Reconstitute the dried sample extract in 50 µL of sodium carbonate buffer.

  • Add 100 µL of the dansyl chloride solution.

  • Vortex briefly and incubate the mixture at 60°C for 60 minutes in the dark.

  • After incubation, add 50 µL of the ammonium hydroxide solution to quench the reaction by reacting with the excess dansyl chloride.

  • Vortex the solution.

  • The derivatized sample is now ready for analysis by LC-MS or other chromatographic techniques. It may be necessary to centrifuge the sample to remove any precipitate before injection.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key decision points and logical flow for troubleshooting low recovery of this compound.

logical_relationships cluster_prep Sample Preparation cluster_troubleshooting Troubleshooting Focus storage Sample Storage (-80°C) extraction Extraction storage->extraction stability_issues Analyte Degradation - Temperature - pH - Enzymatic Activity storage->stability_issues derivatization Derivatization extraction->derivatization extraction_issues Extraction Inefficiency - Solvent Choice - pH - Method (LLE/SPE) extraction->extraction_issues analysis LC-MS/MS Analysis derivatization->analysis derivatization_issues Derivatization Problems - Reagent Quality - Reaction Conditions derivatization->derivatization_issues matrix_effects Matrix Effects - Ion Suppression analysis->matrix_effects

Caption: Key stages in sample preparation and associated troubleshooting areas.

This technical support guide provides a starting point for addressing low recovery of this compound. It is important to remember that method development and validation are crucial for ensuring accurate and reliable quantification in your specific sample matrix.

References

Validation & Comparative

Validation of N-Acetylputrescine as a diagnostic biomarker for lung cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early detection of lung cancer remains a critical challenge, driving the search for novel, non-invasive biomarkers. Among the candidates, N-acetylputrescine, a polyamine metabolite, has emerged as a promising molecule for diagnosing and monitoring lung cancer. This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential.

Performance of this compound as a Lung Cancer Biomarker

This compound levels are significantly elevated in both animal models of lung cancer and in patients with the disease. This alteration is a reflection of the dysregulated polyamine metabolism, a known hallmark of cancer, which is essential for cell proliferation and tumor growth.

Preclinical Data in a Rat Model of Squamous Cell Carcinoma of the Lung (SCCL)

A study on Wistar rats with induced SCCL demonstrated a progressive increase in plasma this compound levels corresponding with cancer development.[1][2]

Time PointNormal Rats (ng/mL)SCCL Rats (ng/mL)Fold Change
Day 280.47 ± 0.110.88 ± 0.15~1.9x
Day 700.47 ± 0.111.25 ± 0.23~2.7x
Day 980.47 ± 0.111.56 ± 0.29~3.3x

Data presented as mean ± standard deviation.

Furthermore, treatment with the anticancer drug 5-fluorouracil led to a notable increase in this compound levels after 28 days of treatment, suggesting a potential role for this metabolite in monitoring therapeutic response.[1]

Clinical Data in Lung Cancer Patients

A study involving 50 lung cancer patients provided quantitative data on this compound levels in both plasma and urine, comparing them to patients with liver cancer.[3]

AnalyteLung Cancer Patients (n=50)
Plasma (ng/mL)
This compound0.45 ± 0.21
Urine (ng/mg creatinine)
This compound2.89 ± 1.54

Data presented as mean ± standard deviation.

While this study did not include a healthy control group for direct comparison of absolute values, it provides crucial evidence of detectable levels of this compound in human subjects with lung cancer.

Comparison with Established Lung Cancer Biomarkers

Currently, several protein-based biomarkers are used in the clinical management of lung cancer, primarily for monitoring disease progression and response to therapy rather than for initial diagnosis due to their limited sensitivity and specificity. An indirect comparison of the potential of this compound with these established markers is presented below. The data for CEA and CYFRA 21-1 are derived from various studies and represent a general performance range.

BiomarkerTypeTypical Performance Characteristics (Sensitivity / Specificity)Area Under the Curve (AUC)
This compound MetaboliteData from a rat model suggests potential for early diagnosis.[1] Human diagnostic accuracy data is not yet available.Not yet established in human studies for lung cancer diagnosis.
Carcinoembryonic Antigen (CEA) Protein40-70% / 80-90%~0.70 - 0.80
Cytokeratin 19 Fragment (CYFRA 21-1) Protein45-75% / 85-95%~0.75 - 0.85

Note: The performance characteristics for CEA and CYFRA 21-1 can vary significantly depending on the study population, cancer stage, and histological subtype. A direct head-to-head comparison of this compound with these markers in the same patient cohort is needed for a definitive assessment of its comparative efficacy.

Experimental Protocols

Quantification of this compound in Plasma (Rat Model)

This method was employed in the preclinical validation of this compound as a biomarker for SCCL.[1]

  • Sample Preparation:

    • To 100 µL of plasma, 10 µL of an internal standard solution and 20 µL of 0.1 M HCl were added.

    • The mixture was vortexed for 1 minute.

    • Protein precipitation was achieved by adding 200 µL of acetonitrile, followed by vortexing for 3 minutes and centrifugation at 13,000 rpm for 10 minutes.

    • The supernatant was transferred to a new tube and dried under a gentle stream of nitrogen.

    • The residue was reconstituted in 100 µL of the initial mobile phase.

  • UHPLC-MS/MS Analysis:

    • Chromatographic System: Agilent 1290 Infinity UHPLC system.

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Agilent 6460 Triple Quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of this compound and other polyamines.

Quantification of this compound in Human Plasma and Urine

This protocol was used in a clinical study to profile polyamine metabolites in lung and liver cancer patients.[3]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, an internal standard was added, followed by protein precipitation with acetonitrile.

    • After centrifugation, the supernatant was collected and derivatized with benzoyl chloride.

    • The derivatized sample was then extracted with ether.

    • The ether layer was evaporated, and the residue was reconstituted for analysis.

  • Sample Preparation (Urine):

    • Urine samples were centrifuged, and the supernatant was diluted.

    • An internal standard was added, and the sample was subjected to the same derivatization and extraction procedure as the plasma samples.

  • UHPLC-MS/MS Analysis:

    • Chromatographic System: Agilent 1260 Infinity HPLC system.

    • Column: Agilent Zorbax Eclipse Plus C18 column (2.1 mm × 100 mm, 3.5 µm).

    • Mass Spectrometry: Agilent 6410B Triple Quadrupole mass spectrometer with an ESI source.

    • Detection: MRM mode was used for the quantification of the derivatized polyamines.

Signaling Pathways and Experimental Workflows

The dysregulation of this compound in lung cancer is intrinsically linked to the polyamine metabolic pathway. Understanding this pathway is crucial for interpreting the significance of this biomarker.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC NAcetylputrescine This compound Putrescine->NAcetylputrescine Acetyl-CoA Spermidine Spermidine Putrescine->Spermidine S-adenosylmethionine decarboxylase Spermidine->Putrescine SAT1, PAOX Spermine Spermine Spermidine->Spermine Spermine->Spermidine SAT1, PAOX ODC Ornithine Decarboxylase (ODC) SAT1 Spermidine/Spermine N1-Acetyltransferase 1 (SAT1) PAOX Polyamine Oxidase (PAOX)

Caption: The polyamine metabolic pathway highlighting the synthesis of this compound.

A typical workflow for biomarker discovery using a metabolomics approach involves several key stages, from sample collection to data analysis.

Biomarker_Discovery_Workflow cluster_0 Study Design & Sample Collection cluster_1 Sample Preparation & Analysis cluster_2 Data Processing & Analysis cluster_3 Validation Patient_Cohort Patient Cohort (Lung Cancer vs. Control) Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Patient_Cohort->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Preprocessing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Biomarker_Identification Putative Biomarker Identification Statistical_Analysis->Biomarker_Identification Validation_Cohort Validation in an Independent Cohort Biomarker_Identification->Validation_Cohort Performance_Evaluation Performance Evaluation (ROC Analysis, Sensitivity, Specificity) Validation_Cohort->Performance_Evaluation

Caption: A generalized workflow for metabolomics-based biomarker discovery.

Conclusion

This compound shows considerable promise as a diagnostic biomarker for lung cancer. Preclinical and clinical data indicate its elevated levels in the presence of lung tumors, and it may also have utility in monitoring therapeutic response. However, to establish its clinical validity, further research is imperative. Specifically, large-scale clinical studies are needed to:

  • Establish definitive reference ranges for this compound in healthy individuals and lung cancer patients.

  • Directly compare the diagnostic accuracy (sensitivity, specificity, and AUC) of this compound with established biomarkers like CEA and CYFRA 21-1 in the same patient cohorts.

  • Evaluate its performance across different stages and histological subtypes of lung cancer.

The development of a sensitive and specific non-invasive biomarker like this compound could significantly improve the early detection of lung cancer, leading to better patient outcomes. The data presented in this guide provides a solid foundation for researchers and drug development professionals to pursue the validation and potential clinical implementation of this compound in the management of lung cancer.

References

Comparative analysis of N-Acetylputrescine levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the potential of N-Acetylputrescine (NAP), a key metabolite in the polyamine pathway, as a biomarker for various pathological conditions. This guide provides a comparative analysis of NAP levels in healthy individuals versus those with specific diseases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound Levels

Elevated levels of this compound have been observed in several disease states compared to healthy controls. The following table summarizes the quantitative data from various studies.

Disease StateSample TypeHealthy Control ConcentrationDiseased State ConcentrationFold ChangeReference
Parkinson's Disease Plasma3.70 ng/mL (n=197)4.74 ng/mL (n=194)1.28[1]
Colorectal Cancer PlasmaSignificantly LowerSignificantly Higher-[2]
Colorectal Lesions FecesLowerSignificantly Higher (p=0.0015)-[3]
Lung Cancer (Rat Model) PlasmaLowerSignificantly Increased with Progression-[4][5]
Gram-Negative Sepsis PlasmaLowerSignificantly Elevated-[6]

Table 1: Comparative this compound Levels in Healthy vs. Diseased States. Concentrations are presented as mean values where available. Fold change is calculated as the ratio of the diseased state concentration to the healthy control concentration.

Polyamine Metabolism and this compound Synthesis

This compound is an acetylated form of the polyamine putrescine. The acetylation process is a critical regulatory step in polyamine metabolism, catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). This enzymatic reaction transfers an acetyl group from acetyl-CoA to putrescine. The acetylation of polyamines like putrescine alters their charge and facilitates their export from the cell or degradation, thereby playing a crucial role in maintaining polyamine homeostasis. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases.

Polyamine_Metabolism cluster_acetylation Acetylation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Acetylputrescine This compound Putrescine->N_Acetylputrescine SSAT Spermidine Spermidine Spermidine->Putrescine SSAT, PAO N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Spermine Spermine Spermine->Spermidine SSAT, PAO N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT N1_Acetylspermidine->Putrescine PAO N1_Acetylspermine->Spermidine PAO ODC Ornithine Decarboxylase (ODC) SSAT Spermidine/Spermine N1-Acetyltransferase (SSAT) SSAT->N_Acetylputrescine SSAT->N1_Acetylspermidine SSAT->N1_Acetylspermine CoA CoA SSAT->CoA PAO Polyamine Oxidase (PAO) Acetyl_CoA Acetyl-CoA Acetyl_CoA->SSAT

Caption: Polyamine metabolism pathway highlighting the synthesis of this compound.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines the key steps for the quantification of this compound in human plasma samples.

1. Sample Preparation:

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound) to the mixture.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

    • Injection Volume: Inject 5-10 µL of the prepared sample supernatant.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for this compound and its internal standard need to be optimized. For example, a precursor ion of m/z 131.1 and a product ion of m/z 72.1 can be used for this compound.

    • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for this compound quantification.

Conclusion

The comparative analysis of this compound levels reveals a consistent pattern of elevation in various disease states, including neurodegenerative disorders and cancer. This suggests its potential as a valuable biomarker for disease diagnosis, prognosis, and monitoring therapeutic responses. The provided experimental protocol for LC-MS/MS quantification offers a robust method for researchers to accurately measure NAP concentrations in biological matrices. Further research is warranted to establish clinically validated reference ranges and to fully elucidate the role of this compound in the pathophysiology of these diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetylputrescine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of N-Acetylputrescine, a polyamine metabolite of increasing interest as a potential biomarker in various physiological and pathological processes. The selection of an appropriate analytical method is critical for generating reliable and reproducible data in research and clinical settings. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound analysis, supported by experimental data from various studies.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key quantitative performance parameters of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound and other structurally related polyamines. This data has been compiled from various research articles to provide a comparative overview.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient, r²)Recovery (%)Precision (%RSD)
HPLC Polyamines0.11 - 0.22 pmol[1]0.22 - 76.44 pmol[1]>0.99[2]84.47 - 92.56%[3]<20% (intra- and inter-day)[3]
GC-MS Putrescine, CadaverineNot explicitly statedNot explicitly stated>0.99[4]94.8 - 97.7%[5]Within acceptable SWGTOX limits[4]
LC-MS/MS This compound, Polyamines2.4 - 2.8 pg[6]0.1 - 5 ng/mL[7]>0.99[6][7]Not explicitly stated<15%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis using HPLC, GC-MS, and LC-MS/MS for this compound and related polyamines, based on established methods.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation (Pre-column Derivatization with Dansyl Chloride):

  • To 1 mL of filtered sample, add 200 µL of 2 N NaOH and 300 µL of saturated NaHCO3 solution and mix.[2]

  • Add this mixture to a dansyl chloride solution (10 mg/mL in acetone) and incubate at 40°C for 45 minutes.[2]

  • After cooling to room temperature, add 100 µL of 25% NH4OH and let it stand for 30 minutes.[2]

  • Bring the final volume to 5 mL with an acetonitrile/ammonium acetate solution (1/1).[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of solvent A (e.g., 0.1 M ammonium acetate) and solvent B (e.g., acetonitrile).[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV detector at 254 nm.[2]

  • Injection Volume: 100 µL.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Perform a liquid-liquid extraction of the sample.

  • Derivatize the extracted analytes in a single step. For instance, using trifluoroacetylacetone (TFAA) in methanol or ethanol, with optimized mole ratios and incubation at 95°C for 15 minutes.[5]

  • The derivatized sample is then injected into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column.

  • Injection: Splitless injection of 1 µL aliquots.[8]

  • Oven Program: Programmed temperature gradient for optimal separation.

  • Ionization: Electron Impact (EI) or Negative-Ion Chemical Ionization (NICI).[5][8]

  • Detection: Mass spectra generated in scan mode (e.g., m/z 50-1000) and quantification in selected-ion monitoring (SIM) mode.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Online Solid-Phase Extraction - SPE):

  • For high-throughput analysis, an online SPE-LC-MS/MS approach can be utilized.[7]

  • This method minimizes sample pretreatment to a single derivatization step before direct injection.[7]

  • The use of two SPE columns in parallel allows for sample preparation to occur simultaneously with chromatographic separation and detection.[7]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Reverse-phase LC. The use of ion-pairing reagents like heptafluorobutyric acid can improve retention of polar analytes, but may cause ion source contamination.[9][10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity.

  • Derivatization: While direct analysis is possible, derivatization can increase hydrophobicity and ionization efficiency.[9]

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.

Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison cluster_4 Conclusion M1 Method A (e.g., HPLC) V1 Validate Method A M1->V1 M2 Method B (e.g., GC-MS) V2 Validate Method B M2->V2 M3 Method C (e.g., LC-MS/MS) V3 Validate Method C M3->V3 CV Analyze Same Samples with All Methods V1->CV V2->CV V3->CV DA Compare Results: - Accuracy - Precision - Linearity - LOD/LOQ CV->DA C Determine Method Suitability & Equivalence DA->C Analytical_Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Good Throughput Throughput HPLC->Throughput Moderate Cost Cost HPLC->Cost Low Robustness Robustness HPLC->Robustness High GCMS GC-MS GCMS->Sensitivity Good GCMS->Specificity High GCMS->Throughput Low GCMS->Cost Moderate GCMS->Robustness Moderate LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Specificity Very High LCMSMS->Throughput High LCMSMS->Cost High LCMSMS->Robustness Moderate

References

N-Acetylputrescine Versus Putrescine Levels in Response to Cellular Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular response to stress is a complex network of signaling pathways and metabolic adaptations. Among the key players in this response are polyamines, a class of small, positively charged molecules essential for cell growth, proliferation, and differentiation. The levels of these molecules, particularly the diamine putrescine and its acetylated form, N-acetylputrescine, are dynamically regulated under stressful conditions. This guide provides an objective comparison of how the levels of these two molecules change in response to cellular stress, supported by experimental data and detailed methodologies.

Introduction to Polyamines and Cellular Stress

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations that interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their function.[1][2] Their intracellular concentrations are tightly controlled through a balance of biosynthesis, catabolism, and transport.[1] Cellular stressors, such as oxidative stress, heat shock, osmotic stress, and exposure to toxins, can significantly disrupt polyamine homeostasis.[3][4][5] This disruption triggers a "polyamine stress response," characterized by altered levels of polyamines and their derivatives.[6] this compound, a product of polyamine catabolism, plays a crucial role in this response, acting as a key node for either polyamine excretion or further degradation.[7][8] Understanding the differential regulation of putrescine and this compound provides critical insights into the mechanisms of cellular stress adaptation and can inform the development of novel therapeutic strategies.

Polyamine Metabolism: A Central Regulatory Hub

The metabolic pathway of polyamines is a highly regulated process involving several key enzymes. Putrescine is the central precursor for the synthesis of higher polyamines, spermidine and spermine. The catabolism of these polyamines often involves an acetylation step, which is a critical control point, especially under stress.

G Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Arginine Arginine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine NAcetylputrescine This compound Putrescine->NAcetylputrescine Spermine Spermine Spermidine->Spermine NAcetylspermidine N-Acetylspermidine Spermidine->NAcetylspermidine NAcetylspermine N-Acetylspermine Spermine->NAcetylspermine NAcetylspermidine->NAcetylputrescine NAcetylspermine->NAcetylspermidine ODC ODC ODC->Ornithine ADC ADC ADC->Arginine SPDS SPDS SPDS->Putrescine SPMS SPMS SPMS->Spermidine SSAT SSAT SSAT->Spermidine SSAT->Spermine PAO PAO PAO->NAcetylspermidine PAO->NAcetylspermine NATA1 NATA1 NATA1->Putrescine

Caption: Core Polyamine Biosynthetic and Catabolic Pathways.

Key Enzymes in Polyamine Metabolism:

  • Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC): These are the rate-limiting enzymes for putrescine biosynthesis in animals and plants, respectively.[9][10] In plants, both pathways can be active.[9]

  • Spermidine/Spermine N1-acetyltransferase (SSAT): This is a highly inducible enzyme that catalyzes the acetylation of spermidine and spermine, and to a lesser extent, putrescine.[7][11] Its induction is a hallmark of the polyamine stress response.[3][12]

  • N-acetyltransferase Activity 1 (NATA1): In plants, this enzyme can directly acetylate putrescine to form this compound.[13]

  • Polyamine Oxidase (PAO): This enzyme oxidizes N-acetylated polyamines, leading to the production of H₂O₂ and the regeneration of precursor polyamines.[1][14]

Quantitative Comparison: Putrescine vs. This compound Under Stress

Cellular stress triggers distinct changes in the levels of putrescine and this compound. Generally, many stressors lead to an initial accumulation of putrescine, while the induction of catabolic pathways subsequently increases this compound levels.

Cellular StressorOrganism/Cell TypeChange in Putrescine LevelsChange in this compound LevelsKey Enzyme(s) InducedReference(s)
Osmotic Stress Oat leavesUp to 60-fold increaseNot reported, but catabolism is impliedArginine Decarboxylase (ADC)[15][16]
Potassium (K+) Deficiency PlantsMassive increaseNot specified, but putrescine accumulation is primaryADC/ODC[17]
Heat Shock Mammalian cellsVariable, may decrease initiallySignificant increase (inferred from SSAT activity)Spermidine/Spermine N1-acetyltransferase (SSAT)[3][12]
Toxin Exposure (e.g., arsenite) Ehrlich ascites tumor cellsVariableSignificant increase (inferred from SSAT activity)Spermidine/Spermine N1-acetyltransferase (SSAT)[18]
Oxidative Stress (H₂O₂) Mammalian cellsVariableIncrease (inferred from SSAT induction)SSAT (via NRF2)[19]
Pathogen Infection Arabidopsis thalianaIncreaseIncreaseADC, NATA1[13]

Note: Direct comparative quantification of this compound is less commonly reported than the activity of SSAT, the enzyme responsible for its synthesis from higher polyamines. A significant increase in SSAT activity strongly implies a subsequent rise in N-acetylated polyamines.

Signaling and Regulatory Pathways

The differential accumulation of putrescine and this compound is governed by distinct signaling pathways activated by cellular stress. Putrescine accumulation is often a direct result of the upregulation of biosynthetic enzymes, whereas the increase in this compound is typically mediated by the induction of the catabolic enzyme SSAT.

G Stress Cellular Stress (Heat Shock, Toxins, Oxidative Stress) Post_Trans Post-transcriptional Mechanism Stress->Post_Trans Stabilization Protein Stabilization Stress->Stabilization Spermidine Intracellular Spermidine Pool Spermidine->Post_Trans dependent SSAT_mRNA SSAT mRNA SSAT_Protein SSAT Protein (Inactive) SSAT_mRNA->SSAT_Protein SSAT_Active SSAT Protein (Active) SSAT_Protein->SSAT_Active Acetylation Spermidine/Spermine Acetylation SSAT_Active->Acetylation Post_Trans->SSAT_mRNA Enhances Translation Stabilization->SSAT_Active Reduces Degradation NAcetylpolyamines N-Acetylpolyamines (incl. This compound) Acetylation->NAcetylpolyamines

Caption: Stress-Induced Upregulation of SSAT Activity.

Studies have shown that stressors like heat shock induce SSAT activity primarily through a post-transcriptional mechanism that is dependent on intracellular spermidine levels.[3][12] Other stresses, such as exposure to sodium arsenite, enhance SSAT activity by increasing the stability of the enzyme and extending its biological half-life.[18] This rapid upregulation of SSAT activity leads to the swift acetylation of spermine and spermidine, which are then converted back to putrescine via N-acetylpolyamine oxidase, thereby increasing the pool of this compound in the process.

Experimental Protocols

Quantification of Intracellular Polyamines via HPLC

This method allows for the separation and quantification of putrescine, this compound, spermidine, and spermine.

  • Experimental Workflow:

G A Cell Lysis & Homogenization (e.g., in perchloric acid) B Protein Precipitation & Centrifugation A->B C Supernatant Derivatization (e.g., with Dansyl Chloride) B->C D Reverse-Phase HPLC Separation C->D E Fluorescence Detection D->E F Quantification (vs. Standards) E->F

Caption: Workflow for Polyamine Quantification by HPLC.

  • Methodology:

    • Sample Preparation: Cells are harvested and homogenized in an acidic solution (e.g., 0.2 M perchloric acid) to lyse the cells and precipitate proteins.

    • Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the protein precipitate.

    • Derivatization: The supernatant, containing the polyamines, is mixed with a derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) in a buffered, alkaline solution. This reaction attaches a fluorescent tag to the primary and secondary amine groups of the polyamines, enabling their detection.

    • HPLC Separation: The derivatized sample is injected into a reverse-phase HPLC system (e.g., a C18 column). A gradient of two mobile phases (e.g., acetonitrile and water) is used to separate the different polyamines based on their hydrophobicity.

    • Detection and Quantification: A fluorescence detector is used to monitor the column eluent. The retention time of each peak is compared to that of known standards to identify the polyamines. The area under each peak is proportional to the concentration of the polyamine, which is calculated by comparison to a standard curve.

Assay for Spermidine/Spermine N1-acetyltransferase (SSAT) Activity

This radiometric assay measures the rate at which SSAT transfers an acetyl group to its substrate.

  • Methodology:

    • Lysate Preparation: Cells are lysed in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to release the cellular enzymes, including SSAT.

    • Reaction Mixture: The cell lysate is incubated in a reaction mixture containing a saturating concentration of spermidine (the substrate) and radiolabeled [¹⁴C]acetyl-CoA (the acetyl group donor).

    • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at 37°C and is then stopped by adding a solution like hydroxylamine to quench the reaction.

    • Separation: The product, [¹⁴C]N-acetylspermidine, is separated from the unreacted [¹⁴C]acetyl-CoA. A common method is to spot the reaction mixture onto a phosphocellulose paper disc. The positively charged unreacted substrate and product bind to the negatively charged paper, while the unreacted [¹⁴C]acetyl-CoA is washed away.

    • Quantification: The radioactivity remaining on the paper disc is measured using a scintillation counter. The amount of radioactivity is directly proportional to the SSAT activity in the cell lysate, typically expressed as pmol of product formed per minute per mg of protein.

Conclusion

In the cellular response to stress, putrescine and this compound exhibit distinct and often opposing accumulation patterns.

  • Putrescine levels frequently rise as a primary, direct response to specific environmental insults like osmotic shock and nutrient deficiency.[15][17] This accumulation often serves a protective function, with putrescine acting as an osmolyte, cation, or antioxidant.[17]

  • This compound levels increase as a consequence of the induction of the polyamine catabolic pathway, driven by the enzyme SSAT.[5][7] This response is a broader mechanism to control and reduce overall intracellular polyamine pools, which can be toxic at high concentrations. The acetylation process facilitates polyamine export or degradation, which in turn can produce H₂O₂, a molecule with dual roles in signaling and oxidative damage.[1][2][19]

References

A Functional Comparison of N-Acetylputrescine with Other Polyamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of N-Acetylputrescine's Biological Activity in Contrast to Putrescine, Spermidine, and Spermine

For researchers, scientists, and drug development professionals navigating the complex world of polyamine metabolism, a clear understanding of the functional distinctions between this compound (NAP) and its better-known counterparts—putrescine, spermidine, and spermine—is crucial. This guide provides a comprehensive comparison of their roles in key cellular processes, supported by experimental data and detailed methodologies, to inform future research and therapeutic strategies.

Introduction to this compound and Polyamines

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular functions, including cell growth, proliferation, differentiation, and apoptosis.[1] this compound is a metabolite of putrescine, formed through the action of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2] This acetylation process alters the charge and biological activity of the polyamine, suggesting a distinct role for NAP in cellular physiology and pathology.[3] Emerging evidence points to NAP as a potential biomarker in diseases such as cancer and Parkinson's disease, underscoring the importance of understanding its unique functional profile.[3]

Comparative Analysis of Cellular Functions

While direct, comprehensive comparative studies detailing the dose-dependent effects of this compound alongside putrescine, spermidine, and spermine on cell proliferation and apoptosis are limited, existing research on individual polyamines provides a basis for functional comparison.

Cell Proliferation and Growth

Polyamines are fundamentally linked to cell proliferation, with their intracellular concentrations tightly regulated during the cell cycle.[4][5] While putrescine, spermidine, and spermine are generally considered promoters of cell growth, the role of this compound is less clear and appears to be context-dependent. Some studies suggest that the acetylation of polyamines may be a mechanism to reduce their proliferative activity and facilitate their export from the cell.[6]

Table 1: Summary of Polyamine Effects on Cell Proliferation (Hypothetical Comparative Data)

CompoundCell LineAssayEffect on ProliferationHypothetical IC50/EC50
This compound Cancer Cell Line AMTT AssayWeakly Proliferative / Inhibitory at high conc.> 1 mM
Putrescine Cancer Cell Line AMTT AssayProliferativeEC50: ~100 µM
Spermidine Cancer Cell Line AMTT AssayStrongly ProliferativeEC50: ~50 µM
Spermine Cancer Cell Line AMTT AssayStrongly ProliferativeEC50: ~25 µM

Note: This table is a hypothetical representation to illustrate the potential differences and should be substantiated with direct experimental data.

Apoptosis (Programmed Cell Death)

The influence of polyamines on apoptosis is complex, with reports indicating both pro-apoptotic and anti-apoptotic roles depending on the specific polyamine, its concentration, and the cellular context.[1] For instance, depletion of spermidine and spermine has been shown to induce mitochondria-mediated apoptosis.[7] Conversely, excessive levels of putrescine can also trigger apoptosis.[8] The effect of this compound on apoptosis is an area of active investigation, with its formation potentially representing a step in the catabolic pathway that can influence cell fate.

Table 2: Comparative Effects of Polyamines on Apoptosis (Hypothetical Comparative Data)

CompoundCell LineApoptosis AssayObserved EffectHypothetical % Apoptotic Cells (at a given concentration)
This compound Apoptosis-Inducible Cell Line BAnnexin V/PI StainingContext-dependentVariable
Putrescine Apoptosis-Inducible Cell Line BAnnexin V/PI StainingPro-apoptotic at high concentrations30%
Spermidine Apoptosis-Inducible Cell Line BAnnexin V/PI StainingAnti-apoptotic10%
Spermine Apoptosis-Inducible Cell Line BAnnexin V/PI StainingAnti-apoptotic5%

Note: This table is a hypothetical representation to illustrate the potential differences and should be substantiated with direct experimental data.

Signaling Pathways

Polyamines are known to modulate several key signaling pathways that govern cell growth and survival, including the MAPK and PI3K/Akt/mTOR pathways.[9][10][11] The acetylation of putrescine to form this compound can alter its interaction with cellular components, thereby potentially modulating these signaling cascades in a distinct manner compared to its non-acetylated precursor.

Polyamine Metabolism and Interconversion

The metabolic pathways of polyamines are interconnected, with this compound being a product of putrescine acetylation and a potential precursor for other metabolites. Understanding this pathway is crucial for interpreting the functional differences between these molecules.

Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Acetylputrescine N_Acetylputrescine Putrescine->N_Acetylputrescine SSAT Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase GABA GABA N_Acetylputrescine->GABA Alternative Pathway Spermidine->Putrescine SSAT/PAOX Spermine Spermine Spermidine->Spermine Spermine Synthase Spermine->Spermidine SSAT/PAOX

Caption: Simplified overview of polyamine metabolism.

Hypothetical Comparative Signaling

The differential effects of this compound and other polyamines on cell fate can be conceptualized through their distinct modulation of key signaling nodes. For example, while putrescine might strongly activate pro-proliferative pathways, this compound could have a weaker or even inhibitory effect.

cluster_polyamines Polyamines cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes N_Acetylputrescine N_Acetylputrescine MAPK_Pathway MAPK Pathway N_Acetylputrescine->MAPK_Pathway Weak Activation/ Inhibition Putrescine Putrescine Putrescine->MAPK_Pathway Strong Activation Spermidine Spermidine mTOR_Pathway mTOR Pathway Spermidine->mTOR_Pathway Activation Spermine Spermine Spermine->mTOR_Pathway Strong Activation Proliferation Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Context- dependent mTOR_Pathway->Proliferation

Caption: Hypothetical differential signaling by polyamines.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the functional differences between this compound and other polyamines.

Quantification of Intracellular Polyamines by HPLC

Objective: To measure the intracellular concentrations of this compound, putrescine, spermidine, and spermine.

Methodology:

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., 0.2 M perchloric acid).

  • Derivatization: The primary and secondary amine groups of the polyamines in the cell lysate are derivatized with a fluorescent agent, such as dansyl chloride or o-phthalaldehyde (OPA), to enable detection.[12][13]

  • HPLC Separation: The derivatized polyamines are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.[12][13] A gradient elution is typically employed to achieve optimal separation.

  • Fluorescence Detection: The separated, derivatized polyamines are detected using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[12][13]

  • Quantification: The concentration of each polyamine is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of each polyamine.

A Cell Lysate Preparation B Derivatization with Fluorescent Agent A->B C HPLC Separation (Reverse-Phase C18) B->C D Fluorescence Detection C->D E Quantification (Standard Curve) D->E

Caption: Workflow for HPLC analysis of polyamines.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of different polyamines on cell proliferation and viability.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound, putrescine, spermidine, and spermine for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with different polyamines.

Methodology:

  • Cell Treatment: Cells are treated with the polyamines of interest for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: The cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark to allow for binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation: The flow cytometry data allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

While this compound shares a metabolic lineage with putrescine, spermidine, and spermine, its acetylation imparts distinct biochemical properties that likely translate to unique functional roles in cellular processes. The current body of research suggests that this compound may have a attenuated effect on cell proliferation compared to its non-acetylated counterparts and may be involved in a cellular strategy to regulate polyamine homeostasis. Further direct comparative studies are essential to fully elucidate the functional nuances of this compound and its potential as a therapeutic target or biomarker. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

Confirming the Structure of N-Acetylputrescine using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetylputrescine's nuclear magnetic resonance (NMR) spectroscopic data with structurally related polyamines. The objective is to furnish researchers with the necessary data and protocols to confidently confirm the structure of this compound in their experimental work. This document outlines the characteristic ¹H and ¹³C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a logical workflow for structural verification.

Comparative NMR Data Analysis

The structural elucidation of this compound via NMR spectroscopy is significantly enhanced by comparing its spectral data with those of its parent diamine, putrescine, and the higher polyamines, spermidine and spermine. The acetylation of one of the primary amino groups in putrescine to form this compound induces characteristic shifts in the NMR spectrum, providing a clear spectroscopic signature.

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound and its related compounds. All data is referenced to measurements taken in D₂O or H₂O at a neutral pH. It is important to note that while ¹H NMR data for this compound is readily available, explicit, fully assigned experimental ¹³C NMR data is not as commonly reported in publicly accessible databases. The provided ¹³C data for this compound is inferred from HSQC data mentioned in PubChem.

CompoundCarbon Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound 1 3.02~40
2 1.57~27
3 1.66~25
4 2.99~40
5 (Acetyl CH₃) 1.9 (approx.)~22
6 (Acetyl C=O) -~174
Putrescine [1]α-CH₂ 3.0339.5
β-CH₂ 1.7525.0
Spermidine [1]1, 10-CH₂ 3.0339.2
2, 9-CH₂ 1.7925.2
3, 8-CH₂ 1.7526.6
5, 6-CH₂ 3.11, 3.0947.0, 46.9
Spermine 1, 12-CH₂ 3.0639.2
2, 11-CH₂ 1.7925.2
3, 10-CH₂ 1.7526.6
5, 8-CH₂ 3.1747.0
6, 7-CH₂ 2.1126.5

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice to avoid a large residual water signal in the ¹H spectrum.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of a suitable internal standard that is soluble in D₂O and has a known chemical shift, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The methyl signal of DSS is set to 0.0 ppm.

2. NMR Instrument Parameters:

The following parameters are recommended for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

For ¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): 5 seconds. This ensures full relaxation of the protons between scans for accurate quantification if needed.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

  • Solvent Suppression: Use a presaturation sequence to suppress the residual HDO signal.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 1024 to 4096 scans or more may be necessary due to the low natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

3. Data Processing:

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transformation: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard signal to its known value (e.g., DSS at 0.0 ppm).

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a known compound like this compound using NMR spectroscopy.

Workflow for Structural Confirmation of this compound via NMR cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion A Obtain Putative this compound Sample B Prepare NMR Sample (Solvent + Standard) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Acquire 2D NMR (e.g., HSQC, COSY) if necessary C->E F Process NMR Data (FT, Phasing, Baseline Correction) C->F D->E D->F E->F G Assign Chemical Shifts F->G H Compare with Literature/Database Values G->H I Structure Confirmed H->I Match J Structure Inconsistent H->J Mismatch

Caption: Logical workflow for NMR-based structural confirmation.

References

Comparative metabolomics study of polyamine pathways including N-Acetylputrescine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of polyamine metabolism, with a special emphasis on the emerging role of N-Acetylputrescine as a biomarker.

This guide provides an objective comparison of methodologies and findings from recent metabolomic studies on polyamine pathways. It aims to equip researchers with the necessary information to design and interpret experiments focused on these critical cellular metabolites.

Data Presentation: Quantitative Comparison of Polyamine Metabolites

The following table summarizes quantitative data from various comparative metabolomics studies. The levels of key polyamine pathway metabolites, including this compound, are presented across different pathological and physiological states. This allows for a direct comparison of the metabolic shifts observed in diverse biological contexts.

MetaboliteConditionFold Change / ObservationReference
This compound Lung Adenocarcinoma (Tumor vs. Control)Significantly Increased[1]
Gram-Negative Bloodstream InfectionsElevated[2][3]
Parkinson's Disease (Plasma)Increased (28%)[4]
Tuberous Sclerosis Complex (Mouse Brain)Elevated[5]
Putrescine Lung Adenocarcinoma (Tumor vs. Control)Significantly Decreased Post-Surgery[6]
Tuberous Sclerosis Complex (Mouse Brain)Elevated[5]
Spermidine Lung Adenocarcinoma (Tumor vs. Normal)Significantly Higher[7]
Spermine Lung Adenocarcinoma (Tumor vs. Normal)Significantly Higher[7]
N8-acetylspermidine Parkinson's Disease (Plasma)Elevated[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolomic studies. Below are synthesized protocols for the targeted analysis of polyamines, including this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed technique.

Sample Preparation

The goal of sample preparation is to efficiently extract and preserve the polyamine metabolites from complex biological matrices while minimizing degradation and contamination.[9]

  • Protein Precipitation:

    • To 100 µL of serum or urine, or an equivalent amount of tissue homogenate, add 5 µL of an internal standard mix (containing isotope-labeled versions of the analytes).

    • Add 800 µL of acetonitrile or a 2:1 (v/v) mixture of chloroform:methanol for protein precipitation.[10]

    • Vortex the mixture for 30 seconds and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for further processing.

  • Extraction with Trichloroacetic Acid (TCA):

    • For tissue samples, homogenization in a solution containing 6% TCA in methanol can be effective.[7]

    • The residual TCA in the sample can act as an ion-pairing agent, enhancing the retention of polar analytes on certain chromatography columns.[7]

LC-MS/MS Analysis
  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar polyamines.[11] The Scherzo SM-C18 column has also been shown to provide good peak shape and sensitivity.[7]

    • Mobile Phase: The specific gradient of the mobile phase will depend on the column and the specific metabolites being analyzed but typically involves a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of polyamines.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices.

Mandatory Visualization

Polyamine Metabolism Pathway

The following diagram illustrates the key enzymatic steps in the polyamine biosynthesis and catabolism pathway, including the formation of this compound.

Polyamine_Pathway Metabolite Metabolite Enzyme Enzyme Acetylated_Metabolite Acetylated_Metabolite Arg Arginine Orn Ornithine Arg->Orn Put Putrescine Orn->Put ODC Spd Spermidine Put->Spd SRM NAcetylPut This compound Put->NAcetylPut SAT1 Spm Spermine Spd->Spm SMS NAcetylSpd N-Acetylspermidine Spd->NAcetylSpd SAT1 NAcetylSpm N-Acetylspermine Spm->NAcetylSpm SAT1 NAcetylSpd->Put PAOX NAcetylSpm->Spd PAOX SAM S-adenosylmethionine dcSAM decarboxylated SAM SAM->dcSAM AMD1 dcSAM->Spd dcSAM->Spm ODC ODC SRM SRM SMS SMS SAT1 SAT1 PAOX PAOX AMD1 AMD1

Caption: The polyamine metabolism pathway highlighting key enzymes and the role of SAT1 in acetylation.

Experimental Workflow for Comparative Metabolomics

This diagram outlines the typical workflow for a comparative metabolomics study of polyamines, from sample collection to data analysis.

Experimental_Workflow Step Step Data Data Analysis Analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis (Targeted Quantification) Sample_Preparation->LCMS_Analysis Data_Acquisition Data Acquisition (MRM Transitions) LCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, p-value) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: A generalized workflow for a comparative metabolomics study of polyamines.

References

Navigating the Detection of N-Acetylputrescine: A Comparative Guide to Current Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of polyamine metabolism, the accurate detection and quantification of N-Acetylputrescine (NAP) is critical. This guide provides a comprehensive comparison of established analytical techniques and outlines the validation process for antibody-based detection, addressing the current landscape of available methodologies.

While immunoassays offer a high-throughput platform for analyte detection, the availability of commercially validated, specific antibodies for this compound is notably limited. Consequently, researchers often rely on robust analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide delves into the protocols for these techniques and provides a framework for the development and validation of a specific antibody-based assay, should a candidate antibody be developed.

Comparative Analysis of Detection Methodologies

The choice of detection method for this compound hinges on factors such as sensitivity, specificity, sample throughput, and the nature of the biological matrix. Below is a comparative summary of the primary analytical techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (Competitive ELISA)
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection and fragmentation analysis.Separation of analytes by liquid chromatography followed by precursor and product ion monitoring for high specificity.Competition between unlabeled NAP in the sample and a labeled NAP conjugate for binding to a specific antibody.
Specificity High, based on retention time and mass fragmentation patterns.Very High, based on retention time and specific mass transitions (MRM).Potentially high, but dependent on antibody cross-reactivity with related polyamines.
Sensitivity High (low ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).Moderate to High (ng/mL to pg/mL range), dependent on antibody affinity.
Sample Throughput Moderate, requires derivatization.High, compatible with autosamplers.Very High, suitable for 96-well plate format.
Instrumentation GC-MS system.LC-MS/MS system.Plate reader.
Development Cost High (instrumentation).High (instrumentation).Moderate (antibody development and assay optimization).
Status for NAP Established and validated.Established and widely used for polyamine analysis.Not readily available commercially; requires custom antibody development and validation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol outlines a general procedure for the analysis of this compound in biological samples, which typically requires a derivatization step to increase volatility.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated NAP).

    • Perform protein precipitation by adding 400 µL of ice-cold methanol, vortex, and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a capillary column suitable for metabolite analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection: Operate in electron ionization (EI) mode and scan for characteristic ions of the NAP-TMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.

  • Sample Preparation:

    • To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an internal standard (e.g., ¹³C-labeled NAP).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific Multiple Reaction Monitoring (MRM) transitions for NAP and the internal standard.

Development and Validation of an Antibody for this compound Detection

Given the absence of readily available commercial antibodies, this section outlines the theoretical workflow for developing and validating a specific antibody for use in a competitive ELISA.

1. Immunogen Preparation:

This compound is a small molecule (hapten) and must be conjugated to a larger carrier protein to elicit an immune response.

NAP This compound (Hapten) Linker Activation with a bifunctional linker NAP->Linker Conjugation Conjugation Reaction Linker->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen NAP-Carrier Protein Immunogen Conjugation->Immunogen

Caption: Immunogen synthesis for this compound antibody production.

2. Antibody Production and Screening:

  • Immunize animals (e.g., rabbits, mice) with the NAP-carrier protein immunogen.

  • Screen animal sera or hybridoma supernatants for binding to a NAP-conjugate (different from the immunogen) using a direct ELISA.

3. Competitive ELISA Protocol:

This is the standard format for detecting small molecules.

  • Coating: Coat a 96-well plate with a NAP-protein conjugate (e.g., NAP-BSA) and incubate overnight at 4°C. Wash the plate.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash the plate.

  • Competition: In a separate plate or tube, pre-incubate the anti-NAP antibody with either the standard NAP solutions of known concentrations or the unknown samples.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this step, free NAP in the sample competes with the coated NAP-conjugate for binding to the limited amount of antibody. Wash the plate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature. Wash the plate.

  • Substrate: Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of NAP in the sample.

  • Readout: Stop the reaction and measure the absorbance using a plate reader.

cluster_0 Competitive ELISA Workflow A Coat plate with NAP-conjugate B Block non-specific sites A->B C Pre-incubate antibody with sample/standard B->C D Add mixture to plate (Competition step) C->D E Add enzyme-linked secondary antibody D->E F Add substrate E->F G Measure signal (inversely proportional to NAP) F->G

A Comparative Guide to N-Acetylputrescine Biosynthesis in Diverse Microbial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Acetylputrescine (NAP) biosynthesis across different microbial species, with a focus on common Gram-negative bacteria. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the enzymatic pathways and production capabilities of these microorganisms.

Data Presentation: Quantitative Comparison of this compound Biosynthesis

ParameterEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Primary Enzyme Spermidine N-acetyltransferase (SpeG)Spermidine N-acetyltransferase (SpeG)Putative polyamine acetyltransferase (PA1472)[1][2]
Precursor PutrescinePutrescinePutrescine
Relative NAP Production Produces NAP[1]Produces NAP[1]Produces NAP and can further metabolize it to 4-acetamidobutanoate[1]
Enzyme Kinetics (Km/Khalf for Putrescine) Khalf = 51.0 ± 5.4 mM (for SpeG)[1]Not ReportedKhalf = 2.4 ± 0.3 mM (for PA1472)[1]
Putrescine Precursor Pathways Arginine Decarboxylase (ADC) & Ornithine Decarboxylase (ODC)ADC & ODCArginine Decarboxylase (ADC) & Ornithine Decarboxylase (ODC)[3][4]
Intracellular Putrescine Conc. 20-30 mM[1]Not ReportedNot Reported

Biosynthetic Pathways

The biosynthesis of this compound is a direct enzymatic acetylation of the diamine putrescine. The primary enzyme responsible in E. coli and K. pneumoniae is SpeG.[1] P. aeruginosa, lacking a direct SpeG homolog, utilizes a different enzyme, PA1472, for this conversion.[1][2] Furthermore, P. aeruginosa possesses the capability to further metabolize NAP into 4-acetamidobutanoate.[1]

NAP_Biosynthesis_Ecoli_Kpneumoniae cluster_precursor Putrescine Synthesis cluster_acetylation Acetylation Arginine Arginine Putrescine Putrescine Arginine->Putrescine ADC Pathway Ornithine Ornithine Ornithine->Putrescine ODC Pathway SpeG SpeG Putrescine->SpeG Acetyl-CoA Acetyl-CoA Acetyl-CoA->SpeG This compound This compound SpeG->this compound

This compound Biosynthesis in E. coli & K. pneumoniae.

NAP_Biosynthesis_Pseudomonas cluster_precursor Putrescine Synthesis cluster_acetylation Acetylation & Further Metabolism Arginine Arginine Putrescine Putrescine Arginine->Putrescine ADC Pathway Ornithine Ornithine Ornithine->Putrescine ODC Pathway PA1472 PA1472 Putrescine->PA1472 Acetyl-CoA Acetyl-CoA Acetyl-CoA->PA1472 This compound This compound PA1472->this compound 4-acetamidobutanoate 4-acetamidobutanoate This compound->4-acetamidobutanoate Further Metabolism

This compound Biosynthesis and Metabolism in P. aeruginosa.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Quantification of this compound from Bacterial Culture Supernatant by LC-MS/MS

This protocol is adapted from the methods used to quantify bacterially-derived this compound.[1]

1. Sample Preparation: a. Grow bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae) in a suitable medium, such as minimal medium, supplemented with a known concentration of putrescine if required for induction.[1] b. Pellet the bacterial cells by centrifugation. c. Collect the supernatant for the analysis of extracellular this compound. d. To quench metabolism and precipitate proteins, add two volumes of ice-cold methanol to the supernatant.[1] e. Vortex the mixture and incubate at -20°C. f. Centrifuge to pellet the precipitate. g. Transfer the resulting supernatant to a new tube for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis: a. Instrumentation: Use a triple quadrupole mass spectrometer coupled with a UHPLC system (e.g., Agilent 6470A Triple Quadrupole LC/MS with an Agilent 1290 Infinity II UHPLC).[1] b. Chromatographic Separation: i. Inject the prepared sample onto a suitable column for separation of polar metabolites (e.g., Infinity Lab Poroshell 120 HILIC-Z column). ii. Use a gradient elution with mobile phases appropriate for hydrophilic interaction liquid chromatography. c. Mass Spectrometry: i. Operate the mass spectrometer in positive electrospray ionization (ESI) mode. ii. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound. This involves monitoring the transition of the precursor ion (the mass-to-charge ratio of this compound) to a specific product ion. d. Quantification: i. Generate a standard curve using known concentrations of pure this compound. ii. Calculate the concentration of this compound in the bacterial supernatant by comparing its peak area to the standard curve.

Experimental_Workflow_NAP_Quantification Bacterial_Culture Bacterial Culture Growth Centrifugation1 Centrifugation to Pellet Cells Bacterial_Culture->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Quenching Metabolite Quenching & Protein Precipitation (e.g., with cold Methanol) Supernatant_Collection->Quenching Centrifugation2 Centrifugation to Remove Precipitate Quenching->Centrifugation2 LCMS_Analysis LC-MS/MS Analysis (HILIC, Positive ESI, MRM) Centrifugation2->LCMS_Analysis Data_Analysis Data Analysis & Quantification (vs. Standard Curve) LCMS_Analysis->Data_Analysis

Experimental Workflow for NAP Quantification.
Protocol 2: Putrescine N-acetyltransferase (SpeG/PA1472) Activity Assay

This colorimetric assay measures the activity of putrescine N-acetyltransferases by quantifying the amount of Coenzyme A (CoA) released during the acetylation reaction, using DTNB (Ellman's reagent). This protocol is based on methods described for various bacterial SpeG enzymes.[5][6][7][8]

1. Enzyme Preparation: a. Express and purify the recombinant SpeG or PA1472 enzyme.

2. Assay Reaction: a. Prepare a reaction mixture in a 96-well microplate. Each reaction should contain: i. Buffer (e.g., 70 mM Bicine, pH 8.0)[5][7][8] ii. NaCl (e.g., 20 mM)[5][7][8] iii. Acetyl-CoA (e.g., 0.5 mM)[5][7][8] iv. Varying concentrations of putrescine to determine kinetic parameters. b. Initiate the reaction by adding a known amount of the purified enzyme. c. Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).[5][7][8]

3. Reaction Termination and Detection: a. Stop the reaction by adding a solution containing a strong denaturant (e.g., 6 M guanidine HCl).[5][6][7][8] b. Add the detection solution containing 0.2 mM DTNB in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM EDTA).[6] c. Allow the color to develop for approximately 10 minutes at room temperature. The DTNB reacts with the free thiol group of the released CoA to produce a yellow-colored product. d. Measure the absorbance at 415 nm using a microplate reader.

4. Data Analysis: a. Create a standard curve using known concentrations of Coenzyme A to determine the amount of CoA produced in the enzymatic reaction. b. Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme). c. Determine the kinetic parameters (Km or Khalf, and Vmax) by fitting the data to the Michaelis-Menten or a suitable allosteric model.

References

A Comparative Guide to N-Acetylputrescine Quantification Assays: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetylputrescine (NAP), a key polyamine metabolite and potential biomarker, is critical. This guide provides an objective comparison of the three primary analytical methods used for NAP quantification: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We delve into the reproducibility and robustness of these assays, supported by representative data, and provide detailed experimental protocols to aid in methodological selection and implementation.

This compound, a product of putrescine acetylation, is implicated in cell proliferation and signal transduction.[1] Its role as a potential biomarker in conditions such as squamous cell carcinoma of the lung and Parkinson's disease underscores the need for reliable and reproducible quantification methods.[1] This guide aims to equip researchers with the necessary information to choose the most suitable assay for their specific research needs, considering factors such as sensitivity, specificity, sample throughput, and cost.

Comparative Analysis of Quantification Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of the typical performance characteristics of HPLC-MS, GC-MS, and ELISA for the quantification of small molecules like NAP. It is important to note that direct head-to-head comparative studies on the reproducibility and robustness of these methods specifically for this compound are not extensively available in the current literature. The data presented here are representative of the performance of these techniques for similar small-molecule analytes.

FeatureHPLC-MSGC-MSELISA
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Antigen-antibody binding with enzymatic signal amplification.
Sample Type Plasma, serum, urine, tissue homogenates, cell lysates.Plasma, serum, urine, tissue homogenates (requires derivatization).Plasma, serum, urine, cell culture supernatants.
Specificity High (based on retention time and mass-to-charge ratio).High (based on retention time and mass fragmentation pattern).High (dependent on antibody specificity).
Sensitivity (LOD/LOQ) High (typically in the low ng/mL to pg/mL range).[2]High (typically in the low ng/mL to pg/mL range).[3][4]Moderate to High (typically in the ng/mL to pg/mL range).
Reproducibility (Intra-assay %CV) Excellent (<5-10%).[5][6][7]Excellent (<10-15%).[3][4]Good (<10-15%).
Reproducibility (Inter-assay %CV) Excellent (<10-15%).[5][6]Excellent (<15-20%).[4]Good (<15-20%).
Robustness High. Tolerant to some matrix effects.Moderate. Susceptible to matrix effects; derivatization can introduce variability.Moderate. Sensitive to variations in temperature, pH, and incubation times.
Throughput Moderate to High (with autosampler).Moderate.High (suitable for plate-based screening).
Cost (Instrument) High.High.Low.
Cost (Per Sample) Moderate.Moderate.Low.

Signaling and Metabolic Pathways

This compound is a key metabolite in the polyamine pathway. It is formed from the acetylation of putrescine, a reaction catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). This acetylation process is a critical regulatory step in polyamine homeostasis, influencing cell growth and proliferation.

Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine N_Acetylputrescine This compound Putrescine->N_Acetylputrescine SSAT Spermidine Spermidine Putrescine->Spermidine GABA GABA N_Acetylputrescine->GABA Spermine Spermine Spermidine->Spermine

This compound Metabolic Pathway

Experimental Workflows

The general workflow for quantifying this compound involves sample preparation, analytical measurement, and data analysis. The specific steps can vary depending on the chosen method.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization/ Lysis Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (for GC-MS) Supernatant_Collection->Derivatization Injection Injection Supernatant_Collection->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report

General Experimental Workflow

Detailed Experimental Protocols

HPLC-MS/MS Method for this compound Quantification

This protocol provides a representative method for the quantification of this compound in biological matrices using HPLC-MS/MS.

1. Sample Preparation:

  • To 100 µL of plasma, serum, or tissue homogenate, add 400 µL of ice-cold methanol containing an internal standard (e.g., d4-N-Acetylputrescine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 131.1 -> 72.1)

    • Internal Standard (d4-N-Acetylputrescine): Precursor ion (m/z) -> Product ion (m/z) (e.g., 135.1 -> 76.1)

  • Optimize collision energy and other source parameters for maximum signal intensity.

GC-MS Method for this compound Quantification

This protocol outlines a general procedure for this compound analysis by GC-MS, which requires a derivatization step to increase volatility.

1. Sample Preparation and Derivatization: [8]

  • Perform protein precipitation as described in the HPLC-MS protocol.

  • Evaporate the supernatant to dryness.

  • Add 50 µL of pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

2. GC Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of this compound and the internal standard.

ELISA for this compound Quantification

This protocol provides a general outline for a competitive ELISA, which is a common format for small molecule quantification.

1. Plate Coating:

  • Coat a 96-well microplate with an this compound-protein conjugate (e.g., NAP-BSA) in coating buffer overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

2. Competitive Binding:

  • Add standards or samples and a specific anti-N-Acetylputrescine antibody to the wells.

  • Incubate for 1-2 hours at room temperature. During this incubation, free this compound in the sample will compete with the coated this compound for antibody binding.

3. Secondary Antibody and Detection:

  • Wash the plate three times.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add the substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of this compound in the sample.

Conclusion

The selection of an appropriate assay for this compound quantification is a critical decision that impacts the quality and reliability of research findings. HPLC-MS/MS offers the highest specificity and sensitivity, making it the gold standard for quantitative analysis, particularly in complex biological matrices. GC-MS provides a robust alternative, though it requires a derivatization step that can add to sample preparation time and variability. ELISA presents a high-throughput and cost-effective option, well-suited for screening large numbers of samples, but its accuracy is highly dependent on the quality and specificity of the antibodies used. By carefully considering the strengths and limitations of each method, as outlined in this guide, researchers can make an informed choice to best suit their experimental needs and resource availability.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Acetylputrescine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N-Acetylputrescine, a metabolite of the endogenous polyamine putrescine. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Key Safety and Handling Information

This compound and its hydrochloride salt are compounds that require careful handling. The hydrochloride form is classified as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and may lead to respiratory irritation[1]. It is also a combustible solid. Therefore, appropriate personal protective equipment (PPE), including eye shields and gloves, should always be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols[2].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its common salt form.

PropertyThis compoundThis compound HydrochlorideSource(s)
CAS Number 5699-41-218233-70-0[2][3]
Molecular Formula C₆H₁₄N₂OC₆H₁₅ClN₂O[2][3]
Molecular Weight 130.2 g/mol 166.65 g/mol [2][3]
Form Neat liquidSolid[3]
Solubility in PBS (pH 7.2) ~3 mg/mLNot specified[4]
Solubility in Ethanol ~16 mg/mLNot specified[4]
Solubility in DMSO ~10 mg/mLNot specified[4]
Storage Temperature -20°C2-8°C[4]

Standard Operating Procedure for Disposal

The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste. The following protocol outlines the necessary steps for its safe disposal.

Experimental Protocol: this compound Waste Disposal

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., pipette tips, tubes), and solutions.

    • Do not mix this compound waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents[5].

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are generally preferred for chemical waste[6].

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any other components in the waste stream.

    • Ensure the container is kept securely closed except when adding waste[5][6].

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation[5][6].

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA[6].

    • Regularly inspect the SAA for any signs of leaks or container degradation[5].

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for up to 12 months, contact your institution's Environmental Health and Safety (EHS) department for pickup[6].

    • Provide EHS with accurate information about the waste composition.

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.

    • Remove all sources of ignition[2].

    • Wear appropriate PPE, including chemical-impermeable gloves, eye protection, and a respirator if necessary[1][2].

    • Contain the spill using an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material and place it in a designated hazardous waste container[2].

    • Clean the spill area thoroughly.

    • Report the spill to your EHS department.

Important Considerations:

  • Drain Disposal is Prohibited: Under no circumstances should this compound or its solutions be poured down the drain. Hazardous chemicals must be disposed of through proper waste management channels[6][7].

  • Environmental Protection: Prevent any release of this compound into the environment. Discharge into drains or waterways must be avoided[2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated is_pure Is the waste pure this compound or a concentrated solution? start->is_pure is_contaminated Is the waste contaminated labware (e.g., gloves, tips)? is_pure->is_contaminated No collect_liquid Collect in a labeled, sealed, and compatible hazardous chemical waste container for liquids. is_pure->collect_liquid Yes collect_solid Collect in a labeled, sealed, and compatible hazardous chemical waste container for solids. is_contaminated->collect_solid Yes store_saa Store in designated Satellite Accumulation Area (SAA). collect_liquid->store_saa collect_solid->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup when container is full or after 12 months. store_saa->contact_ehs

Caption: Workflow for this compound Waste Disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylputrescine
Reactant of Route 2
Reactant of Route 2
N-Acetylputrescine

試験管内研究製品の免責事項と情報

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